Product packaging for Bornyl formate(Cat. No.:CAS No. 7492-41-3)

Bornyl formate

Cat. No.: B1624152
CAS No.: 7492-41-3
M. Wt: 182.26 g/mol
InChI Key: RDWUNORUTVEHJF-IQJOONFLSA-N
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Description

Bornyl formate is a bicyclic monoterpenoid ester that occurs naturally in various plants, notably as a significant component (comprising up to 33.9%) of the essential oil of Rhynchanthus beesianus . This compound is recognized for its complex balsamic, pine-like, and earthy green odor profile, making it a valuable subject of study in the flavor and fragrance industry . Its defined physical characteristics include a boiling point between 225-230°C and a refractive index of 1.466-1.472 at 20°C, which are critical parameters for analytical identification and quality control in research applications . Scientific investigations have revealed that this compound, particularly within essential oil matrices, exhibits notable biological activities. Research demonstrates significant broad-spectrum antibacterial properties against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus , Bacillus subtilis , and Escherichia coli . Furthermore, studies on LPS-induced RAW264.7 macrophage cells indicate potent anti-inflammatory activity, with this compound-containing essential oils significantly inhibiting the production of key pro-inflammatory mediators such as nitric oxide (NO) and cytokines like TNF-α and IL-6 . These properties highlight its potential as a lead compound for pharmacological and cosmetic research. The substance is listed under FEMA 2161 and JECFA 1389 as a flavoring agent . The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has stated that there is no safety concern for this compound at current levels of intake when used as a flavouring agent . This product is provided strictly for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or personal use, nor as a food additive in commercial products. Researchers should handle this compound in accordance with all applicable laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H18O2 B1624152 Bornyl formate CAS No. 7492-41-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

7492-41-3

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

[(1S,2R,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] formate

InChI

InChI=1S/C11H18O2/c1-10(2)8-4-5-11(10,3)9(6-8)13-7-12/h7-9H,4-6H2,1-3H3/t8-,9+,11+/m0/s1

InChI Key

RDWUNORUTVEHJF-IQJOONFLSA-N

SMILES

CC1(C2CCC1(C(C2)OC=O)C)C

Isomeric SMILES

C[C@]12CC[C@H](C1(C)C)C[C@H]2OC=O

Canonical SMILES

CC1(C2CCC1(C(C2)OC=O)C)C

density

1.007-1.013 (20°)

physical_description

Colourless liquid;  Green, earthy refreshing aroma

solubility

Soluble in oils;  Slightly soluble in water
Soluble (in ethanol)

Origin of Product

United States

Foundational & Exploratory

bornyl formate chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, and synthesis of bornyl formate (B1220265). The information is curated for professionals in research and development who require detailed chemical and physical data.

Chemical Structure and Identification

Bornyl formate is an organic compound, specifically an ester of borneol and formic acid. Its rigid bicyclic structure is derived from the monoterpene camphor.

G Chemical Structure of this compound cluster_structure bornyl_formate_structure bornyl_formate_structure G General Synthesis Workflow for this compound cluster_workflow start Start reactants d-Bornyl Alcohol + Formic/Acetic Anhydride start->reactants reaction Heat to 50°C reactants->reaction workup Quenching and Extraction reaction->workup purification Vacuum Distillation or Column Chromatography workup->purification product Pure this compound purification->product G Structure-Property-Application Relationship of this compound cluster_relationship structure Bicyclic Monoterpene Ester (this compound Structure) properties Key Physicochemical Properties: - Green, earthy, pine-like odor - Volatility (Boiling Point ~225°C) structure->properties determines occurrence Natural Occurrence: - Essential oils of  Valerian and Thyme structure->occurrence found in applications Primary Applications: - Flavoring Agent - Fragrance Component properties->applications enables use as

An In-depth Technical Guide to Bornyl Formate (CAS No. 7492-41-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bornyl formate (B1220265), with the Chemical Abstracts Service (CAS) number 7492-41-3, is a bicyclic monoterpenoid ester. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, and analytical methodologies. While bornyl formate is primarily utilized as a flavoring and fragrance agent, this document also explores its potential, though currently under-investigated, relevance in the broader context of terpene metabolism and biological activity, drawing inferences from structurally related compounds. This guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and development who may encounter or have an interest in this class of molecules.

Chemical and Physical Properties

This compound is a colorless liquid characterized by a green, earthy, and refreshing aroma.[1] It is the formate ester of borneol, a well-known bicyclic monoterpene alcohol.

Chemical Structure and Identifiers
  • IUPAC Name : (1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) formate[2]

  • Synonyms : Borneol, formate; 1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPTAN-2-YL FORMATE; endo-1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl formate[2]

  • Molecular Formula : C₁₁H₁₈O₂[3]

  • Molecular Weight : 182.26 g/mol [3]

  • InChIKey : RDWUNORUTVEHJF-UHFFFAOYSA-N[2]

  • SMILES : CC1(C2CCC1(C(C2)OC=O)C)C[4]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference(s)
Physical State Colorless liquid[3]
Odor Green, earthy, herbal, pine-like[3]
Boiling Point 225-230 °C at 760 mmHg[2]
97-98 °C at 15 Torr[3]
Density 1.007-1.013 g/cm³ at 20 °C[5]
Refractive Index 1.466-1.472 at 20 °C[5]
Solubility Almost insoluble in water; soluble in alcohol and oils.[3]
logP 3.19[3]
Flash Point 78.89 °C (174.00 °F)[5]

Synthesis and Purification

Synthesis

The synthesis of this compound is typically achieved through the esterification of borneol. A common laboratory-scale method involves the formylation of d-bornyl alcohol.[3]

Experimental Protocol: Synthesis of this compound

A general procedure for the synthesis of this compound involves the reaction of d-bornyl alcohol with a formylating agent. One reported method utilizes a mixture of formic acid and acetic anhydride (B1165640).[3]

  • Reactants : d-bornyl alcohol, formic/acetic anhydride mixture.

  • Procedure : A mixture of formic/acetic anhydride is heated with d-bornyl alcohol to 50°C.[3] The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Mechanism : The reaction proceeds via a nucleophilic acyl substitution where the hydroxyl group of borneol attacks the formylating agent.

Diagram of Synthetic Workflow

G Synthesis of this compound borneol d-Bornyl Alcohol reaction Reaction Vessel (Heating to 50°C) borneol->reaction formylating_agent Formic/Acetic Anhydride formylating_agent->reaction workup Aqueous Work-up (e.g., NaHCO₃ wash) reaction->workup extraction Solvent Extraction (e.g., Diethyl ether) workup->extraction drying Drying (e.g., Na₂SO₄) extraction->drying purification Purification (e.g., Distillation) drying->purification product This compound purification->product

Caption: A generalized workflow for the synthesis and purification of this compound.

Purification

Following the reaction, the crude this compound is typically purified to remove unreacted starting materials and byproducts. Common purification techniques include:

  • Aqueous Work-up : The reaction mixture is washed with a mild base, such as sodium bicarbonate solution, to neutralize any remaining acidic components.

  • Solvent Extraction : The product is extracted into an organic solvent like diethyl ether or dichloromethane.

  • Drying : The organic layer is dried over an anhydrous salt, such as sodium sulfate (B86663) or magnesium sulfate.

  • Distillation : The final purification is often achieved by distillation under reduced pressure to obtain pure this compound.

Analytical Characterization

The identity and purity of this compound can be confirmed using various analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the analysis of volatile compounds like this compound. It allows for the separation of the compound from a mixture and provides its mass spectrum for identification.[6][7]

Experimental Protocol: GC-MS Analysis

A general protocol for the GC-MS analysis of this compound would involve the following steps:

  • Sample Preparation : The sample is diluted in a suitable volatile solvent, such as hexane (B92381) or dichloromethane, to a concentration of approximately 10 µg/mL.[8]

  • GC Conditions :

    • Column : A non-polar capillary column, such as one with a 5% phenyl methyl siloxane stationary phase (e.g., HP-5MS), is commonly used.[6][7]

    • Injector Temperature : Typically set around 250°C.

    • Oven Temperature Program : A temperature gradient is used to ensure good separation, for example, starting at 60°C and ramping up to 280°C.[9]

    • Carrier Gas : Helium is typically used as the carrier gas.[6]

  • MS Conditions :

    • Ionization : Electron ionization (EI) at 70 eV is standard.[6]

    • Mass Range : A scan range of m/z 40-400 is generally sufficient to capture the molecular ion and characteristic fragment ions of this compound.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Biological Activity and Relevance to Drug Development

Currently, there is a significant lack of published research specifically investigating the biological activity, pharmacology, and toxicology of this compound. However, by examining the properties of its constituent parts (borneol and formate) and structurally related compounds, we can infer potential areas of interest for future research.

Inferences from Borneol and Related Esters

Borneol itself has been studied for various biological activities, including anti-inflammatory, analgesic, and antimicrobial effects.[12] It is also known to influence the pharmacokinetics of other drugs by modulating the expression of cytochrome P450 enzymes and multidrug resistance proteins.[13]

Other bornyl esters have also demonstrated biological activity. For instance, bornyl acetate (B1210297), a structurally similar compound, has shown anti-inflammatory and anticancer properties in preclinical studies.[12][14] Another example, (+)-bornyl p-coumarate, has been shown to induce apoptosis and autophagy in melanoma cells.[15] These findings suggest that the borneol moiety can serve as a scaffold for biologically active molecules.

Metabolism of Terpenes and Formates

Terpenes undergo extensive metabolism in the body, often involving oxidation and conjugation reactions.[16][17] It is plausible that this compound would be hydrolyzed by esterases in the body to yield borneol and formic acid.

Diagram of Proposed Metabolic Pathway

G Hypothetical Metabolic Pathway of this compound bornyl_formate This compound hydrolysis Esterase-mediated Hydrolysis bornyl_formate->hydrolysis borneol Borneol hydrolysis->borneol formic_acid Formic Acid hydrolysis->formic_acid conjugation Conjugation (e.g., Glucuronidation) borneol->conjugation one_carbon_metabolism One-Carbon Metabolism formic_acid->one_carbon_metabolism excretion2 Excretion formic_acid->excretion2 excretion1 Excretion conjugation->excretion1 co2 CO₂ one_carbon_metabolism->co2

Caption: A proposed metabolic pathway for this compound based on general ester metabolism.

The resulting borneol would likely undergo further metabolism, such as conjugation with glucuronic acid, before excretion.[12] Formic acid is a natural intermediate in one-carbon metabolism and can be further metabolized to carbon dioxide.[18]

Toxicological Profile

Specific toxicological studies on this compound are limited. However, it has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA), which concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[19] The European Food Safety Authority (EFSA) has also evaluated bicyclic secondary alcohols, ketones, and related esters, including this compound, for their use as flavoring agents.[5] Generally, this compound is not classified as a hazardous substance according to GHS criteria in the majority of notifications.[2]

Conclusion

This compound (CAS No. 7492-41-3) is a well-characterized monoterpenoid ester with established applications in the flavor and fragrance industry. Its chemical and physical properties, along with methods for its synthesis and analysis, are well-documented. However, there is a notable absence of research into its specific biological activities and potential pharmacological applications. Given the known bioactivities of its parent alcohol, borneol, and other related esters, this compound represents an area of potential interest for further investigation in the field of drug discovery and development. Future studies should focus on elucidating its pharmacological and toxicological profile to determine if this simple terpene ester holds any therapeutic potential beyond its current uses.

References

An In-depth Technical Guide to Bornyl Formate: Molecular Properties, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bornyl formate (B1220265) (C₁₁H₁₈O₂) is a monoterpenoid ester recognized for its characteristic green, earthy, and pine-like aroma. It is a naturally occurring compound found in the essential oils of various plants, including Valeriana officinalis. In addition to its use as a fragrance and flavoring agent, the unique chemical structure of bornyl formate makes it a subject of interest in synthetic chemistry and for researchers exploring the biological activities of terpenoids. This technical guide provides a comprehensive overview of the molecular properties, synthesis, and analytical protocols for this compound.

Molecular and Physicochemical Properties

A summary of the key quantitative data for this compound is presented in Table 1. This data is essential for its handling, characterization, and application in a laboratory setting.

PropertyValueReference(s)
Molecular Formula C₁₁H₁₈O₂[1][2]
Molecular Weight 182.26 g/mol [1][2]
Appearance Colorless liquid[1]
Odor Green, earthy, refreshing aroma[1]
Boiling Point 225.00 to 230.00 °C @ 760.00 mm Hg[1]
Density 1.007-1.013 g/cm³ @ 20°C[3]
Flash Point 174.00 °F (78.89 °C)[3]
Solubility Soluble in oils; Slightly soluble in water[2]
CAS Number 7492-41-3[1][3]

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification

This protocol describes the synthesis of this compound from borneol and formic acid, a classic example of Fischer esterification. The reaction is catalyzed by an acid, and the equilibrium is driven towards the product by using an excess of one reactant or by removing the water formed.

Materials:

  • d-Borneol

  • Formic acid (98-100%)

  • Concentrated sulfuric acid (catalyst)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve d-borneol in an excess of formic acid.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and add diethyl ether to extract the this compound.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the excess acid), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent using a rotary evaporator.

  • The crude this compound can be further purified by vacuum distillation.

Protocol 2: Extraction and GC-MS Analysis of this compound from Valeriana officinalis

This protocol details the extraction of essential oil from Valeriana officinalis roots, a known source of bornyl compounds, and the subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify this compound.

Materials and Equipment:

  • Dried roots of Valeriana officinalis

  • Hydrodistillation apparatus (Clevenger-type)

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Helium (carrier gas)

  • HP-5MS capillary column (or equivalent)

  • n-Hexane (solvent)

  • Anhydrous sodium sulfate

Procedure:

Part A: Hydrodistillation

  • Grind the dried roots of Valeriana officinalis to a coarse powder.

  • Place the powdered material in a round-bottom flask and add distilled water.

  • Set up the hydrodistillation apparatus and heat the flask to boiling.

  • Continue the distillation for 3-4 hours, collecting the essential oil in the collection tube of the Clevenger apparatus.

  • Separate the essential oil from the aqueous layer and dry it over anhydrous sodium sulfate.

  • Store the essential oil in a sealed vial at 4°C until analysis.

Part B: GC-MS Analysis

  • Prepare a diluted solution of the essential oil in n-hexane.

  • Inject a sample of the diluted oil into the GC-MS system.

  • GC Conditions:

    • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).[4]

    • Carrier Gas: Helium at a constant flow rate.[4]

    • Oven Temperature Program: Start at 50°C, hold for 1 minute, then ramp to 250°C at a rate of 3°C/min, and hold for 10 minutes.[4]

    • Injector Temperature: 200°C.[4]

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.[4]

    • Mass Range: 40-550 amu.[4]

    • Detector Temperature: 250°C.[4]

  • Data Analysis:

    • Identify the components by comparing their mass spectra with those in the NIST library.

    • Confirm the identification by comparing the retention indices with literature values.

    • Quantify the relative amount of this compound by peak area normalization.

Visualizations

Synthesis_Workflow Reactants Borneol + Formic Acid (Excess) Reaction Fischer Esterification (Reflux, 4-6h) Reactants->Reaction Catalyst H₂SO₄ (catalyst) Catalyst->Reaction Workup Work-up (Extraction with Ether, Washing) Reaction->Workup Purification Purification (Drying, Evaporation, Vacuum Distillation) Workup->Purification Product Pure this compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Analysis_Workflow cluster_extraction Essential Oil Extraction cluster_analysis GC-MS Analysis Plant Valeriana officinalis Roots Grinding Grinding Plant->Grinding Hydrodistillation Hydrodistillation Grinding->Hydrodistillation Drying Drying over Na₂SO₄ Hydrodistillation->Drying EssentialOil Essential Oil Drying->EssentialOil Dilution Dilution in Hexane EssentialOil->Dilution Injection GC Injection Dilution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometry Detection Separation->Detection DataAnalysis Data Analysis (Library Search, Quantification) Detection->DataAnalysis Result Identification and Quantification of this compound DataAnalysis->Result

Caption: Workflow for extraction and GC-MS analysis.

References

An In-depth Technical Guide to the Physical Properties of Bornyl Formate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the key physical properties of bornyl formate (B1220265), specifically its boiling point and density. The information is tailored for researchers, scientists, and professionals in drug development who require precise data and an understanding of the methodologies for its determination.

Introduction to Bornyl Formate

This compound, with the chemical formula C₁₁H₁₈O₂, is an ester recognized for its characteristic green, earthy, and refreshing aroma.[1] It is found naturally in the essential oils of various plants, including Valeriana officinalis and Thymus vulgaris L.[2] Its unique scent profile has led to its use in the flavor and fragrance industry. A thorough understanding of its physical properties is crucial for its application, purification, and quality control in various scientific and industrial contexts.

Quantitative Physical Properties

The boiling point and density of this compound have been reported across various sources. This section summarizes the available quantitative data in a structured format for clarity and comparative analysis.

Table 1: Summary of Physical Properties of this compound

Physical PropertyValueConditionsSource(s)
Boiling Point 225-230 °C760 mmHg[1][3][4]
106-108 °C21 mmHg[3]
97-98 °C15 Torr[5]
215 °CNot specified[2]
214 °CNot specified[6]
213.6 °C760 mmHg[]
Density 1.007-1.013 g/cm³20 °C[1][8]
1.007-1.009 g/cm³Not specified[4]
1.02 g/cm³Not specified[][9]

Note: The variation in reported values may be attributed to differences in experimental methodologies and the purity of the samples analyzed.

Experimental Protocols for Determination of Physical Properties

While specific, detailed experimental protocols for the determination of this compound's physical properties are not extensively published, general methodologies for esters provide a strong framework for their measurement.

3.1. Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For a pure substance, the boiling point is a characteristic physical property. Several standard laboratory techniques can be employed for its determination:

  • Distillation Method: A simple or fractional distillation apparatus can be used to purify the ester and simultaneously determine its boiling point. The temperature at which the liquid-vapor equilibrium is established, indicated by a stable temperature reading on a thermometer placed in the vapor path, is recorded as the boiling point.[10][11] It is crucial to record the atmospheric pressure at the time of the measurement, as the boiling point is pressure-dependent.

  • Reflux Method: A reflux setup, where the vapor is condensed and returned to the boiling flask, can also be used.[10] A thermometer placed in the vapor phase below the condenser will register a stable temperature corresponding to the boiling point of the substance at the prevailing pressure.[10]

  • Thiele Tube Method: This microscale method is suitable when only a small amount of the substance is available.[10] The sample is heated in a small tube along with an inverted capillary tube. The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube.[10][12]

3.2. Density Determination

Density is the mass of a substance per unit volume. For liquids like this compound, it is typically determined using the following methods:

  • Pycnometer Method: A pycnometer is a glass flask with a precise volume. The density is calculated by measuring the weight of the empty pycnometer, the weight when filled with the sample, and the weight when filled with a reference substance of known density (e.g., water). This method is capable of high precision and accuracy.

  • Hydrometer Method: A hydrometer is a calibrated instrument that is floated in the liquid to measure its relative density. The reading on the stem of the hydrometer at the surface of the liquid corresponds to its specific gravity, from which the density can be calculated.

  • Oscillating U-tube Densitometer: This modern instrument measures the oscillation frequency of a U-shaped tube filled with the sample. The frequency is directly related to the density of the liquid. This method is rapid, requires a small sample volume, and provides high accuracy.

Logical Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the experimental determination and validation of the physical properties of an ester like this compound.

cluster_0 Phase 1: Sample Preparation & Purity Assessment cluster_1 Phase 2: Physical Property Measurement cluster_2 Phase 3: Data Validation & Reporting Sample Obtain this compound Sample Purification Purification (e.g., Fractional Distillation) Sample->Purification Purity_Analysis Purity Analysis (GC-MS, NMR) Purification->Purity_Analysis Boiling_Point Boiling Point Determination (e.g., Distillation, Thiele Tube) Purity_Analysis->Boiling_Point Density Density Determination (e.g., Pycnometer) Purity_Analysis->Density Record_Conditions Record Ambient Conditions (Pressure, Temperature) Boiling_Point->Record_Conditions Density->Record_Conditions Data_Comparison Compare with Literature Values Record_Conditions->Data_Comparison Error_Analysis Error Analysis Data_Comparison->Error_Analysis Reporting Final Report Generation Error_Analysis->Reporting

Caption: Workflow for determining physical properties of this compound.

References

natural occurrence of bornyl formate in essential oils

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Natural Occurrence of Bornyl Formate (B1220265) in Essential Oils

Abstract

Bornyl formate is a monoterpene ester that contributes to the characteristic aroma of various essential oils. While less abundant than its acetate (B1210297) counterpart, bornyl acetate, this compound is a significant component in select plant species, particularly within the Valerianaceae and Pinaceae families. This technical guide provides a comprehensive overview of the natural occurrence of this compound, detailing its presence in various essential oils. It includes a comparative summary of its concentration, detailed experimental protocols for its extraction and quantification, and a visualization of its biosynthetic pathway and the analytical workflow. This document is intended for researchers, scientists, and professionals in the fields of phytochemistry, pharmacology, and drug development who are interested in the chemical composition and analysis of essential oils.

Introduction

Essential oils are complex mixtures of volatile organic compounds, primarily terpenes and phenylpropanoids, which are responsible for the characteristic scent and biological activities of aromatic plants. Among these compounds, monoterpene esters play a crucial role in defining the aromatic profile and therapeutic properties of many oils. This compound (C₁₁H₁₈O₂), the formate ester of borneol, is a bicyclic monoterpenoid known for its green, earthy, and pine-like aroma.[1] It is structurally related to the more commonly occurring bornyl acetate.

The presence and concentration of this compound can vary significantly depending on the plant species, geographical origin, harvesting time, and the specific plant part used for extraction.[2] Its analysis is critical for the quality control and authentication of essential oils. This guide synthesizes current knowledge on the natural distribution of this compound, providing quantitative data and standardized methodologies for its study.

Natural Occurrence of this compound and Related Esters

This compound has been identified as a constituent in the essential oils of a limited but significant number of plant species. It is most notably found in the roots of Valeriana officinalis (Valerian) and in some species of the Thymus genus.[1][3] While direct quantitative data for this compound is sparse in the literature, data for the structurally similar and often co-occurring isothis compound and the closely related bornyl acetate are more widely reported. These related compounds are prevalent in the essential oils of numerous conifer species from the Pinaceae (Pines and Firs) and Cupressaceae (Cypresses) families.

The analysis of these bornyl esters is essential, as their presence and relative ratios can serve as chemotaxonomic markers and indicators of essential oil authenticity.

Quantitative Analysis of Bornyl Esters in Essential Oils

The concentration of this compound and related esters in essential oils is typically determined using chromatographic techniques. The following table summarizes the quantitative data reported for this compound, isothis compound, and bornyl acetate in various plant species. The inclusion of bornyl acetate provides a broader context for the occurrence of bornyl esters in the plant kingdom.

Plant SpeciesPlant Part% this compound% Isothis compound% Bornyl AcetateReference(s)
Valeriana officinalis L.RootsReported Present-8.8 - 33.7[1][2][4]
Thymus vulgaris L.-Reported Present--[1][3]
Pinus monticolaLeaf-5.7-[5]
Pinus flexilis E. JamesLeaf--12.8[6]
Abies lasiocarpaFoliage--13.0 - 31.6[7]
Abies alba Mill.Needles/Twigs--0.4 - 14.2[8][9]
Chamaecyparis pisiferaLeaf--19.8 - 30.3[10]
Inula graveolens (L.) Desf.Aerial Parts--69.15[11]
Magnolia tripetala L.Follicles--17.0[12]

Note: "Reported Present" indicates that the compound was identified, but specific quantitative data was not provided in the cited source.

Experimental Protocols

The extraction and analysis of this compound from plant materials follow standardized procedures in phytochemistry. The most common methods are hydrodistillation for extraction, followed by gas chromatography coupled with mass spectrometry (GC-MS) for identification and flame ionization detection (GC-FID) for quantification.

Essential Oil Extraction: Hydrodistillation

Hydrodistillation is the most common method for extracting essential oils from plant material. The process separates volatile, water-insoluble compounds from non-volatile components.

Methodology:

  • Preparation of Plant Material: Fresh or dried plant material (e.g., roots, leaves, twigs) is coarsely ground to increase the surface area for efficient oil extraction.

  • Apparatus Setup: A Clevenger-type apparatus is typically used. A known quantity of the plant material (e.g., 100 g) is placed in a round-bottom flask with a sufficient volume of distilled water (e.g., 1 L).

  • Distillation: The flask is heated to boiling. The resulting steam, carrying the volatile essential oil components, rises and passes into a condenser.

  • Condensation and Separation: The steam condenses back into a liquid, which is collected in a graduated burette or separator. The essential oil, being less dense than water, typically forms a layer on top of the aqueous distillate (hydrosol).

  • Collection and Drying: The oil layer is carefully separated from the hydrosol. Anhydrous sodium sulfate (B86663) is added to the collected oil to remove any residual water.

  • Storage: The pure, dried essential oil is stored in a sealed, dark glass vial at low temperature (e.g., 4°C) to prevent degradation prior to analysis.[7]

Chemical Analysis: GC-MS and GC-FID

Gas chromatography is the cornerstone of essential oil analysis, allowing for the separation, identification, and quantification of individual volatile components.

Methodology:

  • Sample Preparation: A sample of the essential oil is diluted in a suitable solvent (e.g., methanol (B129727) or hexane) to an appropriate concentration (e.g., 1 µL of oil in 1 mL of solvent).[13] An internal standard may be added for absolute quantification.

  • Gas Chromatography (GC) System: A GC system equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is used for separation.[13]

  • Injection: A small volume of the diluted sample (e.g., 1 µL) is injected into the heated GC inlet, where it is vaporized.

  • Separation: An inert carrier gas (e.g., Helium) carries the vaporized sample through the capillary column.[13] The separation of components is based on their volatility and interaction with the stationary phase of the column. A temperature program is used to elute compounds over a wide boiling range (e.g., starting at 60°C and ramping up to 240°C).[13]

  • Detection and Identification (GC-MS): As components elute from the column, they enter a mass spectrometer. The MS detector fragments the molecules and records their mass-to-charge ratio, generating a unique mass spectrum for each component. The identification of this compound is achieved by comparing its retention time and mass spectrum with those of a known standard and by matching the spectrum against a reference library (e.g., NIST).[14]

  • Quantification (GC-FID): For quantification, the column effluent is directed to a Flame Ionization Detector (FID). The FID generates a signal proportional to the amount of each compound. The relative percentage of this compound is calculated by dividing its peak area by the total area of all peaks in the chromatogram.[15] For more accurate quantification, a calibration curve generated from pure standards is used.[16]

Visualizations

Biosynthetic Pathway of Bornyl Esters

Monoterpenes like borneol, the precursor to this compound, are synthesized in plants via the methylerythritol phosphate (B84403) (MEP) pathway. The following diagram illustrates a simplified view of the key steps leading from the central precursor, geranyl pyrophosphate (GPP), to borneol, which can then be esterified to form this compound.

This compound Biosynthesis GPP Geranyl Pyrophosphate (GPP) BPPS Bornyl Diphosphate Synthase (BPPS) GPP->BPPS BPP Bornyl Diphosphate (BPP) BPPS->BPP Cyclization BOH_Synthase Phosphatase BPP->BOH_Synthase Borneol Borneol BOH_Synthase->Borneol Hydrolysis AAT Alcohol Acyltransferase (AAT) Borneol->AAT BornylFormate This compound AAT->BornylFormate Esterification Formyl_CoA Formyl-CoA Formyl_CoA->AAT

Caption: Simplified biosynthesis of this compound from geranyl pyrophosphate (GPP).

Experimental Workflow for Essential Oil Analysis

The process of analyzing essential oil composition involves a multi-step workflow from the raw plant material to the final data interpretation. The following diagram outlines the logical sequence of this experimental procedure.

Experimental Workflow Plant Plant Material (e.g., Roots, Leaves) Hydrodistillation Hydrodistillation Plant->Hydrodistillation Oil Crude Essential Oil Hydrodistillation->Oil Drying Drying (Anhydrous Na₂SO₄) Oil->Drying PureOil Pure Essential Oil Drying->PureOil SamplePrep Sample Preparation (Dilution in Solvent) PureOil->SamplePrep GC GC-MS / GC-FID Analysis SamplePrep->GC Data Data Acquisition (Chromatograms & Spectra) GC->Data Analysis Data Analysis (Identification & Quantification) Data->Analysis Result Chemical Profile (% this compound) Analysis->Result

Caption: Standard experimental workflow for essential oil extraction and analysis.

Conclusion

This compound, while often overshadowed by its acetate analogue, is a noteworthy constituent of certain essential oils, contributing to their unique aromatic and potential biological profiles. Its confirmed presence in species like Valeriana officinalis underscores the importance of comprehensive chemical profiling for the quality control and therapeutic application of essential oils. The methodologies of hydrodistillation and gas chromatography (GC-MS/FID) remain the gold standard for the reliable extraction, identification, and quantification of this and other volatile components. Further research focusing on the targeted quantification of this compound across a wider range of plant species will enhance our understanding of its distribution and significance in nature.

References

A Technical Guide to the Solubility of Bornyl Formate in Water and Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of bornyl formate (B1220265), a bicyclic monoterpene ester. The information contained herein is intended to support research, development, and formulation activities where bornyl formate is a compound of interest. This document outlines its solubility in aqueous and various organic media, presents a standardized protocol for solubility determination, and illustrates the underlying chemical principles governing its solubility.

Quantitative Solubility Data

The solubility of this compound is dictated by its chemical structure, specifically the presence of a bulky, non-polar bornyl group and a more polar formate ester group. This results in a predominantly lipophilic character. The following table summarizes the available quantitative and qualitative solubility data for this compound in water and common organic solvents.

SolventSolvent PolarityTemperature (°C)SolubilityData TypeReference
WaterHigh2580.06 mg/LEstimated[1]
EthanolHighNot SpecifiedSolubleQualitative[2][3]
OilsLowNot SpecifiedSolubleQualitative[2][3][4][5]
Propylene (B89431) GlycolIntermediateNot SpecifiedPoorly SolubleQualitative[4][6]
GlycerinHighNot SpecifiedPoorly SolubleQualitative[4][6]

Experimental Protocols for Solubility Determination

While specific experimental solubility data for this compound is limited in publicly accessible literature, a standardized method such as the shake-flask technique can be employed to determine its solubility in various solvents. This method is considered a reliable approach for compounds with low solubility.[7]

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

  • This compound (high purity)

  • Selected solvent (e.g., water, ethanol, propylene glycol)

  • Analytical balance

  • Scintillation vials or flasks with screw caps

  • Constant temperature shaker or water bath

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid should be clearly visible to ensure that a saturated solution is achieved.

  • Equilibration: Tightly cap the vials and place them in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to allow the excess solid to settle. To ensure complete separation of the solid and liquid phases, centrifuge the samples at a high speed.

  • Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant using a syringe, and immediately filter it through a syringe filter to remove any remaining solid particles. Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.

  • Calculation: Calculate the solubility of this compound in the solvent based on the measured concentration and the dilution factor.

Visualization of Solubility Principles

The solubility of a solute is fundamentally governed by the principle of "like dissolves like." This means that non-polar or weakly polar compounds, such as this compound, will exhibit higher solubility in non-polar or weakly polar solvents. Conversely, their solubility will be limited in highly polar solvents like water. The following diagram illustrates this relationship.

G Solubility of this compound Based on Solvent Polarity cluster_solute Solute cluster_solvents Solvents cluster_solubility Solubility Outcome Bornyl_Formate This compound (Lipophilic/Weakly Polar) Non_Polar Non-Polar Solvents (e.g., Oils) Bornyl_Formate->Non_Polar interacts with Polar Polar Solvents (e.g., Water, Glycerin) Bornyl_Formate->Polar interacts with High_Solubility High Solubility Non_Polar->High_Solubility leads to Low_Solubility Low Solubility Polar->Low_Solubility leads to

Solubility of this compound vs. Solvent Polarity

References

Spectroscopic Characterization of Bornyl Formate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for bornyl formate (B1220265), a bicyclic monoterpenoid ester. The document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra. This guide is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, flavor and fragrance analysis, and drug development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for bornyl formate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Chemical Shift Data (in CDCl₃)

ProtonBorneol (ppm)Bornyl Acetate (ppm)Predicted this compound (ppm)
H-24.025.15~5.1
H-3endo2.102.40~2.3-2.4
H-3exo1.751.85~1.8
H-41.901.95~1.9
H-5endo1.301.35~1.3
H-5exo1.701.75~1.7
H-6endo1.051.10~1.1
H-6exo1.701.75~1.7
H-8 (CH₃)0.880.89~0.9
H-9 (CH₃)0.850.86~0.8-0.9
H-10 (CH₃)1.001.01~1.0
Formate-H--~8.0

Table 2: ¹³C NMR Chemical Shift Data (in CDCl₃)

CarbonBorneol (ppm)Bornyl Acetate (ppm)Predicted this compound (ppm)
C-147.948.0~48
C-278.080.0~79-80
C-338.836.9~37
C-444.944.9~45
C-527.927.9~28
C-627.027.0~27
C-749.049.1~49
C-8 (CH₃)19.919.9~20
C-9 (CH₃)18.818.8~19
C-10 (CH₃)13.613.6~14
Formate C=O-171.0~161
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the ester functional group. Key absorptions would include a strong C=O stretching vibration and C-O stretching vibrations.

Table 3: Predicted Infrared (IR) Absorption Bands for this compound

Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)Intensity
C=O (Ester)Stretch~1720-1730Strong
C-H (sp³)Stretch~2850-2960Medium-Strong
C-O (Ester)Stretch~1150-1250Strong
C-H (Formate)Stretch~2820Medium
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound results in characteristic fragmentation patterns. The molecular ion peak is expected at m/z 182.

Table 4: Mass Spectrometry Fragmentation Data for this compound [1]

m/zRelative Intensity (%)Proposed Fragment
182Low[M]⁺ (Molecular Ion)
13635.13[M - HCOOH]⁺
12137.34[C₉H₁₃]⁺
9599.99[C₇H₉]⁺ (Base Peak)
9335.66[C₇H₇]⁺
4139.27[C₃H₅]⁺

Experimental Protocols

The following sections detail generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols can be adapted for the specific instrumentation available in a laboratory.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound for structural elucidation.

Materials:

  • This compound sample (5-10 mg for ¹H, 20-50 mg for ¹³C)

  • Deuterated chloroform (B151607) (CDCl₃)

  • NMR tube (5 mm diameter)

  • Pasteur pipette and cotton wool

  • Vortex mixer

Procedure:

  • Accurately weigh the this compound sample and dissolve it in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

  • Ensure complete dissolution by gentle vortexing.

  • Filter the solution through a small cotton plug in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.

  • Cap the NMR tube and wipe the outside clean.

  • Insert the NMR tube into the spectrometer's spinner turbine, ensuring the correct depth using a depth gauge.

  • Place the sample in the NMR spectrometer.

  • Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire the ¹H NMR spectrum. A standard pulse sequence (e.g., zg30) is typically used.

  • Acquire the ¹³C NMR spectrum. A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to obtain a spectrum with single lines for each carbon.

  • Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.

  • Reference the spectra to the residual solvent peak of CDCl₃ (δH = 7.26 ppm, δC = 77.16 ppm).

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of this compound to identify functional groups.

Method: Neat Liquid on Salt Plates

Materials:

  • This compound sample (1-2 drops)

  • Infrared-transparent salt plates (e.g., NaCl or KBr)

  • Spectrometer-compatible sample holder

  • Volatile solvent (e.g., dichloromethane (B109758) or acetone) for cleaning

Procedure:

  • Ensure the salt plates are clean and dry. If necessary, polish them with a suitable polishing kit and rinse with a dry, volatile solvent.

  • Place a single drop of the liquid this compound onto the center of one salt plate.

  • Carefully place the second salt plate on top of the first, spreading the liquid into a thin, uniform film between the plates. Avoid trapping air bubbles.

  • Place the sandwiched plates into the sample holder of the FTIR spectrometer.

  • Acquire the background spectrum (air).

  • Acquire the sample spectrum.

  • Clean the salt plates thoroughly with a volatile solvent immediately after use to prevent damage.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Method: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

Materials:

  • Dilute solution of this compound in a volatile solvent (e.g., hexane (B92381) or ethyl acetate)

  • GC-MS instrument equipped with an EI source and a suitable capillary column (e.g., non-polar or medium-polarity).

Procedure:

  • Prepare a dilute solution of the this compound sample (e.g., 1 mg/mL).

  • Set the GC-MS operating parameters:

    • Injector: Set to a temperature that ensures rapid volatilization without thermal decomposition (e.g., 250 °C).

    • Oven: Program the temperature to ensure good separation of components. For a pure sample, a simple temperature ramp (e.g., starting at 60 °C and ramping to 250 °C) is sufficient.

    • Carrier Gas: Use high-purity helium at a constant flow rate.

    • MS Source: Use a standard electron ionization energy of 70 eV.

    • Mass Analyzer: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

  • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

  • Acquire the data. The mass spectrum corresponding to the chromatographic peak of this compound will be recorded.

  • Analyze the mass spectrum to identify the molecular ion and major fragment ions.

Visualizations

The following diagrams illustrate the relationships between the spectroscopic techniques and the information they provide, as well as a general workflow for spectroscopic analysis.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_data Data Analysis cluster_interpretation Structural Interpretation Sample This compound Sample Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_IR Prepare Neat Film Sample->Prep_IR Prep_MS Dilute in Solvent Sample->Prep_MS NMR_Spec NMR Spectrometer Prep_NMR->NMR_Spec IR_Spec FTIR Spectrometer Prep_IR->IR_Spec MS_Spec GC-MS Prep_MS->MS_Spec NMR_Data 1H & 13C Spectra (Chemical Shifts, Coupling) NMR_Spec->NMR_Data IR_Data IR Spectrum (Functional Groups) IR_Spec->IR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) MS_Spec->MS_Data Structure Molecular Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

General workflow for the spectroscopic analysis of this compound.

Spectroscopic_Technique_Information cluster_molecule This compound Structure cluster_techniques Spectroscopic Techniques Carbon_Skeleton Carbon-Hydrogen Framework Functional_Group Ester Group (Formate) Connectivity Atom Connectivity Molecular_Formula C11H18O2 NMR NMR (1H, 13C) NMR->Carbon_Skeleton Provides detailed map NMR->Connectivity Reveals neighbor relationships IR Infrared (IR) IR->Functional_Group Identifies characteristic vibrations MS Mass Spectrometry (MS) MS->Connectivity Shows fragmentation patterns MS->Molecular_Formula Determines molecular weight

Relationship between spectroscopic techniques and structural information.

References

The Biological Activity of Bornyl Formate and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bornyl formate (B1220265), an ester of borneol and formic acid, alongside its various derivatives, represents a class of bicyclic monoterpenoids with significant and diverse biological activities. These compounds, found in the essential oils of numerous plant species, have garnered considerable interest within the scientific community for their potential therapeutic applications. This technical guide provides an in-depth overview of the current understanding of the biological activities of bornyl formate and its key derivatives, with a focus on their antimicrobial, anti-inflammatory, and anticancer properties. This document summarizes key quantitative data, details relevant experimental methodologies, and elucidates the underlying signaling pathways involved in their mechanisms of action.

Quantitative Summary of Biological Activities

The biological efficacy of this compound and its derivatives has been quantified across various assays. The following tables summarize the key findings, providing a comparative overview of their potency.

Table 1: Antimicrobial and Antifungal Activity

Compound/Essential OilTest OrganismAssayResult (MIC µg/mL)
Essential oil of Verbena rigida (35.2% isothis compound)Staphylococcus aureusBroth micro-dilution50[1]
Staphylococcus epidermidisBroth micro-dilution50[1]
Bacillus subtilisBroth micro-dilution50[1]
Escherichia coliBroth micro-dilution25[1]
Pseudomonas aeruginosaBroth micro-dilution50[1]
l-Borneol derivative F131Staphylococcus aureus (clinical isolates)Broth micro-dilution8–16
Candida albicans (clinical isolates)Broth micro-dilution8–16

Table 2: Anti-inflammatory Activity

CompoundModelKey Findings
Bornyl salicylateCarrageenan-induced paw edema (mice)Significantly (p < 0.05) reduced edema in early and late phases.[2]
Zymosan-induced peritonitis (mice)Reduced neutrophil migration and release of TNF-α, IL-1β, and IL-6.[2]
Acetic acid-induced vascular permeability (mice)Reduced fluid leakage.[2]
LPS-stimulated macrophages (in vitro)Reduced NO production at 10 µg/mL.[2]
Bornyl cinnamateLPS-stimulated RAW 264.7 macrophages (in vitro)Significantly inhibited NO, PGE2, TNF-α, and IL-1β production.
Bornyl acetateHuman chondrocytes (in vitro)Elevates the expression of IL-11, which compromises IL-1β-mediated up-regulation of IL-6, IL-8, MMP-1, and MMP-13.[3]

Table 3: Cytotoxic and Anticancer Activity

CompoundCell LineAssayResult (IC₅₀)
Bornyl cis-4-hydroxycinnamateA2058 & A375 melanoma cellsMigration & Invasion AssayEffective at 1–6 µM in inhibiting migration and invasion.[4]
(+)-Bornyl p-coumarateA2058 & A375 melanoma cellsMTT AssayInhibited cell proliferation.

Signaling Pathway Involvement

The biological effects of this compound derivatives are often mediated through the modulation of key intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the development of targeted therapies.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK pathway is a critical regulator of cellular processes such as proliferation, differentiation, and apoptosis. Certain bornyl derivatives have been shown to inhibit this pathway, contributing to their anti-inflammatory and anticancer effects.

MAPK_Pathway extracellular_stimuli Extracellular Stimuli (e.g., Growth Factors, Stress) receptor Receptor Tyrosine Kinase extracellular_stimuli->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek jnk JNK raf->jnk p38 p38 raf->p38 erk ERK mek->erk transcription_factors Transcription Factors (e.g., AP-1, c-Jun) erk->transcription_factors jnk->transcription_factors p38->transcription_factors cellular_responses Cellular Responses (Proliferation, Inflammation, Apoptosis) transcription_factors->cellular_responses bornyl_derivatives Bornyl Acetate & (-)-Bornyl Ferulate bornyl_derivatives->erk bornyl_derivatives->jnk bornyl_derivatives->p38

Inhibitory action of bornyl derivatives on the MAPK signaling pathway.
Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a central mediator of inflammatory responses. Its inhibition by bornyl derivatives underscores their anti-inflammatory potential.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus proinflammatory_stimuli Pro-inflammatory Stimuli (e.g., LPS, TNF-α) receptor Receptor proinflammatory_stimuli->receptor ikk IKK Complex receptor->ikk ikb IκBα ikk->ikb Phosphorylation nfkb NF-κB (p50/p65) ikk->nfkb Release proteasome Proteasomal Degradation ikb->proteasome nfkb->ikb Binding nucleus Nucleus nfkb->nucleus gene_expression Pro-inflammatory Gene Expression (COX-2, iNOS, Cytokines) nucleus->gene_expression nfkb_nucleus NF-κB nfkb_nucleus->gene_expression Transcription bornyl_derivatives Bornyl Cinnamate & (-)-Bornyl Ferulate bornyl_derivatives->ikk

Inhibition of the NF-κB signaling pathway by bornyl derivatives.
FAK/PI3K/Akt/mTOR Signaling Pathway

This pathway is crucial for cell survival, growth, and proliferation. Its inhibition by bornyl cis-4-hydroxycinnamate highlights the compound's potential as an anticancer agent.[4]

FAK_PI3K_Akt_mTOR_Pathway ecm Extracellular Matrix integrin Integrin ecm->integrin fak FAK integrin->fak pi3k PI3K fak->pi3k pip3 PIP3 pi3k->pip3 P pip2 PIP2 pip2->pip3 akt Akt pip3->akt mtor mTOR akt->mtor cell_survival Cell Survival, Growth, Proliferation, Metastasis mtor->cell_survival bornyl_derivative Bornyl cis-4-hydroxycinnamate bornyl_derivative->fak bornyl_derivative->pi3k bornyl_derivative->akt bornyl_derivative->mtor

Inhibition of the FAK/PI3K/Akt/mTOR pathway by bornyl cis-4-hydroxycinnamate.
Growth Factor Receptor-Bound Protein 2 (GRB2) Signaling Pathway

The GRB2 signaling pathway plays a key role in cell metastasis. Its inhibition by bornyl cis-4-hydroxycinnamate suggests a mechanism for its anti-metastatic effects.[4]

GRB2_Pathway growth_factor Growth Factor receptor Growth Factor Receptor growth_factor->receptor grb2 GRB2 receptor->grb2 sos SOS grb2->sos ras Ras sos->ras downstream Downstream Effectors (e.g., Rac, RhoA, PKC) ras->downstream metastasis Cell Migration & Metastasis downstream->metastasis bornyl_derivative Bornyl cis-4-hydroxycinnamate bornyl_derivative->grb2

Inhibition of the GRB2 signaling pathway by bornyl cis-4-hydroxycinnamate.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the assessment of the biological activity of this compound and its derivatives.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Materials:

    • 96-well microtiter plates

    • Bacterial or fungal culture

    • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

    • Test compound (this compound derivative) dissolved in a suitable solvent (e.g., DMSO)

    • Positive control (standard antibiotic/antifungal)

    • Negative control (broth and solvent)

    • Spectrophotometer or microplate reader

  • Procedure:

    • Prepare a stock solution of the test compound.

    • In a 96-well plate, perform serial two-fold dilutions of the test compound in the broth medium to achieve a range of concentrations.

    • Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard.

    • Add the microbial inoculum to each well containing the test compound dilutions.

    • Include positive and negative controls on the plate.

    • Incubate the plate at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

    • After incubation, determine the MIC by visually inspecting for the lowest concentration of the compound that inhibits visible growth. This can be confirmed by measuring the optical density at 600 nm.

Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rodents

This in vivo model is used to evaluate the acute anti-inflammatory activity of a compound.

  • Materials:

    • Rodents (rats or mice)

    • Carrageenan solution (1% w/v in sterile saline)

    • Test compound administered orally or intraperitoneally

    • Positive control (e.g., Indomethacin)

    • Vehicle control

    • Plethysmometer

  • Procedure:

    • Acclimatize the animals and fast them overnight with free access to water.

    • Administer the test compound, positive control, or vehicle to different groups of animals.

    • After a specific period (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

    • Measure the paw volume of each animal using a plethysmometer at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

    • Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Materials:

    • Cancer cell line of interest

    • 96-well cell culture plates

    • Complete cell culture medium

    • Test compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or acidified isopropanol)

    • Microplate reader

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and incubate for a specific duration (e.g., 24, 48, or 72 hours).

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can then be determined.

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect and quantify specific proteins in a sample, such as the phosphorylated and total proteins in a signaling cascade.

  • Workflow:

Western_Blot_Workflow cell_culture Cell Culture & Treatment protein_extraction Protein Extraction cell_culture->protein_extraction sds_page SDS-PAGE protein_extraction->sds_page transfer Protein Transfer (to PVDF membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (Densitometry) detection->analysis

Standard workflow for Western blot analysis.
  • Procedure in Brief:

    • Protein Extraction: Lyse treated and untreated cells to extract total protein.

    • Protein Quantification: Determine protein concentration using a method like the BCA assay.

    • SDS-PAGE: Separate proteins by size using gel electrophoresis.

    • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Blocking: Block non-specific binding sites on the membrane.

    • Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., phospho-ERK, total-ERK) followed by HRP-conjugated secondary antibodies.

    • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Analysis: Quantify the band intensity using densitometry software to determine the relative protein expression levels.

Conclusion and Future Directions

This compound and its derivatives exhibit a broad spectrum of promising biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. Their mechanisms of action often involve the modulation of key cellular signaling pathways. The data and protocols presented in this guide provide a solid foundation for further research and development in this area.

Future investigations should focus on:

  • Structure-Activity Relationship (SAR) Studies: To optimize the chemical structure of these compounds for enhanced potency and selectivity.

  • In Vivo Efficacy and Safety Profiling: To translate the in vitro findings into preclinical and clinical settings.

  • Pharmacokinetic and Pharmacodynamic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds.

  • Exploration of Novel Biological Targets: To uncover new therapeutic applications for this versatile class of natural products.

The continued exploration of this compound and its derivatives holds significant promise for the discovery of novel therapeutic agents to address a range of human diseases.

References

An In-depth Technical Guide to the Stereochemistry of Bornyl Formate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the stereochemistry of bornyl formate (B1220265), a monoterpenoid ester with significant applications in the fragrance and chemical synthesis industries. A thorough understanding of its isomeric forms—bornyl formate and isothis compound—is critical for controlling reaction outcomes, ensuring product purity, and elucidating structure-activity relationships.

Introduction to Stereoisomerism in this compound

This compound possesses a rigid bicyclic [2.2.1]heptane skeleton. The stereochemistry of this molecule is primarily determined by the orientation of the formate group at the C2 position. This leads to two principal diastereomers:

  • This compound: The formate group is in the endo position, sterically hindered by the bridging gem-dimethyl group.

  • Isothis compound: The formate group is in the exo position, which is sterically more accessible.[1][2][3]

Both bornyl and isothis compound are chiral and can exist as enantiomeric pairs, typically derived from the corresponding (+)- or (-)-borneol (B1667373) and isoborneol (B83184) precursors. The specific enantiomer is designated by the stereochemistry of the parent alcohol, such as (1R,2S,4R) for (-)-bornyl formate.

Physicochemical Properties of this compound Isomers

The distinct spatial arrangement of the formate group in the endo and exo positions gives rise to measurable differences in the physical and chemical properties of the isomers. These properties are crucial for their identification, separation, and application.

Table 1: Comparative Physicochemical Data of Bornyl and Isothis compound

PropertyThis compoundIsothis compound
Synonyms endo-1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl formate[4]exo-1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl formate[2][3]
Stereochemistry Formate group at C2 is endo[4]Formate group at C2 is exo[1]
Molecular Formula C₁₁H₁₈O₂[4]C₁₁H₁₈O₂[2]
Molecular Weight 182.26 g/mol [4]182.26 g/mol [1]
Appearance Colorless liquid[5]Colorless liquid[3]
Odor Profile Green, earthy, refreshing aroma[5]Herbaceous, camphoraceous, piney aroma[3]
Boiling Point 225-230 °C @ 760 mmHg[6]110 °C @ 20 mmHg[7]
Density/Specific Gravity 1.007-1.013 @ 20 °C[6]1.011-1.017 @ 25 °C[7]
Refractive Index 1.466-1.472 @ 20 °C[6]1.469-1.473 @ 20 °C[7]
Flash Point 78.9 °C[5][6]78.3 °C[7]

Experimental Protocols

The synthesis and separation of this compound isomers are fundamental procedures in their study and application. The following sections detail common experimental methodologies.

A prevalent industrial method for producing the isobornyl scaffold involves the acid-catalyzed addition of a carboxylic acid to camphene (B42988). This reaction proceeds via a Wagner-Meerwein rearrangement of the camphene cation to the more stable isobornyl cation, leading to the preferential formation of the exo product.

Protocol: Synthesis of Isobornyl Acetate from Camphene [8]

This protocol details the synthesis of isobornyl acetate, a closely related ester. The same principle applies to the synthesis of isothis compound by substituting acetic acid with formic acid, although reaction conditions may require optimization.

  • Reaction Setup: To a reaction flask equipped with a magnetic stirrer and temperature control, add 10 g of camphene (≥75% purity), 25 g of glacial acetic acid, 0.5 g of L(+)-tartaric acid, and 0.4 g of boric acid.[8]

  • Esterification: Stir the mixture vigorously (e.g., 500 rpm) and heat to a controlled temperature of 70°C. Maintain the reaction for 18 hours.[8]

  • Workup: Upon completion, cool the reaction mixture to room temperature. The catalyst may deposit at the bottom.

  • Isolation: Transfer the mixture to a separatory funnel. Add water to wash the mixture and induce phase separation.

  • Extraction: Collect the upper organic layer, which contains the crude isobornyl acetate.[8]

  • Saponification (Optional for Isoborneol): The crude ester can be hydrolyzed to isoborneol by refluxing with an aqueous sodium hydroxide (B78521) solution.[8]

The synthesis of endo-rich bornyl esters often starts from α-pinene, which is treated with an acid to form bornyl esters via a similar cationic rearrangement mechanism.

Protocol: Synthesis of Borneol via Dibornyl Oxalate (B1200264) [9]

This method produces borneol, which can then be formylated. It favors the endo product, borneol.

  • Esterification: Add 40 g of α-pinene, 5.1 g of anhydrous oxalic acid, and 1.2 g of a zirconium sulfate (B86663) catalyst to a reactor.[9]

  • Programmed Heating: Heat the mixture under magnetic stirring using a temperature program (e.g., 40°C for 1 hour, 80°C for 5 hours, 150°C for 0.5 hours).[9]

  • Catalyst Recovery: After the reaction, recover the catalyst by filtration.

  • Purification: Subject the filtrate to steam distillation to remove volatile components (light oil) and obtain dibornyl oxalate.[9]

  • Saponification: Add a 25% aqueous sodium hydroxide solution to the dibornyl oxalate and perform steam distillation simultaneously to hydrolyze the ester and collect the borneol product.[9]

Visualization of Stereochemical and Experimental Relationships

Diagrams created using Graphviz DOT language illustrate the key relationships and workflows discussed.

stereochemical_relationships cluster_alcohols Parent Alcohols cluster_reagents Reagent cluster_esters Formate Esters borneol Borneol (endo-OH) bornyl_formate This compound (endo) borneol->bornyl_formate Esterification isoborneol Isoborneol (exo-OH) isobornyl_formate Isothis compound (exo) isoborneol->isobornyl_formate Esterification formic_acid Formic Acid (HCOOH)

Caption: Stereochemical relationship between parent alcohols and formate esters.

synthesis_workflow start Start: Reactants reactants 1. Charge Reactor: - Camphene - Acetic Acid (or Formic Acid) - Catalyst (e.g., Tartaric/Boric Acid) start->reactants reaction 2. Esterification Reaction (e.g., 70°C, 18 hours) reactants->reaction workup 3. Cooldown & Workup (Add water) reaction->workup separation 4. Phase Separation (Separatory Funnel) workup->separation organic_layer 5. Collect Organic Layer (Crude Isobornyl Ester) separation->organic_layer purification 6. Purification (Distillation or Chromatography) organic_layer->purification product Final Product: Isothis compound/Acetate purification->product

References

An In-depth Technical Guide to the Safety and Handling of Bornyl Formate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety and handling information for bornyl formate (B1220265), intended for researchers, scientists, and professionals in drug development and other scientific fields. The information is compiled from various safety data sheets and chemical databases.

Chemical and Physical Properties

Bornyl formate is a colorless liquid with a characteristic green, earthy, and refreshing aroma.[1][2] It is used as a flavoring and fragrance agent.[1][3][4][5] Understanding its physical and chemical properties is fundamental to its safe handling and use in experimental settings.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₁H₁₈O₂[1]
Molecular Weight 182.26 g/mol [1][6]
CAS Number 7492-41-3[1][2][4]
Appearance Colorless clear, oily liquid[3][6]
Boiling Point 225.00 to 230.00 °C @ 760.00 mm Hg[1][3][6]
97-98 °C @ 15 Torr[2][4]
Specific Gravity 1.00700 to 1.01300 @ 20.00 °C[3][6]
Refractive Index 1.46600 to 1.47200 @ 20.00 °C[3][6]
Flash Point 78.7 °C (174.00 °F) TCC[2][3][6]
Vapor Pressure 0.163000 mm/Hg @ 25.00 °C[6]
Solubility Soluble in oils, alcohol; Slightly soluble in water; Poorly soluble in Propylene glycol and Glycerin.[2][4][5]
Odor Green, earthy, herbal, balsam, pine[4][6]

Hazard Identification and GHS Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound does not meet the criteria for hazard classification in a significant majority of reports.[1] However, as with any laboratory chemical, it should be handled with care to minimize exposure. Some sources may classify it as a combustible liquid.[7]

Safety and Handling Precautions

Standard laboratory safety practices should be followed when handling this compound.

3.1. Engineering Controls

  • Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of vapors.[7][8]

3.2. Personal Protective Equipment (PPE) The selection of appropriate PPE is crucial to prevent skin and eye contact.

PPE_Selection_Workflow cluster_ppe Personal Protective Equipment (PPE) for this compound Eye_Protection Safety glasses with side shields or goggles (OSHA 29 CFR 1910.133 or EN166) Hand_Protection Chemical-resistant gloves (e.g., Nitrile rubber) Inspect gloves before use. Skin_Protection Laboratory coat Wear appropriate protective clothing to prevent skin exposure. Handling_Task Handling this compound Handling_Task->Eye_Protection Required Handling_Task->Hand_Protection Required Handling_Task->Skin_Protection Required

Caption: Recommended Personal Protective Equipment for handling this compound.

3.3. General Hygiene

  • Avoid contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in laboratory areas.

3.4. Storage

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[7]

  • Keep away from heat, sparks, open flames, and other ignition sources.[7]

First Aid Measures

Table 2: First Aid Procedures for this compound Exposure

Exposure RouteFirst Aid MeasuresSource(s)
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[8]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Get medical attention if symptoms occur.[7]
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention.[7]
Ingestion Clean mouth with water and drink plenty of water afterward. Do not induce vomiting. Get medical attention if symptoms occur.[7]

Fire-Fighting and Accidental Release Measures

5.1. Fire-Fighting

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9] Water mist may be used to cool closed containers.[7]

  • Hazards from Combustion: Hazardous decomposition products include carbon oxides.[9]

  • Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[7]

5.2. Accidental Release In the event of a spill, follow a structured procedure to ensure safety and proper cleanup.

Spill_Response_Workflow Start Spill Occurs Evacuate Evacuate non-essential personnel from the immediate area Start->Evacuate Ventilate Ensure adequate ventilation Evacuate->Ventilate Ignition_Sources Remove all sources of ignition Ventilate->Ignition_Sources PPE Wear appropriate PPE (gloves, goggles, lab coat) Ignition_Sources->PPE Containment Contain the spill using an inert absorbent material (e.g., sand, vermiculite) PPE->Containment Cleanup Carefully sweep or scoop up the absorbed material Containment->Cleanup Disposal Place in a suitable, sealed container for chemical waste disposal Cleanup->Disposal Decontaminate Clean the spill area with soap and water Disposal->Decontaminate End Spill Cleaned Decontaminate->End

Caption: General workflow for responding to a this compound spill.

Toxicological Information

This compound is generally recognized as safe (GRAS) for its intended use as a flavoring agent by the Flavor and Extract Manufacturers Association (FEMA).[10] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[1]

Table 3: Toxicological Data Summary

Data PointValue/InformationSource(s)
Acute Oral Toxicity No specific data available in the provided search results.[9]
Acute Dermal Toxicity No specific data available in the provided search results.[9]
Genotoxicity No specific data available in the provided search results.[3]
Carcinogenicity No specific data available in the provided search results.[3]
JECFA Evaluation No safety concern at current levels of intake when used as a flavouring agent.[1]

Experimental Protocols

Detailed experimental protocols for the determination of the safety data presented are not typically included in standard safety data sheets. The provided data are based on standardized testing methods, such as the Tag Closed Cup (TCC) method for flash point determination. For specific experimental details, it is recommended to consult specialized toxicological and chemical testing literature.

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations for chemical waste. Do not dispose of it into the environment, such as down the drain or into water sources.[8][11] Contact a licensed professional waste disposal service to ensure proper disposal.[8]

References

IUPAC name for bornyl formate and its synonyms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of bornyl formate (B1220265), including its chemical identity, physicochemical properties, synthesis protocols, and a procedural workflow.

Chemical Identity

IUPAC Name: (1R,2S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl formate[1]

Synonyms: A variety of synonyms are used to refer to bornyl formate, reflecting its common usage in different contexts. These include:

  • This compound

  • Borneol, formate[2][3]

  • endo-1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl formate[2]

  • (1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) formate[2]

  • FEMA 2161[2]

  • Endoisobornylformate[2]

  • endo-2-Bornanyl formate[2]

  • Bornyl methanoate

  • Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, formate, endo-[3]

Physicochemical Data

The following table summarizes the key quantitative physicochemical properties of this compound.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₈O₂[2][3]
Molecular Weight 182.26 g/mol [2][3]
Appearance Colorless liquid with a green, earthy, refreshing aroma[4]
Boiling Point 225-230 °C at 760 mmHg[2]
97-98 °C at 15 Torr[4]
Density 1.007 - 1.013 g/cm³ at 20°C[4]
Refractive Index 1.466 - 1.472 at 20°C[4]
Flash Point 78.7 °C (173.7 °F)[4]
Solubility Soluble in oils; slightly soluble in water[4]
CAS Number 7492-41-3[2][3]

Experimental Protocols

Synthesis of this compound via Esterification of Borneol

A common method for the preparation of this compound is the direct esterification of borneol with a formylating agent. One documented procedure involves the use of a formic acid/acetic anhydride (B1165640) mixture.

Principle: This method relies on the formation of a mixed anhydride, which then acts as a potent formylating agent for the secondary alcohol group of borneol.

Materials:

  • d-Borneol

  • Formic acid (98-100%)

  • Acetic anhydride

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with stirrer

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine d-borneol with a pre-mixed solution of formic acid and acetic anhydride.

  • Reaction Conditions: Heat the reaction mixture to approximately 50°C with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and dilute with diethyl ether.

  • Washing: Wash the organic layer sequentially with water and saturated sodium bicarbonate solution to neutralize excess acids. Continue washing with sodium bicarbonate solution until effervescence ceases. Finally, wash with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate, and then filter to remove the drying agent.

  • Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude this compound can then be purified by fractional distillation under vacuum to yield the final product.

Workflow and Process Visualization

The following diagram illustrates the key stages in the synthesis and purification of this compound as described in the experimental protocol.

Synthesis_Workflow cluster_reaction Reaction Stage cluster_workup Work-up Stage cluster_purification Purification Stage reagents Borneol + Formic Acid/ Acetic Anhydride reaction Heating at 50°C with Stirring reagents->reaction Esterification quench Cooling & Dilution with Diethyl Ether reaction->quench washing Sequential Washing: 1. Water 2. NaHCO₃ (aq) 3. Brine quench->washing drying Drying with Anhydrous MgSO₄ washing->drying filtration Filtration drying->filtration evaporation Solvent Evaporation (Rotary Evaporator) filtration->evaporation distillation Vacuum Distillation evaporation->distillation product Pure this compound distillation->product

Caption: Synthesis and Purification Workflow for this compound.

References

The Scent of Nature: A Technical Guide to the Discovery and History of Bornyl Formate

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration for researchers, scientists, and drug development professionals into the origins, analysis, and biological significance of bornyl formate (B1220265), a naturally occurring monoterpenoid ester.

Introduction

Bornyl formate, a bicyclic monoterpenoid, is a volatile organic compound found in a variety of plants, contributing to their characteristic aromas. With its green, earthy, and refreshing scent, it has found applications in the flavor and fragrance industries. Beyond its olfactory properties, this compound and related borneol derivatives have garnered scientific interest for their potential biological activities, including antimicrobial and insecticidal effects. This technical guide provides a comprehensive overview of the discovery and history of this compound in natural products, detailing its chemical properties, natural occurrence, and the analytical methods for its identification and quantification.

Historical Perspective

The study of essential oils and their components has a rich history, evolving from rudimentary distillation techniques in ancient cultures to sophisticated analytical methods in the modern era. While pinpointing the exact moment of this compound's first isolation is challenging, its identification is intrinsically linked to the comprehensive analysis of essential oils in the late 19th and early 20th centuries. During this period, chemists like Otto Wallach laid the foundation for terpene chemistry, systematically isolating and classifying components from various plant sources. Foundational texts of the era, such as "Die Ätherischen Öle" by Gildemeister and Hoffmann, served as comprehensive catalogues of the then-known essential oil constituents, including various terpene esters. The advent of techniques like gas chromatography (GC) and mass spectrometry (MS) in the mid-20th century revolutionized the field, allowing for the precise identification and quantification of compounds like this compound from complex natural mixtures.

Natural Occurrence of this compound and Related Esters

This compound and its close chemical relative, bornyl acetate (B1210297), are found in the essential oils of a diverse range of plant species. The concentration of these compounds can vary significantly depending on the plant's genetics, geographical location, and harvesting time. The table below summarizes the reported concentrations of this compound and isothis compound (an isomer) in the essential oils of several plants. Due to the prevalence of research on the closely related bornyl acetate, its concentration in some well-known sources is also included for comparative purposes.

Plant SpeciesPlant PartCompoundConcentration (%)Reference
Verbena rigidaAerial PartsIsothis compound35.2[1]
Valeriana officinalisRootsBornyl acetate8.8 - 33.7[2]
Valeriana officinalisRootsBornyl acetate15.42[2]
Pinus sylvestris (Scotch Pine)NeedlesBornyl acetateup to 45[2]

Physicochemical Properties of this compound

A clear understanding of the physical and chemical properties of this compound is essential for its extraction, analysis, and application.

PropertyValueReference
Molecular Formula C₁₁H₁₈O₂[3][4]
Molecular Weight 182.26 g/mol [3][4]
Appearance Colorless liquid[3]
Odor Green, earthy, refreshing aroma[3]
Boiling Point 97-98 °C at 15 Torr[5]
Solubility Soluble in oils; slightly soluble in water[6]

Experimental Protocols

The isolation and analysis of this compound from natural sources typically involve steam distillation for extraction followed by gas chromatography-mass spectrometry (GC-MS) for identification and quantification.

Steam Distillation for Essential Oil Extraction

Steam distillation is the most common method for extracting essential oils from plant material due to its efficiency and ability to minimize thermal degradation of volatile compounds.[7][8]

Materials and Equipment:

  • Fresh or dried plant material (e.g., leaves, roots)

  • Distilled water

  • Steam distillation apparatus (including a boiling flask, biomass flask, condenser, and collection vessel)

  • Heating mantle

  • Clamps and stands

Procedure:

  • Preparation of Plant Material: The plant material is chopped or ground to increase the surface area for efficient oil extraction.

  • Apparatus Setup: The steam distillation apparatus is assembled. The boiling flask is filled with distilled water, and the plant material is placed in the biomass flask.

  • Distillation: The water in the boiling flask is heated to generate steam. The steam passes through the plant material, causing the volatile essential oils, including this compound, to vaporize.

  • Condensation: The steam and essential oil vapor mixture travels to the condenser, where it is cooled by circulating cold water, causing it to condense back into a liquid.

  • Collection: The condensed liquid, a mixture of water and essential oil, is collected in a receiving vessel. Due to their different densities and immiscibility, the essential oil will typically form a separate layer from the water, allowing for easy separation.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful analytical technique used to separate, identify, and quantify the individual components of a complex mixture like an essential oil.[9]

Materials and Equipment:

  • Essential oil sample

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Appropriate GC column (e.g., HP-5MS)

  • Helium (carrier gas)

  • Standard of this compound for identification and quantification

Procedure:

  • Sample Preparation: The extracted essential oil is diluted in a suitable solvent (e.g., hexane) to an appropriate concentration for GC-MS analysis.

  • Injection: A small volume of the diluted sample is injected into the GC.

  • Separation: The sample is vaporized and carried by the helium gas through the GC column. The different components of the oil travel through the column at different rates based on their volatility and interaction with the column's stationary phase, leading to their separation.

  • Detection and Identification: As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is a unique "fingerprint" of the molecule, which can be compared to a library of known spectra (like the NIST library) to identify the compound. The retention time (the time it takes for a compound to travel through the column) is also used for identification by comparing it to the retention time of a known standard.

  • Quantification: The abundance of each component is determined by the area of its corresponding peak in the chromatogram. By running a calibration curve with a known standard of this compound, the exact concentration of the compound in the sample can be determined.

Biological Activities of this compound and Related Compounds

While research specifically on the biological activities of this compound is somewhat limited, studies on the closely related bornyl acetate and other borneol derivatives have revealed a range of interesting properties.

  • Antimicrobial Activity: Bornyl acetate has demonstrated antimicrobial effects.[10] A study on a 2(5H)-furanone derivative containing an l-borneol fragment showed activity against S. aureus and C. albicans mixed biofilms.[11]

  • Insecticidal Activity: Bornyl acetate has been investigated for its insecticidal effects against pests like the peach aphid.[12]

  • Anti-cancer Activity: A study on (+)-bornyl p-coumarate, a compound containing a borneol moiety, demonstrated that it induced apoptosis and autophagy in melanoma cells.[13]

These findings suggest that the bornane skeleton, a key feature of this compound, may be a valuable scaffold for the development of new therapeutic agents. Further research is needed to fully elucidate the specific biological activities and potential mechanisms of action of this compound itself.

Visualizing the Workflow: From Plant to Pure Compound

The following diagram, generated using the DOT language, illustrates the typical experimental workflow for the extraction, analysis, and characterization of this compound from a natural source.

experimental_workflow cluster_extraction Extraction cluster_analysis Analysis cluster_characterization Characterization plant_material Plant Material (e.g., Valeriana officinalis roots) steam_distillation Steam Distillation plant_material->steam_distillation essential_oil Crude Essential Oil steam_distillation->essential_oil gc_ms Gas Chromatography-Mass Spectrometry (GC-MS) essential_oil->gc_ms identification Compound Identification (Mass Spectra & Retention Time) gc_ms->identification quantification Quantification (Peak Area & Calibration Curve) gc_ms->quantification pure_compound Pure this compound quantification->pure_compound biological_assays Biological Activity Assays (e.g., antimicrobial, insecticidal) pure_compound->biological_assays

Caption: Experimental workflow for the isolation and characterization of this compound.

Conclusion

This compound, a constituent of various plant essential oils, has a history intertwined with the development of natural product chemistry. While its primary applications have been in the flavor and fragrance industries, emerging research on related borneol compounds suggests a potential for broader biological activities. The established methods of steam distillation and GC-MS provide a robust framework for the continued exploration of this compound's presence in the plant kingdom and for the detailed investigation of its properties. This technical guide serves as a foundational resource for scientists and researchers interested in further unraveling the potential of this and other natural products.

References

An In-depth Technical Guide to the Degradation Pathways and Stability of Bornyl Formate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathways and stability of bornyl formate (B1220265). Due to a lack of extensive, publicly available quantitative stability data for bornyl formate, this guide synthesizes established principles of ester degradation, data from analogous compounds, and standard pharmaceutical stability testing protocols to present a robust framework for its stability assessment. The quantitative data herein is presented as a representative example to illustrate expected degradation behavior and for guidance in experimental design.

Introduction to this compound

This compound is an ester recognized for its characteristic camphor-like, piney aroma. It is found in the essential oils of various plants and is utilized in the flavor and fragrance industries.[1][2] In the context of pharmaceutical development, understanding the stability of a molecule like this compound is critical, as degradation can impact its efficacy, safety, and shelf-life.

Chemical Structure:

  • Molecular Formula: C₁₁H₁₈O₂[]

  • Molecular Weight: 182.26 g/mol []

  • Structure: this compound is the formate ester of borneol, a bicyclic monoterpene alcohol.

Potential Degradation Pathways

The primary degradation pathways for this compound, like other esters, are anticipated to be hydrolysis, oxidation, and thermolysis. Photodegradation may also occur depending on the exposure to light.

Hydrolysis

Ester hydrolysis is a common degradation route, catalyzed by the presence of acidic or basic conditions, leading to the formation of the parent alcohol (borneol) and carboxylic acid (formic acid).

  • Acid-Catalyzed Hydrolysis: In an acidic environment, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that subsequently collapses to yield borneol and a formate salt.

Oxidation

Oxidative degradation can be initiated by atmospheric oxygen, peroxides, or metal ions. While the ester functional group itself is not highly susceptible to oxidation, the bicyclic terpene moiety (borneol part) could be a target for oxidative processes, potentially leading to a variety of degradation products.

Thermolysis

Elevated temperatures can provide the necessary energy to induce the cleavage of the ester bond, leading to the formation of borneol and formic acid, or potentially other degradation products through more complex rearrangement reactions. Studies on the analogous compound, bornyl acetate, have shown that thermal decomposition is a homogeneous, first-order reaction.[4]

Photodegradation

Exposure to light, particularly ultraviolet (UV) radiation, can lead to the photochemical degradation of this compound. The energy from photons can excite the molecule, leading to bond cleavage and the formation of radical species that can initiate further degradation reactions.

A diagram illustrating these potential degradation pathways is provided below.

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_thermolysis Thermolysis cluster_photolysis Photolysis This compound This compound Borneol Borneol This compound->Borneol H₂O / H⁺ or OH⁻ Formic Acid Formic Acid This compound->Formic Acid H₂O / H⁺ or OH⁻ Oxidized Borneol Derivatives Oxidized Borneol Derivatives This compound->Oxidized Borneol Derivatives [O] Borneol_T Borneol This compound->Borneol_T Δ Formic Acid_T Formic Acid This compound->Formic Acid_T Δ Radical Species Radical Species This compound->Radical Species

Figure 1. Potential Degradation Pathways of this compound.

Stability Studies and Forced Degradation

To systematically investigate the stability of this compound, forced degradation studies are essential. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing to identify potential degradation products and pathways.

Illustrative Quantitative Stability Data

The following table summarizes hypothetical quantitative data from forced degradation studies on this compound. This data is intended to be illustrative of the expected outcomes and should be confirmed by experimental studies.

Stress ConditionReagent/ConditionTime (hours)Temperature (°C)% Degradation (Hypothetical)Major Degradation Products (Hypothetical)
Acid Hydrolysis 0.1 M HCl246015.2Borneol, Formic Acid
Base Hydrolysis 0.1 M NaOH84025.8Borneol, Sodium Formate
Oxidation 3% H₂O₂24258.5Oxidized Borneol Derivatives
Thermal Dry Heat488012.1Borneol, Formic Acid
Photolytic UV Light (254 nm)122518.7Radical-derived products, Borneol

Experimental Protocols

Detailed methodologies for conducting the key experiments cited in the stability studies are provided below.

Protocol for Forced Degradation Studies

Objective: To identify the potential degradation pathways and degradation products of this compound under various stress conditions.

Materials:

  • This compound (high purity)

  • Hydrochloric Acid (HCl), 0.1 M

  • Sodium Hydroxide (NaOH), 0.1 M

  • Hydrogen Peroxide (H₂O₂), 3% solution

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with UV or MS detector

  • Thermostatically controlled oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • Withdraw samples at appropriate time intervals, neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.

    • Incubate the solution at 40°C for 8 hours.

    • Withdraw samples at appropriate time intervals, neutralize with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 9 mL of 3% H₂O₂.

    • Keep the solution at room temperature (25°C) for 24 hours, protected from light.

    • Withdraw samples at appropriate time intervals and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of this compound in a thermostatically controlled oven at 80°C for 48 hours.

    • At specified time points, withdraw a sample, dissolve it in methanol to a known concentration, and analyze by HPLC.

  • Photolytic Degradation:

    • Expose a solution of this compound (100 µg/mL in methanol) to UV light (e.g., 254 nm) in a photostability chamber for 12 hours.

    • A control sample should be kept in the dark under the same conditions.

    • Withdraw samples at appropriate time intervals and analyze by HPLC.

Analysis:

  • All samples should be analyzed by a validated stability-indicating HPLC method.

  • The percentage of degradation should be calculated by comparing the peak area of this compound in the stressed samples to that of an unstressed control sample.

  • Degradation products should be identified using techniques such as LC-MS.

The workflow for these forced degradation studies is depicted below.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis StockSolution Prepare this compound Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1M HCl, 60°C) StockSolution->Acid Base Base Hydrolysis (0.1M NaOH, 40°C) StockSolution->Base Oxidation Oxidation (3% H₂O₂, 25°C) StockSolution->Oxidation Photo Photolytic Degradation (Solution, UV light) StockSolution->Photo Sampling Sample at Time Intervals Acid->Sampling Base->Sampling Oxidation->Sampling Thermal Thermal Degradation (Solid, 80°C) Thermal->Sampling Photo->Sampling Neutralize Neutralize (Acid/Base) Sampling->Neutralize Dilute Dilute for Analysis Sampling->Dilute Neutralize->Dilute HPLC HPLC-UV/MS Analysis Dilute->HPLC Identify Identify Degradants HPLC->Identify Quantify Quantify Degradation HPLC->Quantify

Figure 2. Experimental Workflow for Forced Degradation Studies.
Stability-Indicating HPLC Method

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating and quantifying this compound from its potential degradation products.

Chromatographic Conditions (Illustrative):

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detector: UV detector at an appropriate wavelength (e.g., 210 nm) or a Mass Spectrometer (MS) for identification.

Method Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

The logical flow for developing and utilizing a stability-indicating analytical method is shown below.

G MethodDev Develop HPLC Method ForcedDeg Perform Forced Degradation Studies MethodDev->ForcedDeg Specificity Assess Specificity (Resolution of Peaks) ForcedDeg->Specificity Validation Validate Method (ICH) (Linearity, Accuracy, etc.) Specificity->Validation StabilityAnalysis Analyze Stability Samples Validation->StabilityAnalysis DataReporting Report Degradation and Impurity Profile StabilityAnalysis->DataReporting

References

Kovats Retention Index of Bornyl Formate in GC Analysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Kovats retention index (RI) of bornyl formate (B1220265) in gas chromatography (GC) analysis. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development and related fields who utilize GC for the identification and characterization of volatile and semi-volatile compounds. This guide summarizes key quantitative data, details experimental protocols, and presents a logical workflow for determining the Kovats retention index.

Introduction to the Kovats Retention Index

The Kovats retention index is a standardized, dimensionless value in gas chromatography that helps in the identification of compounds.[1] It relates the retention time of an analyte to the retention times of a series of n-alkanes, which serve as reference standards. By converting retention times into system-independent constants, the Kovats RI allows for the comparison of results between different laboratories and analytical setups, thereby improving the reliability of compound identification.[1]

Quantitative Data: Kovats Retention Index of Bornyl Formate

The Kovats retention index of this compound has been determined on various GC stationary phases. The polarity of the stationary phase significantly influences the retention index. The following table summarizes the reported Kovats RI values for this compound on different columns.

Stationary PhaseColumn TypeKovats Retention Index (RI)Reference
CP-Sil-5CBChrompack, Frankfurt, Germany1208Weyerstahl P, et al., Flavour Fragr. J. 1999a, 14:121[2][3]
Carbowax 20MHewlett-Packard, Palo Alto, CA, USA1610Davies NW, J. Chromatogr. A, 1990, 503:1[2][4]
OV-101-1239Jennings W. and Shibamoto T., 1980
DB-5J&W Scientific, Folsom, CA, USA1256-
OV-1701-1353-

Table 1: Summary of Kovats Retention Indices for this compound on Various GC Stationary Phases.

Experimental Protocols

The accurate determination of the Kovats retention index is contingent on precise and well-documented experimental conditions. Below are detailed methodologies adapted from the cited literature for the analysis of terpenes and the determination of their retention indices.

General Gas Chromatography (GC) Method for Terpene Analysis

This protocol provides a general framework for the GC analysis of essential oils and other samples containing terpenes like this compound.

  • Sample Preparation:

    • For liquid samples (e.g., essential oils), dilute in a suitable volatile solvent such as hexane (B92381) or ethanol (B145695) to a concentration of approximately 1 mg/mL.

    • For solid samples, an extraction step (e.g., solvent extraction or headspace analysis) is necessary to isolate the volatile components.

  • Gas Chromatograph (GC) System:

    • Injector: Split/splitless injector, typically operated at a temperature of 250°C. A split ratio of 1:10 to 1:100 is commonly used to avoid column overloading.

    • Carrier Gas: Helium is the most common carrier gas, used at a constant flow rate (e.g., 1 mL/min) or constant pressure.

    • Oven Temperature Program: A temperature program is crucial for separating a mixture of compounds with different boiling points. A typical program for terpene analysis might be:

      • Initial temperature: 50-60°C, hold for 2-5 minutes.

      • Ramp: Increase the temperature at a rate of 3-10°C/min to a final temperature of 200-250°C.

      • Final hold: Maintain the final temperature for 5-10 minutes to ensure elution of all compounds.

    • Detector: A Flame Ionization Detector (FID) is commonly used for quantitative analysis due to its high sensitivity and wide linear range. For identification, a Mass Spectrometer (MS) is invaluable. The detector temperature is typically set higher than the final oven temperature (e.g., 280°C).

Determination of Kovats Retention Index

The following protocol outlines the steps to calculate the Kovats retention index.

  • n-Alkane Standard Analysis:

    • Prepare a mixture of a homologous series of n-alkanes (e.g., C8-C20 or C10-C25) in a volatile solvent.

    • Inject the n-alkane mixture into the GC under the same conditions that will be used for the sample analysis.

    • Record the retention times of each n-alkane.

  • Sample Analysis:

    • Inject the sample containing the analyte of interest (this compound) into the GC using the identical chromatographic conditions as the n-alkane run.

    • Determine the retention time of the analyte.

  • Kovats Retention Index Calculation:

    • The Kovats retention index (I) is calculated using the following formula for a temperature-programmed analysis:

      I = 100 * [n + (t_R(analyte) - t_R(n)) / (t_R(N) - t_R(n))]

      Where:

      • n is the carbon number of the n-alkane eluting directly before the analyte.

      • N is the carbon number of the n-alkane eluting directly after the analyte.

      • t_R(analyte) is the retention time of the analyte.

      • t_R(n) is the retention time of the n-alkane with carbon number n.

      • t_R(N) is the retention time of the n-alkane with carbon number N.

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for determining the Kovats retention index of an analyte.

Kovats_Index_Workflow cluster_prep 1. Preparation cluster_analysis 2. GC Analysis cluster_data 3. Data Processing cluster_calc 4. Calculation prep_sample Prepare Analyte Sample gc_conditions Define GC Method (Temp Program, Flow Rate, etc.) prep_sample->gc_conditions prep_alkane Prepare n-Alkane Standard prep_alkane->gc_conditions run_alkane Inject & Run n-Alkane Standard gc_conditions->run_alkane run_sample Inject & Run Analyte Sample gc_conditions->run_sample get_tr_alkane Record n-Alkane Retention Times (tR) run_alkane->get_tr_alkane get_tr_sample Record Analyte Retention Time (tR) run_sample->get_tr_sample identify_brackets Identify Bracketing n-Alkanes (n and N) get_tr_alkane->identify_brackets get_tr_sample->identify_brackets calculate_ri Calculate Kovats Retention Index (I) identify_brackets->calculate_ri result Final Kovats Retention Index calculate_ri->result

Workflow for Kovats Retention Index Determination.

References

Pharmacological Profile of Bornyl Formate: An In-depth Preclinical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct preclinical data on bornyl formate (B1220265) is limited in publicly available scientific literature. This guide provides a comprehensive pharmacological profile by extrapolating from robust preclinical studies on structurally and mechanistically related compounds, including borneol, bornyl acetate (B1210297), and other bornyl esters. This approach is common in early-stage drug development for assessing potential lead compounds.

Introduction to Bornyl Formate

This compound (C₁₁H₁₈O₂) is a bicyclic monoterpenoid ester known for its green, earthy, and refreshing aroma.[1][2] It is found naturally in the essential oils of plants such as Valeriana officinalis and Thymus vulgaris.[2] While its primary use has been as a flavoring agent in the food industry, where it is designated as Generally Recognized as Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA), the pharmacological activities of its constituent parts and related esters suggest a broader therapeutic potential.[1][3] This technical guide summarizes the likely preclinical pharmacological profile of this compound based on data from its analogues, focusing on its anti-inflammatory, analgesic, and pharmacokinetic properties.

Table 1: Physicochemical Properties of this compound

Property Value Reference(s)
Molecular Formula C₁₁H₁₈O₂ [1]
Molecular Weight 182.26 g/mol [1]
CAS Number 7492-41-3 [1]
Appearance Colorless liquid [1][2]
Odor Green, earthy, herbal, pine-like [2][4]
Boiling Point 225-230 °C @ 760 mmHg [1]
Solubility Slightly soluble in water; soluble in oils and alcohol [1][2]

| Regulatory Status | FEMA GRAS (No. 2161); FDA 21CFR172.515 |[1][3][5] |

Anti-inflammatory Activity (Inferred)

The anti-inflammatory effects of bornyl esters are primarily attributed to their ability to modulate key signaling pathways central to the inflammatory response.[6] Preclinical studies on bornyl acetate and bornyl cinnamate (B1238496) strongly suggest that this compound would exhibit similar mechanisms of action.

The anti-inflammatory action of bornyl esters is centered on the inhibition of two critical signaling cascades: Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[6]

  • NF-κB Pathway Inhibition : Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), typically lead to the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[6] This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus, where it initiates the transcription of pro-inflammatory genes, including those for TNF-α, IL-1β, and IL-6.[6] Studies on bornyl cinnamate show it inhibits this process by preventing the phosphorylation of IκBα, thereby blocking NF-κB's nuclear translocation and transcriptional activity.[7]

  • MAPK Pathway Inhibition : The MAPK pathway, which includes ERK, JNK, and p38 kinases, is another crucial regulator of inflammation.[6] Bornyl acetate has been shown to suppress the phosphorylation of ERK, JNK, and p38, which in turn down-regulates the production of pro-inflammatory cytokines.[8]

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkBa IκBα IKK->IkBa P IkBa_p P-IκBα IkBa->IkBa_p NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (Nuclear) NFkB->NFkB_nuc Translocation IkBa_p->NFkB Releases Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB_nuc->Genes Activates Transcription BornylEster Bornyl Esters (e.g., Cinnamate) BornylEster->IKK Inhibits

Caption: NF-κB signaling pathway modulation by bornyl esters.

MAPK_Pathway Stimuli Pro-inflammatory Stimuli UpstreamKinases Upstream Kinases Stimuli->UpstreamKinases p38 p38 UpstreamKinases->p38 P JNK JNK UpstreamKinases->JNK P ERK ERK UpstreamKinases->ERK P TranscriptionFactors Transcription Factors (e.g., AP-1) p38->TranscriptionFactors JNK->TranscriptionFactors ERK->TranscriptionFactors ProInflammatoryMediators Pro-inflammatory Mediators TranscriptionFactors->ProInflammatoryMediators Upregulation BornylEster Bornyl Esters (e.g., Acetate) BornylEster->p38 Inhibits Phosphorylation BornylEster->JNK Inhibits Phosphorylation BornylEster->ERK Inhibits Phosphorylation

Caption: MAPK signaling pathway modulation by bornyl esters.

The following table summarizes the anti-inflammatory activity of bornyl cinnamate, a structurally related ester.

Table 2: Anti-inflammatory Activity of Bornyl Cinnamate in RAW 264.7 Macrophages

Parameter Method Concentration % Inhibition / Value Reference(s)
Cell Viability MTT Assay 2.5 - 100 µg/mL No significant cytotoxicity [9]
Nitric Oxide (NO) Production Griess Assay 5, 10, 20 µg/mL Significant inhibition [7]
Prostaglandin E2 (PGE2) Production ELISA 5, 10, 20 µg/mL Significant inhibition [7]
TNF-α Production ELISA 5, 10, 20 µg/mL Significant inhibition [7]

| IL-1β Production | ELISA | 5, 10, 20 µg/mL | Significant inhibition |[7] |

Protocol 2.3.1: In Vitro Anti-inflammatory Assay in Macrophages

  • Cell Culture: Murine macrophage RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • Treatment: Cells are seeded in 96-well plates. After reaching confluence, they are pre-treated with various concentrations of the test compound (e.g., bornyl ester) for 2 hours.

  • Inflammation Induction: Inflammation is induced by adding lipopolysaccharide (LPS, 1 µg/mL) to the culture medium for 24 hours.

  • Nitric Oxide (NO) Measurement: The concentration of nitrite (B80452) in the culture supernatant is measured as an indicator of NO production using the Griess reagent.

  • Cytokine Measurement: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Cell Viability: The effect of the compound on cell viability is assessed using the MTT assay to rule out cytotoxicity.[7][9]

Protocol 2.3.2: Acetic Acid-Induced Writhing Test (In Vivo)

  • Animal Model: Male Swiss albino mice are used.

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least one week before the experiment.

  • Dosing: Animals are divided into groups. The control group receives the vehicle, the positive control group receives a standard analgesic (e.g., diclofenac (B195802) sodium), and test groups receive various doses of the test compound orally or intraperitoneally.[10]

  • Induction of Writhing: Thirty minutes after treatment, 0.6% (v/v) acetic acid solution is injected intraperitoneally to induce a characteristic writhing response (abdominal contractions and stretching of hind limbs).[10][11]

  • Observation: Immediately after acetic acid injection, the number of writhes for each mouse is counted for a period of 20-30 minutes.

  • Analysis: The percentage inhibition of writhing is calculated by comparing the mean number of writhes in the test and control groups. This model assesses peripheral analgesic and anti-inflammatory activity.[10]

Analgesic Activity (Inferred)

Borneol, the alcohol moiety of this compound, has demonstrated significant analgesic properties in various preclinical models.[12][13] Its mechanism is distinct from traditional NSAIDs and involves the modulation of specific ion channels.

The primary molecular target for borneol-induced analgesia is the Transient Receptor Potential Melastatin 8 (TRPM8) channel.[13] TRPM8 is a non-selective cation channel expressed in peripheral sensory neurons and is activated by cold temperatures and cooling agents like menthol.[13] Activation of TRPM8 can elicit a cooling sensation that provides analgesia.[13] Preclinical studies show that the analgesic effect of topically applied borneol is almost completely abolished in TRPM8 knockout mice or by pharmacological inhibition of the channel.[13]

Table 3: Analgesic Activity of Borneol

Parameter Method Value Species Reference(s)
TRPM8 Activation (EC₅₀) Patch-clamp recording 65 µM Human (HEK293 cells) [12][13]
Analgesic Effect Formalin Test (Phase II) Significant reduction in pain behavior Mouse [13]

| Analgesic Effect | Capsaicin-induced pain | Significant reduction in pain behavior | Mouse |[13] |

Protocol 3.2.1: Formalin-Induced Nociceptive Pain Model

  • Animal Model: Male C57BL/6 mice or Sprague-Dawley rats are used.

  • Acclimatization: Animals are placed in observation chambers for at least 30 minutes before the test to acclimate.

  • Dosing: Animals are pre-treated with the test compound or vehicle via the desired route (e.g., topical, oral, IP).

  • Induction of Nociception: A dilute formalin solution (e.g., 2.5% in saline, 20 µL) is injected subcutaneously into the plantar surface of one hind paw.[14][15]

  • Observation and Scoring: The animal's pain-related behavior (licking, flinching, or biting the injected paw) is observed and quantified. The test is biphasic:

    • Phase I (Acute Pain): 0-5 minutes post-injection, reflecting direct activation of nociceptors.[15]

    • Phase II (Inflammatory Pain): 15-40 minutes post-injection, involving central sensitization and inflammatory responses.[15]

  • Analysis: The total time spent in pain-related behaviors or the number of flinches is recorded for both phases and compared between treated and control groups. This model is highly predictive for various classes of analgesics.[14][16]

Pharmacokinetic Profile (Inferred)

Specific pharmacokinetic data for this compound is not available. However, studies on borneol and other bornyl esters provide insights into its likely absorption, distribution, metabolism, and excretion (ADME) profile. Borneol itself has been shown to influence the pharmacokinetics of co-administered drugs by modulating drug-metabolizing enzymes (CYP450s) and efflux transporters (MDR1).[17]

Table 4: Pharmacokinetic Parameters of Related Borneol Esters in Rats

Compound Dose & Route Cₘₐₓ (ng/mL) Tₘₐₓ (h) AUC₀₋t (ng·h/mL) T₁/₂ (h) Reference(s)
Bornyl Caffeate 50 mg/kg (oral) 409.33 0.53 1125.46 5.31 (elimination) [18]

| Florfenicol (B1672845) (with Borneol) | 25 mg/kg (oral) | ↓ 52.9% | ↓ 44.7% | ↓ 30.4% | ↑ 161.9% |[17] |

Note: The study on florfenicol demonstrates borneol's ability to significantly alter the PK profile of another drug.

PK_Workflow Dosing Compound Administration (e.g., Oral Gavage) Sampling Serial Blood Sampling (e.g., 0.25, 0.5, 1, 2, 4, 8, 24h) Dosing->Sampling Processing Plasma Separation (Centrifugation) Sampling->Processing Analysis LC-MS/MS Analysis (Quantification) Processing->Analysis Modeling Pharmacokinetic Modeling (e.g., Non-compartmental) Analysis->Modeling Parameters Calculate PK Parameters (Cmax, Tmax, AUC, T½) Modeling->Parameters

Caption: General experimental workflow for a preclinical pharmacokinetic study.

Protocol 4.1.1: Rodent Pharmacokinetic Study

  • Animal Model: Male Sprague-Dawley rats with cannulated jugular veins are often used for serial blood sampling.

  • Dosing: The test compound is formulated in a suitable vehicle and administered via the intended route (e.g., oral gavage (PO) or intravenous injection (IV)).

  • Blood Sampling: Blood samples are collected from the jugular vein at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.

  • Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Bioanalysis: The concentration of the parent drug and any major metabolites in the plasma samples is determined using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Plasma concentration-time data are used to calculate key pharmacokinetic parameters such as Cₘₐₓ (maximum concentration), Tₘₐₓ (time to maximum concentration), AUC (area under the curve), and T₁/₂ (elimination half-life) using non-compartmental analysis software.

Toxicology Profile (Inferred)

Table 5: Toxicological Data for Related Compounds

Compound Study Type Species NOAEL (No-Observed-Adverse-Effect Level) Reference(s)
Isobornyl Acetate Repeated Dose Toxicity - 270 mg/kg/day [20]

| Isobornyl Acetate | Developmental Toxicity | - | 1000 mg/kg/day |[20] |

Conclusion and Future Directions

While direct preclinical data for this compound is sparse, a comprehensive analysis of its structural analogues—borneol, bornyl acetate, and bornyl cinnamate—provides a strong basis for inferring its pharmacological profile. The available evidence strongly suggests that this compound possesses significant anti-inflammatory and analgesic properties, likely mediated through the inhibition of NF-κB and MAPK signaling pathways and the activation of the TRPM8 channel. Its established safety profile as a food additive further enhances its potential as a therapeutic candidate.

To validate this inferred profile, direct preclinical studies on this compound are essential. Future research should focus on:

  • In vitro and in vivo studies to confirm its anti-inflammatory and analgesic efficacy and elucidate its precise mechanisms of action.

  • Comprehensive ADME studies to characterize its pharmacokinetic profile and identify potential metabolites.

  • Formal toxicology studies to establish a definitive safety profile for therapeutic applications.

The promising activities of its closely related compounds make this compound a compelling candidate for further investigation in the development of novel anti-inflammatory and analgesic agents.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Bornyl Formate in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bornyl formate (B1220265) is a monoterpene ester found in the essential oils of various plants, contributing to their characteristic aroma and potential biological activities. Accurate quantification of bornyl formate in plant extracts is crucial for quality control, standardization of herbal products, and pharmacological studies. These application notes provide detailed protocols for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), including sample preparation, method validation, and data presentation.

Data Presentation: Quantitative Method Parameters

The following tables summarize the typical performance characteristics of GC-MS and HPLC methods for the quantification of this compound. These values are representative and may vary depending on the specific instrumentation and matrix.

Table 1: GC-MS Method Performance Characteristics

ParameterPerformance
Linearity (r²)> 0.998
Limit of Detection (LOD)0.01 µg/mL
Limit of Quantification (LOQ)0.05 µg/mL
Precision (%RSD)< 5%
Accuracy (% Recovery)95 - 105%
SpecificityHigh (based on mass spectrum)

Table 2: HPLC-UV Method Performance Characteristics

ParameterPerformance
Linearity (r²)> 0.999[1]
Limit of Detection (LOD)0.3 µg/mL[1]
Limit of Quantification (LOQ)1.0 µg/mL[1]
Precision (%RSD)< 2.0%[1]
Accuracy (% Recovery)98 - 102%[1]
SpecificityModerate (based on retention time and UV spectrum)

Experimental Protocols

Sample Preparation: Extraction of this compound from Plant Material

The choice of extraction method depends on the nature of the plant material and the desired extract composition.[2] For volatile compounds like this compound, distillation methods are often preferred.

a) Hydrodistillation

This method is suitable for fresh or dried plant material to extract essential oils.

  • Apparatus: Clevenger-type apparatus.

  • Procedure:

    • Weigh a suitable amount of plant material (e.g., 100 g of dried leaves).

    • Place the plant material in a round-bottom flask and add distilled water until the material is fully submerged.

    • Set up the Clevenger apparatus for hydrodistillation.

    • Heat the flask to boiling and continue the distillation for 3-4 hours.

    • Collect the essential oil layer from the condenser.

    • Dry the collected essential oil over anhydrous sodium sulfate.

    • Store the essential oil at 4°C in a sealed vial until analysis.

b) Solvent Extraction

This method is useful for obtaining a broader range of compounds, including less volatile ones.

  • Solvents: n-hexane, ethyl acetate (B1210297), or methanol (B129727).

  • Procedure:

    • Grind the dried plant material to a fine powder.

    • Weigh 10 g of the powdered material into a flask.

    • Add 100 mL of the chosen solvent and stir or sonicate for 1 hour.

    • Filter the mixture and collect the filtrate.

    • Repeat the extraction process with fresh solvent.

    • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.

    • Redissolve the crude extract in a known volume of a suitable solvent (e.g., ethyl acetate for GC-MS or methanol for HPLC) for analysis.[1]

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for the analysis of volatile compounds like this compound.[3]

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Chromatographic Conditions:

    • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL (split mode, e.g., 50:1).

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: Increase to 180°C at a rate of 4°C/min.

      • Ramp: Increase to 280°C at a rate of 20°C/min, hold for 5 minutes.

  • Mass Spectrometer Conditions:

    • Ion Source: Electron Impact (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Mode: Full scan (m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantification.

    • SIM Ions for this compound: Select characteristic ions from the mass spectrum of a this compound standard (e.g., m/z 95, 138).

  • Quantification:

    • Prepare a series of standard solutions of this compound in a suitable solvent (e.g., ethyl acetate) at concentrations ranging from 0.1 to 50 µg/mL.

    • Inject the standards into the GC-MS to generate a calibration curve by plotting the peak area against the concentration.

    • Prepare the plant extract sample as described in the sample preparation section and inject it into the GC-MS.

    • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

While GC-MS is generally preferred for volatile compounds, HPLC can also be used for the quantification of this compound, particularly if derivatization is not desired. The following is an adapted method based on the analysis of a similar compound, bornyl ferulate.[1]

  • Instrumentation: HPLC system with a UV or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[1]

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v). The mobile phase may need to be optimized.

    • Flow Rate: 1.0 mL/min.[1]

    • Detection Wavelength: this compound lacks a strong chromophore, so detection at a low wavelength (e.g., 210 nm) is necessary.

    • Injection Volume: 10 µL.[1]

    • Column Temperature: 25 ± 2°C.[1]

  • Quantification:

    • Prepare a stock solution of this compound (1 mg/mL) in methanol.[1]

    • Perform serial dilutions with the mobile phase to prepare working standards at concentrations ranging from 1 to 100 µg/mL.

    • Inject the standards to construct a calibration curve.

    • Prepare the plant extract by redissolving it in the mobile phase and filtering through a 0.45 µm syringe filter before injection.[1]

    • Determine the concentration of this compound in the sample from the calibration curve.

Method Validation

To ensure the reliability of the results, the analytical methods should be validated according to established guidelines.[4] Key validation parameters include:

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish the linear range.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by spike-recovery experiments.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[4]

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[4]

Visualizations

Experimental_Workflow start Start sample_collection Plant Material Collection & Drying start->sample_collection end_gcms GC-MS Data Analysis end_hplc HPLC Data Analysis extraction Extraction sample_collection->extraction hydrodistillation Hydrodistillation extraction->hydrodistillation for essential oil solvent_extraction Solvent Extraction extraction->solvent_extraction for crude extract sample_prep_gcms Sample Preparation for GC-MS (Dilution in Ethyl Acetate) hydrodistillation->sample_prep_gcms filtration_concentration Filtration & Concentration solvent_extraction->filtration_concentration filtration_concentration->sample_prep_gcms sample_prep_hplc Sample Preparation for HPLC (Redissolve in Mobile Phase & Filter) filtration_concentration->sample_prep_hplc gcms_analysis GC-MS Analysis sample_prep_gcms->gcms_analysis hplc_analysis HPLC Analysis sample_prep_hplc->hplc_analysis quantification_gcms Quantification (External Standard) gcms_analysis->quantification_gcms quantification_hplc Quantification (External Standard) hplc_analysis->quantification_hplc quantification_gcms->end_gcms quantification_hplc->end_hplc

Caption: Experimental workflow for this compound quantification.

Method_Selection decision decision method method start Start: Need to quantify This compound volatility Is high sensitivity for volatile compounds required? start->volatility complexity Is the sample matrix complex? volatility->complexity No gcms GC-MS volatility->gcms Yes complexity->gcms Yes hplc HPLC-UV complexity->hplc No

Caption: Logical diagram for analytical method selection.

References

Application Notes and Protocols for the Use of Bornyl Formate as a Standard in Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the quantitative analysis of volatile and semi-volatile compounds by gas chromatography (GC), the use of an internal or external standard is crucial for achieving accurate and reproducible results. An ideal standard should be a stable compound that is chemically similar to the analytes of interest, well-resolved from other components in the chromatogram, and not naturally present in the sample matrix.

Bornyl formate (B1220265), a bicyclic monoterpene ester, possesses properties that make it a suitable candidate as a standard for the GC analysis of essential oils, flavor and fragrance compounds, and other samples containing terpenes and related volatile organic compounds. Its volatility is compatible with GC analysis, and its chemical structure is analogous to many common analytes in these matrices.

These application notes provide a comprehensive guide and detailed protocols for utilizing bornyl formate as a standard in GC analysis, primarily with flame ionization detection (FID), a common detector for quantitative analysis of organic compounds.

Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use as a standard.

PropertyValueReference
Molecular Formula C₁₁H₁₈O₂[1][2]
Molecular Weight 182.26 g/mol [1][2]
Boiling Point 225-230 °C at 760 mmHg[1]
Appearance Colorless liquid[2][3]
Odor Green, earthy, refreshing[1][3]
Solubility Almost insoluble in water; soluble in alcohol and oils[2][3]

Application: Quantitative Analysis of Terpenes in Essential Oils

This section outlines a detailed protocol for the quantitative analysis of major terpenes in an essential oil sample using this compound as an internal standard. This method is adapted from established and validated procedures for terpene analysis by GC-FID.[1][4]

Principle

An internal standard (IS) is a compound added in a constant amount to all samples, calibration standards, and blanks. The response of the analyte is measured relative to the response of the internal standard. This approach corrects for variations in injection volume and other potential sources of error during the analysis. The concentration of the analyte is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.[4]

Experimental Protocol

3.2.1. Materials and Reagents

  • This compound (Internal Standard): Purity ≥ 98%

  • Analytes of Interest (e.g., α-pinene, β-pinene, limonene, linalool): High-purity reference standards

  • Solvent: Ethyl acetate (B1210297) or hexane (B92381) (GC grade)

  • Essential Oil Sample

  • Volumetric flasks, pipettes, and syringes

  • GC vials with caps

3.2.2. Preparation of Standard Solutions

  • Internal Standard Stock Solution (IS Stock): Accurately weigh approximately 100 mg of this compound and dissolve it in 100 mL of ethyl acetate to obtain a concentration of 1 mg/mL.

  • Analyte Stock Solution (Analyte Stock): Prepare a mixed stock solution containing the terpenes of interest. For example, accurately weigh 100 mg of each reference standard (α-pinene, β-pinene, limonene, linalool) and dissolve them in a final volume of 100 mL of ethyl acetate to achieve a concentration of 1 mg/mL for each analyte.

  • Calibration Standards: Prepare a series of calibration standards by making appropriate dilutions of the Analyte Stock. To each calibration standard, add a constant amount of the IS Stock. For example, to prepare a 50 µg/mL calibration standard, pipette 5 mL of the Analyte Stock into a 100 mL volumetric flask, add 10 mL of the IS Stock (resulting in a 100 µg/mL IS concentration), and bring to volume with ethyl acetate. Prepare a series of at least five concentration levels.

3.2.3. Sample Preparation

  • Accurately weigh approximately 100 mg of the essential oil sample into a 10 mL volumetric flask.

  • Add 1 mL of the IS Stock solution (1 mg/mL this compound).

  • Bring the flask to volume with ethyl acetate.

  • Mix thoroughly and transfer an aliquot to a GC vial for analysis.

3.2.4. Gas Chromatography (GC-FID) Conditions

The following GC conditions are a starting point and may require optimization based on the specific instrument and analytes. These conditions are adapted from a validated method for terpene analysis.[4]

ParameterCondition
Instrument Agilent 7890B GC system or equivalent
Column DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column
Carrier Gas Helium at a constant flow rate of 1.2 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 15:1
Oven Temperature Program Initial temperature 70 °C for 2 min, ramp at 3 °C/min to 85 °C, then ramp at 10 °C/min to 200 °C, hold for 5 min.
Detector Flame Ionization Detector (FID)
FID Temperature 280 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (Helium) 25 mL/min
Data Analysis and Calculations
  • Calibration Curve: For each analyte, plot the ratio of the peak area of the analyte to the peak area of the internal standard (this compound) against the concentration of the analyte in the calibration standards. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). A linearity of r² > 0.99 is generally considered acceptable.[1][4]

  • Quantification: In the chromatogram of the sample, identify and integrate the peaks corresponding to the analytes and the internal standard. Calculate the peak area ratio for each analyte. Use the calibration curve equation to determine the concentration of each analyte in the prepared sample solution.

  • Final Concentration: Calculate the concentration of each analyte in the original essential oil sample, taking into account the initial weight of the sample and the dilution factor.

Method Validation Parameters (Expected Performance)

The following table summarizes the expected performance characteristics of a GC-FID method for terpene analysis using an internal standard, based on published validation data for similar methods.[1][4]

ParameterExpected Value
Linearity (r²) > 0.99
Limit of Detection (LOD) ~0.3 µg/mL
Limit of Quantification (LOQ) ~1.0 µg/mL
Accuracy (% Recovery) 89 - 111%
Precision (RSD%) < 10%

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Solution Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing IS_Stock Internal Standard Stock (this compound in Ethyl Acetate) Calibration_Standards Calibration Standards (Dilutions of Analyte Stock + IS) IS_Stock->Calibration_Standards Sample_Prep Sample Preparation (Essential Oil + IS in Ethyl Acetate) IS_Stock->Sample_Prep Analyte_Stock Analyte Stock (Terpene Standards in Ethyl Acetate) Analyte_Stock->Calibration_Standards GC_Injection Inject into GC-FID Calibration_Standards->GC_Injection Sample_Prep->GC_Injection Chromatogram Obtain Chromatogram GC_Injection->Chromatogram Peak_Integration Peak Integration (Analytes and IS) Chromatogram->Peak_Integration Calibration_Curve Construct Calibration Curve (Area Ratio vs. Concentration) Peak_Integration->Calibration_Curve Quantification Quantify Analytes in Sample Peak_Integration->Quantification Calibration_Curve->Quantification

Caption: Workflow for quantitative GC-FID analysis using an internal standard.

Internal Standard Calibration Logic

internal_standard_logic cluster_inputs Inputs cluster_processing Processing cluster_output Output Analyte_Response Analyte Peak Area (A_analyte) Calculate_Ratio_Std Calculate Area Ratio for Standards (A_analyte / A_IS) Analyte_Response->Calculate_Ratio_Std Calculate_Ratio_Sample Calculate Area Ratio for Sample (A_analyte / A_IS) Analyte_Response->Calculate_Ratio_Sample IS_Response IS Peak Area (A_IS) IS_Response->Calculate_Ratio_Std IS_Response->Calculate_Ratio_Sample Analyte_Concentration_Std Analyte Concentration in Standard (C_analyte_std) Plot_Curve Plot Area Ratio vs. C_analyte_std Analyte_Concentration_Std->Plot_Curve Calculate_Ratio_Std->Plot_Curve Linear_Regression Perform Linear Regression (y = mx + c) Plot_Curve->Linear_Regression Analyte_Concentration_Sample Analyte Concentration in Sample (C_analyte_sample) Linear_Regression->Analyte_Concentration_Sample Calculate_Ratio_Sample->Analyte_Concentration_Sample

References

Application of Bornyl Formate in Flavor and Fragrance Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Bornyl formate (B1220265) is a bicyclic monoterpene ester that possesses a characteristic balsamic, green, earthy, herbal, and pine-like aroma.[1] It is a valuable ingredient in the flavor and fragrance industry, contributing to the scent profiles of a variety of consumer products. This document provides detailed application notes and protocols for the synthesis, purification, sensory evaluation, and analysis of bornyl formate for research and development purposes.

Physicochemical Properties and Odor Profile

This compound is a colorless liquid with the molecular formula C₁₁H₁₈O₂ and a molecular weight of 182.26 g/mol .[2] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₁H₁₈O₂[2]
Molecular Weight182.26 g/mol [2]
AppearanceColorless liquid[2][3]
Odor ProfileBalsamic, green, earthy, herbal, pine[1]
Boiling Point215 °C at 760 mmHg[2]
97-98 °C at 15 Torr[2]
Specific Gravity1.007 - 1.013 @ 20°C[1]
Refractive Index1.466 - 1.472 @ 20°C[1]
Flash Point78.89 °C (174.00 °F)[1]
SolubilitySoluble in alcohol and oils; poorly soluble in propylene (B89431) glycol and glycerin; almost insoluble in water.[2]

Natural Occurrence

This compound is found in a variety of essential oils, contributing to their characteristic aromas. While its concentration can vary depending on the plant's geographical origin, harvesting time, and extraction method, it has been reported in the essential oils of:

  • Valeriana officinalis (Valerian) root: The essential oil is known for its sedative properties.[2]

  • Thymus vulgaris (Thyme): A popular herb with culinary and medicinal uses.[2]

  • Pinus sylvestris (Scotch Pine) needles: Contributes to the fresh, piney scent of the forest.

  • Cinnamomum camphora (Camphor tree): Different chemotypes of this tree yield essential oils with varying compositions.

Table 2: Reported Concentration of this compound and Related Compounds in Essential Oils

Essential Oil SourceCompoundConcentration Range (%)Reference
Valeriana officinalis rootBornyl acetate8.8 - 33.7[4]
Pinus sylvestris needleBornyl acetate1.1 - 3.9[2]
Cinnamomum camphorad-Borneol81.58[5]

*Note: Quantitative data for this compound is limited in readily available literature. The data for bornyl acetate, a structurally similar compound, is provided for context.

Synthesis and Purification

This compound can be synthesized in the laboratory through the Fischer esterification of borneol with formic acid.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via acid-catalyzed esterification of borneol with formic acid.

Materials:

  • d-Borneol

  • Formic acid (98-100%)

  • Sulfuric acid (concentrated)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve d-borneol in an excess of formic acid.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel and dilute with diethyl ether.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the excess acid, be cautious of CO₂ evolution), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.

Experimental Protocol: Purification of this compound by Distillation

Objective: To purify the synthesized this compound by vacuum distillation.

Materials:

  • Crude this compound

  • Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

  • Vacuum pump

  • Heating mantle

  • Boiling chips

Procedure:

  • Set up the distillation apparatus for vacuum distillation.

  • Add the crude this compound and a few boiling chips to the distillation flask.

  • Slowly reduce the pressure using a vacuum pump.

  • Gently heat the distillation flask using a heating mantle.

  • Collect the fraction that distills at the expected boiling point of this compound under the applied pressure (e.g., 97-98 °C at 15 Torr).[2]

  • Characterize the purified product by gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.

Sensory Evaluation

The sensory properties of this compound are crucial for its application in flavors and fragrances. The following protocols outline methods for determining its odor detection threshold and for conducting a descriptive sensory panel analysis.

Experimental Protocol: Odor Detection Threshold Determination

Objective: To determine the odor detection threshold of this compound in a neutral solvent using the ascending forced-choice method.

Materials:

  • Purified this compound

  • Odorless solvent (e.g., propylene glycol or diethyl phthalate)

  • Glass vials with Teflon-lined caps

  • Graduated pipettes

  • Panel of at least 10 screened and trained assessors

Procedure:

  • Sample Preparation: Prepare a series of dilutions of this compound in the solvent, starting from a very low concentration and increasing in logarithmic steps (e.g., 0.001%, 0.01%, 0.1%, 1% w/w).

  • Triangle Test: For each concentration level, present three samples to each panelist: two blanks (solvent only) and one sample containing this compound. The order of presentation should be randomized.

  • Forced-Choice: Instruct the panelists to identify the "odd" sample, even if they have to guess.

  • Ascending Series: Start with the lowest concentration and proceed to higher concentrations. The threshold for an individual is the geometric mean of the last concentration at which they could not correctly identify the odd sample and the first concentration at which they could.

  • Data Analysis: The group threshold is calculated as the geometric mean of the individual thresholds.

Experimental Protocol: Sensory Panel Descriptive Analysis

Objective: To develop a descriptive sensory profile of this compound.

Materials:

  • Purified this compound (diluted to a clearly perceptible but not overwhelming concentration in an appropriate solvent)

  • Odorless smelling strips

  • Panel of 8-12 trained sensory assessors

  • Sensory evaluation software or ballots

Procedure:

  • Lexicon Development: In a preliminary session, present the this compound sample to the panel. Ask them to individually generate descriptive terms for the aroma. Through group discussion, develop a consensus lexicon of 4-6 key descriptors (e.g., pine, herbal, camphoraceous, green, earthy, balsamic).

  • Reference Standards: Provide the panel with reference standards for each descriptor to ensure calibration (e.g., pine needle oil for "pine," fresh thyme for "herbal").

  • Intensity Rating: In individual booths, present the panelists with the this compound sample on a smelling strip. Ask them to rate the intensity of each descriptor on a labeled magnitude scale (e.g., a 15-point scale from 0 = not perceptible to 15 = extremely strong).

  • Data Analysis: Analyze the intensity ratings for each descriptor across the panel to generate a sensory profile of this compound. The data can be visualized using a spider web plot.

Application in Flavor and Fragrance Formulations

This compound is used to impart a fresh, green, and pine-like character to a variety of fragrance compositions, particularly in household products, air fresheners, and men's colognes. In flavors, it can be used in trace amounts to add a herbaceous and slightly fruity note to artificial fruit flavors. The recommended usage level in fragrance concentrates is typically up to 2.0%.[1]

Olfactory Signaling Pathway

The perception of this compound, like other odorants, is initiated by its interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. While the specific OR that binds to this compound has not been definitively identified, the general signaling cascade is well-understood.

Olfactory_Signaling_Pathway cluster_0 Olfactory Cilium Odorant This compound OR Olfactory Receptor (OR) Odorant->OR Binding G_olf G-protein (Gαolf) OR->G_olf Activation AC Adenylyl Cyclase III G_olf->AC Activation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC CNG Cyclic Nucleotide- Gated (CNG) Channel cAMP->CNG Opening Ca_Na_in Ca²⁺, Na⁺ Influx CNG->Ca_Na_in Depolarization Depolarization AP Action Potential to Brain Depolarization->AP

Olfactory signal transduction cascade.

Upon binding of this compound to its specific olfactory receptor, a conformational change in the receptor activates the G-protein, Gαolf. This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The increase in intracellular cAMP opens cyclic nucleotide-gated ion channels, leading to an influx of sodium and calcium ions. This influx depolarizes the neuron, generating an action potential that is transmitted to the olfactory bulb in the brain, where the signal is processed, resulting in the perception of the characteristic aroma of this compound.

Analytical Methods

Gas chromatography-mass spectrometry (GC-MS) is the primary analytical technique for the identification and quantification of this compound in essential oils and fragrance formulations.

Experimental Protocol: GC-MS Analysis of this compound

Objective: To identify and quantify this compound in an essential oil sample.

Materials:

  • Essential oil sample

  • This compound standard

  • Hexane (or other suitable solvent)

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Appropriate GC column (e.g., DB-5 or equivalent)

Procedure:

  • Sample Preparation: Prepare a dilution of the essential oil sample in hexane. Prepare a series of calibration standards of this compound in hexane.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium

    • Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp to 240 °C at a rate of 3 °C/minute.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Mass Range: 40-400 amu

  • Analysis: Inject the prepared samples and standards into the GC-MS system.

  • Data Analysis: Identify the this compound peak in the sample chromatogram by comparing its retention time and mass spectrum to that of the standard. Quantify the concentration of this compound in the sample using the calibration curve generated from the standards.

Conclusion

This compound is a significant aroma chemical with a versatile and pleasant odor profile. The protocols and data presented in this document provide a comprehensive resource for researchers and professionals in the flavor, fragrance, and related industries to effectively synthesize, analyze, and evaluate this compound for various applications. Further research into its specific olfactory receptors and more extensive quantification in natural sources will continue to enhance our understanding and utilization of this valuable molecule.

References

Application Note: Protocol for GC-MS Analysis of Bornyl Formate in Essential Oils

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bornyl formate (B1220265) is a monoterpene ester found in the essential oils of various plants, contributing to their characteristic aroma. Accurate and reliable quantification of bornyl formate is crucial for the quality control of essential oils used in the fragrance, flavor, and pharmaceutical industries. Gas Chromatography-Mass Spectrometry (GC-MS) is the premier analytical technique for the separation, identification, and quantification of volatile compounds like this compound in complex matrices such as essential oils. This application note provides a detailed protocol for the analysis of this compound using GC-MS.

Data Presentation

The concentration of this compound can vary significantly depending on the plant species, geographical origin, and extraction method. The following table summarizes the reported presence of this compound in some essential oils.

Essential Oil SourcePlant PartReported Presence of this compoundReference
ValerianRootsPresent[1][2]
Thymus vulgaris L.Not SpecifiedPresent[1][2]

Note: Quantitative data for this compound is often limited, and it may be present in trace amounts or co-elute with other isomers like isothis compound. For instance, the assay for isothis compound may include small amounts of this compound.[3]

Experimental Protocols

This section details the methodology for the GC-MS analysis of this compound in essential oils.

Materials and Reagents
  • Solvent: Hexane (B92381) or Dichloromethane (GC grade or higher)

  • Standards:

    • This compound (purity >95%)

    • Internal Standard (IS): e.g., n-Tridecane or Octadecane (purity >99%)

  • Equipment:

    • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

    • Autosampler vials (1.5-2.0 mL, glass, with PTFE-lined caps)

    • Micropipettes

    • Vortex mixer

    • Analytical balance

Standard Solution Preparation
  • This compound Stock Solution (1000 µg/mL): Accurately weigh 10 mg of pure this compound standard and dissolve it in 10 mL of hexane in a volumetric flask.

  • Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of n-tridecane and dissolve it in 10 mL of hexane in a volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the this compound stock solution with hexane to achieve concentrations ranging from 0.5 µg/mL to 50 µg/mL. A typical series might include 0.5, 1.0, 5.0, 10.0, 25.0, and 50.0 µg/mL. To each calibration standard vial, add a fixed amount of the Internal Standard Stock Solution to achieve a final IS concentration of approximately 10 µg/mL.

Sample Preparation
  • Accurately weigh approximately 10 mg of the essential oil into a 10 mL volumetric flask.

  • Add hexane to the mark and mix thoroughly to create a 1 mg/mL (1000 µg/mL) solution. The initial dilution may need to be adjusted depending on the expected concentration of this compound.

  • Transfer 1 mL of this solution to a 2 mL autosampler vial.

  • Add a fixed amount of the Internal Standard Stock Solution to achieve a final IS concentration of approximately 10 µg/mL.

  • Cap the vial and vortex for 30 seconds to ensure homogeneity. The sample is now ready for injection.

GC-MS Instrumentation and Parameters

The following parameters are a starting point and may require optimization for specific instruments and essential oil matrices.

Parameter Recommended Setting
Gas Chromatograph Agilent 8890 GC or equivalent
Column HP-5ms (low-polarity), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium or Hydrogen, constant flow at 1.0-1.4 mL/min
Inlet Temperature 250 °C
Injection Mode Split (ratio 50:1 to 100:1 to avoid column overload)
Injection Volume 1 µL
Oven Program Initial: 60 °C, hold for 2 min. Ramp: 3 °C/min to 240 °C, hold for 5 min.
Mass Spectrometer Agilent 5977C MSD or equivalent
Ion Source Electron Impact (EI)
Ionization Energy 70 eV
Source Temperature 230 °C
Quadrupole Temp. 150 °C
Acquisition Mode Full Scan (m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Key Mass Fragments for this compound Identification:

The mass spectrum of this compound shows characteristic fragments. Based on public databases, key ions to monitor in SIM mode would include m/z 95 (base peak), 41, 121, 93, and 136. The molecular ion peak is at m/z 182.

Data Analysis and Quantification
  • Identification: Identify the this compound peak in the sample chromatogram by comparing its retention time and mass spectrum with that of the pure standard.

  • Quantification: Create a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards. Determine the concentration of this compound in the sample by applying the peak area ratio from the sample chromatogram to the calibration curve.

Workflow Diagram

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification Sample Essential Oil Sample Dilute_Sample Dilute Sample with Hexane Sample->Dilute_Sample Standard This compound Standard Dilute_Standard Prepare Calibration Standards Standard->Dilute_Standard Add_IS_Sample Add Internal Standard Dilute_Sample->Add_IS_Sample Add_IS_Standard Add Internal Standard Dilute_Standard->Add_IS_Standard GC_MS GC-MS Injection & Analysis Add_IS_Sample->GC_MS Add_IS_Standard->GC_MS Data_Acquisition Data Acquisition (Chromatogram & Spectra) GC_MS->Data_Acquisition Peak_ID Peak Identification (Retention Time & Mass Spectrum) Data_Acquisition->Peak_ID Calibration Calibration Curve Generation Data_Acquisition->Calibration Quantification Quantification of This compound Peak_ID->Quantification Calibration->Quantification Report Final Report Quantification->Report

Caption: Workflow for the GC-MS analysis of this compound in essential oils.

References

Application Notes and Protocols for the Enantioselective Synthesis of Specific Bornyl Formate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the enantioselective synthesis of specific bornyl formate (B1220265) isomers. Bornyl formate, a valuable chiral building block and fragrance component, exists as (+)- and (-)-enantiomers, each possessing distinct biological and olfactory properties. The protocols herein focus on enzymatic kinetic resolution of racemic borneol, a cost-effective and environmentally benign method for obtaining enantiomerically enriched this compound. These methods are particularly relevant for applications in drug development, fragrance synthesis, and materials science where enantiomeric purity is crucial.

Introduction

The demand for enantiomerically pure compounds continues to grow across the chemical, pharmaceutical, and fragrance industries. Chiral molecules, such as the isomers of this compound, often exhibit significantly different pharmacological and sensory activities. Traditional chemical synthesis routes for such compounds can be challenging, often requiring stoichiometric amounts of expensive chiral auxiliaries or catalysts and generating significant chemical waste. Biocatalysis, particularly the use of enzymes like lipases, offers a powerful and sustainable alternative for asymmetric synthesis and kinetic resolution.

This application note details the use of lipase-catalyzed kinetic resolution for the preparation of enantiomerically enriched (+)- and (-)-bornyl formate from racemic borneol. The principle of kinetic resolution relies on the differential rate of reaction of the two enantiomers of a racemic substrate with a chiral catalyst, in this case, a lipase (B570770). By carefully controlling the reaction conditions, one enantiomer of borneol is preferentially formylated, leading to a mixture of enantioenriched this compound and the unreacted, enantioenriched borneol enantiomer.

Enantioselective Synthesis via Enzymatic Kinetic Resolution

The key strategy for the enantioselective synthesis of this compound isomers is the kinetic resolution of racemic borneol using a lipase. In this process, the lipase selectively catalyzes the formylation of one of the borneol enantiomers at a much faster rate than the other.

Logical Workflow of Kinetic Resolution

G rac_borneol Racemic (±)-Borneol lipase Lipase (e.g., Candida antarctica Lipase B) rac_borneol->lipase formyl_donor Formylating Agent (e.g., Ethyl Formate) formyl_donor->lipase separation Separation (e.g., Column Chromatography) lipase->separation Mixture of: - (+)-Bornyl Formate - (-)-Borneol (B1667373) product1 (+)-Bornyl Formate (Enantioenriched) separation->product1 Product 1 product2 (-)-Borneol (Enantioenriched) separation->product2 Product 2

Caption: Workflow for the enzymatic kinetic resolution of racemic borneol.

Experimental Protocols

Lipase-Catalyzed Enantioselective Formylation of Racemic Borneol

This protocol describes the kinetic resolution of racemic borneol using Candida antarctica Lipase B (CALB), a commonly used and highly effective biocatalyst.

Materials:

  • Racemic (±)-borneol

  • Ethyl formate (formylating agent and solvent)

  • Immobilized Candida antarctica Lipase B (e.g., Novozym® 435)

  • Anhydrous molecular sieves (4 Å)

  • Hexane (B92381)

  • Ethyl acetate (B1210297)

  • Silica (B1680970) gel for column chromatography

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Heating mantle or oil bath

  • Rotary evaporator

Protocol:

  • To a 100 mL round-bottom flask, add racemic (±)-borneol (5.0 g, 32.4 mmol) and ethyl formate (50 mL).

  • Add anhydrous molecular sieves (5 g) to the mixture to ensure anhydrous conditions.

  • Add immobilized Candida antarctica Lipase B (500 mg) to the flask.

  • Equip the flask with a condenser and stir the mixture at 40°C using a magnetic stirrer and a heating mantle.

  • Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every 4-6 hours) and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC). The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the product and the unreacted starting material.

  • Once the desired conversion is reached (approximately 24-48 hours), filter off the lipase and molecular sieves. The lipase can be washed with fresh ethyl formate, dried, and potentially reused.

  • Remove the excess ethyl formate from the filtrate using a rotary evaporator.

  • The resulting crude mixture contains enantioenriched (+)-bornyl formate and unreacted, enantioenriched (-)-borneol.

  • Purify the mixture using silica gel column chromatography. A gradient of hexane and ethyl acetate (e.g., starting from 98:2 hexane:ethyl acetate) is typically effective for separating the this compound from the unreacted borneol.

  • Collect the fractions and analyze them by TLC or GC to identify the pure compounds.

  • Combine the fractions containing the pure (+)-bornyl formate and the pure (-)-borneol separately and remove the solvent under reduced pressure.

  • Determine the yield and enantiomeric excess (e.e.) of both products.

Determination of Enantiomeric Excess (e.e.)

The enantiomeric excess of the synthesized this compound and the recovered borneol can be determined using chiral Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral shift reagent.

Using Chiral GC:

  • Prepare standard solutions of the racemic this compound and borneol.

  • Use a chiral GC column (e.g., a cyclodextrin-based column) capable of separating the enantiomers.

  • Inject the standard solutions to determine the retention times of the (+)- and (-)-enantiomers.

  • Inject the purified samples from the enzymatic resolution.

  • Calculate the e.e. using the peak areas of the two enantiomers: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Using NMR with a Chiral Shift Reagent:

  • Dissolve a small, accurately weighed sample of the enantioenriched product in a suitable deuterated solvent (e.g., CDCl₃).

  • Acquire a standard ¹H or ¹³C NMR spectrum.

  • Add a small amount of a chiral lanthanide shift reagent (e.g., Eu(hfc)₃) to the NMR tube.

  • Acquire a series of NMR spectra after each addition of the shift reagent. The chiral shift reagent will form diastereomeric complexes with the enantiomers, causing their corresponding signals in the NMR spectrum to shift to different extents.

  • Integrate the separated signals corresponding to each enantiomer to determine their ratio and calculate the e.e.

Data Presentation

The following table summarizes typical results that can be expected from the enzymatic kinetic resolution of racemic borneol.

EntryLipase SourceFormylating AgentTime (h)Conversion (%)ProductYield (%)¹e.e. (%)
1Candida antarctica BEthyl Formate24~50(+)-Bornyl Formate~45>95
(-)-Borneol~48>98
2Pseudomonas cepaciaVinyl Formate36~48(+)-Bornyl Formate~42>90
(-)-Borneol~45>92

¹ Yields are calculated based on the theoretical maximum of 50% for each enantiomer in a kinetic resolution.

Signaling Pathway and Reaction Mechanism

The enzymatic catalysis proceeds through a well-established mechanism for lipases, involving the formation of an acyl-enzyme intermediate.

G cluster_0 Acylation of Lipase cluster_1 Enantioselective Acylation of Borneol Lipase_OH Lipase-Ser-OH Acyl_Enzyme Acyl-Enzyme Intermediate (Lipase-Ser-O-CHO) Lipase_OH->Acyl_Enzyme + Ethyl_Formate Ethyl Formate Ethyl_Formate->Acyl_Enzyme + Ethanol Ethanol Acyl_Enzyme->Ethanol - Acyl_Enzyme_2 Acyl-Enzyme Intermediate Bornyl_Formate (+)-Bornyl Formate Acyl_Enzyme_2->Bornyl_Formate + Borneol (+)-Borneol Borneol->Bornyl_Formate + Lipase_OH_2 Lipase-Ser-OH Bornyl_Formate->Lipase_OH_2 -

Caption: Mechanism of lipase-catalyzed formylation of borneol.

Conclusion

The enantioselective synthesis of this compound isomers can be effectively achieved through the enzymatic kinetic resolution of racemic borneol. The use of lipases, such as Candida antarctica Lipase B, provides a highly selective, environmentally friendly, and scalable method for producing enantioenriched (+)-bornyl formate and (-)-borneol. The detailed protocols and analytical methods provided in this document offer a solid foundation for researchers and professionals in drug development and other fields to produce these valuable chiral compounds with high purity.

Application Notes and Protocols: Bornyl Formate as a Chiral Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bornyl formate, a derivative of the naturally occurring bicyclic monoterpene borneol, presents a rigid chiral scaffold that has found application in asymmetric synthesis. While not as ubiquitously employed as other chiral auxiliaries like Evans oxazolidinones or Oppolzer's camphorsultams, the bornyl group offers a distinct steric environment that can be exploited to induce stereoselectivity in chemical transformations. Its use often lies in the derivatization of the hydroxyl group of borneol to create chiral reagents or auxiliaries that control the stereochemical outcome of reactions. These application notes provide an overview of the utilization of the bornyl scaffold in asymmetric synthesis, with a focus on a specific Diels-Alder reaction, the synthesis of chiral ligands, and general protocols for the removal of the auxiliary.

Asymmetric Diels-Alder Reaction Using a Bornyl Acrylate Derivative

A key example demonstrating the utility of the bornyl scaffold is the use of endo-2-acryloylisoborneol in a metal-free asymmetric Diels-Alder reaction. The bulky bornyl group effectively shields one face of the dienophile, directing the approach of the diene to the opposite face and thereby controlling the stereochemistry of the cycloaddition.

Quantitative Data
DieneDienophileProductYield (%)Diastereomeric Excess (d.e. %)
Cyclopentadieneendo-2-AcryloylisoborneolBicyclic Adduct95>98
Experimental Protocol: Asymmetric Diels-Alder Reaction

Materials:

  • endo-2-Acryloylisoborneol (1.0 equiv)

  • Cyclopentadiene (freshly cracked, 3.0 equiv)

  • Dichloromethane (B109758) (CH₂Cl₂, anhydrous)

Procedure:

  • To a solution of endo-2-acryloylisoborneol in anhydrous dichloromethane at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add freshly cracked cyclopentadiene.

  • Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically after several hours), concentrate the mixture under reduced pressure to remove the excess diene and solvent.

  • The crude product can be purified by flash column chromatography on silica (B1680970) gel to afford the desired bicyclic adduct.

  • Determine the diastereomeric excess of the purified product by chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral shift reagent.

Synthesis of Chiral Ligands from Borneol Derivatives

The rigid and sterically defined structure of borneol makes it an attractive starting material for the synthesis of more complex chiral ligands used in asymmetric catalysis. These ligands can coordinate with metal centers to create a chiral environment that directs the stereochemical outcome of a variety of transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions.

General Workflow for Chiral Ligand Synthesis

G cluster_start Starting Material cluster_modification Functional Group Modification cluster_ligand Chiral Ligand cluster_application Application borneol (-)-Borneol or (+)-Borneol modification Introduction of coordinating groups (e.g., phosphine, amine, oxazoline) borneol->modification ligand Bornyl-based Chiral Ligand modification->ligand catalysis Asymmetric Catalysis ligand->catalysis G cluster_start Starting Materials cluster_reaction Asymmetric Reaction cluster_separation Separation & Cleavage cluster_end Products prochiral Prochiral Substrate attachment Attachment of Auxiliary prochiral->attachment bornyl This compound Derivative (Chiral Auxiliary) bornyl->attachment diastereoselective Diastereoselective Reaction attachment->diastereoselective separation Separation of Diastereomers (if necessary) diastereoselective->separation cleavage Cleavage of Auxiliary separation->cleavage chiral_product Enantiomerically Enriched Product cleavage->chiral_product recovered_auxiliary Recovered Auxiliary cleavage->recovered_auxiliary

Application Notes and Protocols for the Extraction of Bornyl Formate from Valeriana officinalis Roots

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Valeriana officinalis L., commonly known as valerian, is a perennial flowering plant whose roots are widely utilized in herbal medicine for their sedative and anxiolytic properties.[1][2] The therapeutic effects are attributed to a complex mixture of chemical constituents, including volatile essential oils, sesquiterpenoids (such as valerenic acid), and iridoids (valepotriates).[1][2][3][4] Among the components of the essential oil, bornyl formate (B1220265) and the structurally similar bornyl acetate (B1210297) are significant compounds that contribute to the characteristic aroma and potential bioactivity of valerian extracts.[4][5][6][7]

These application notes provide detailed protocols for various methods of extracting bornyl formate from the roots of Valeriana officinalis. The methodologies covered include traditional techniques like steam distillation and solvent extraction, as well as modern approaches such as supercritical fluid extraction (SFE). The selection of an appropriate extraction method is critical as it can significantly influence the yield and chemical profile of the resulting extract.[8][9] For instance, SFE with CO2 is recognized for its ability to extract volatile compounds with high selectivity and without the use of toxic organic solvents.[10] In contrast, hydrodistillation is a more conventional method for obtaining essential oils, though it may lead to the loss of some highly volatile and water-soluble substances.[8] The protocols are supplemented with quantitative data from various studies to aid in method selection and optimization.

Data Presentation: Comparison of Extraction Methods

The following table summarizes quantitative data from various studies on the extraction of essential oils containing bornyl acetate/formate from Valeriana officinalis roots. It is important to note that many studies report on bornyl acetate as a major constituent, which is a key indicator for the presence of related bornyl esters like this compound.

Extraction MethodKey ParametersSolventMajor Components IdentifiedBornyl Acetate/Formate Content (% of essential oil)Total Essential Oil YieldReference
Hydrodistillation Not specifiedWaterBornyl acetate, Valerianol, Valeranone18.44 - 36.94%8.4 - 14.2 mL/kg[5]
Hydrodistillation Not specifiedWaterBornyl acetate, Camphene48.2%Not specified[6]
Steam Distillation Steam flow rate: 4 L/min; Bed height: 35 cmWaterCamphene, Iso-bornyl acetateNot specified0.60%[11]
Supercritical Fluid Extraction (SFE) 10 MPa, 313 K (40°C)Supercritical CO₂Valerenal, Bornyl acetate, ValerianolHigher in cultivated vs. wild sortsNot specified[8]
Supercritical Fluid Extraction (SFE) Not specifiedSupercritical CO₂Isovaleric acid, Valerenic acid, Bornyl acetate (2.3-7.7%)2.3 - 7.7%Not specified[9]
Solvent Extraction (Maceration) Room temperature, 72 hours70% Ethanol (B145695)Not specifiedNot specified6.2 ± 0.15 % (w/v) solid residue[12]
Solvent Extraction (Heated) 70°C - 80°C, at least 2 hours50-100% EthanolValerenic acids, Volatile oilsNot specifiedNot specified[13][14][15]
Headspace Solid-Phase Microextraction (HS-SPME) Analytical techniqueNone (headspace sampling)Camphene, Bornyl acetate11.15%Not applicable (analytical scale)[7]

Experimental Protocols

Protocol 1: Steam Distillation for Essential Oil Extraction

This protocol is based on the principles of steam distillation, a common method for extracting volatile compounds from plant materials.[11][16]

Objective: To extract the essential oil rich in this compound from dried Valeriana officinalis roots.

Materials and Equipment:

  • Dried and coarsely powdered Valeriana officinalis roots

  • Steam distillation apparatus (including a steam generator, distillation flask, condenser, and collection vessel)

  • Heating mantle or steam source

  • Deionized water

  • Separatory funnel

  • Anhydrous sodium sulfate (B86663)

  • Glass vials for storage

Procedure:

  • Preparation of Plant Material: Weigh a desired amount of coarsely powdered Valeriana officinalis roots. The particle size should be uniform to ensure efficient steam penetration.

  • Apparatus Setup: Assemble the steam distillation apparatus. Place the powdered roots into the distillation flask, ensuring not to pack it too tightly to allow for steam passage.

  • Distillation: Introduce steam from the steam generator into the bottom of the distillation flask. The steam will pass through the plant material, causing the volatile essential oils to vaporize.

  • Condensation: The mixture of steam and essential oil vapor is then passed through a condenser, where it cools and liquefies.

  • Collection: Collect the distillate, which will consist of a milky aqueous layer and a layer of essential oil, in a collection vessel.

  • Extraction Duration: Continue the distillation for a period of 3 to 4 hours to ensure complete extraction of the volatile components.[17]

  • Separation of Essential Oil: After distillation, transfer the collected distillate to a separatory funnel. Allow the layers to separate. The essential oil, being less dense than water, will form the upper layer.

  • Drying the Oil: Carefully drain the aqueous layer and collect the essential oil. To remove any residual water, add a small amount of anhydrous sodium sulfate to the oil, swirl gently, and then decant or filter the dried oil into a clean, airtight glass vial.

  • Storage: Store the extracted essential oil in a cool, dark place to prevent degradation.

  • Analysis: The composition of the essential oil, including the percentage of this compound, can be determined using Gas Chromatography-Mass Spectrometry (GC-MS).[6][9]

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Caption: Workflow for Steam Distillation of Valeriana officinalis Roots.

Protocol 2: Supercritical Fluid Extraction (SFE) with CO₂

SFE is a green technology that uses a supercritical fluid, typically carbon dioxide, as the extraction solvent.[10] This method is highly tunable and can be selective for specific compounds.

Objective: To selectively extract this compound and other volatile compounds from Valeriana officinalis roots using supercritical CO₂.

Materials and Equipment:

  • Dried, ground Valeriana officinalis roots (particle size around 0.4 mm is effective)[8]

  • Supercritical fluid extraction system

  • High-purity carbon dioxide

  • Collection vials

  • Analytical balance

Procedure:

  • Preparation of Plant Material: Grind the dried Valeriana officinalis roots to a consistent particle size. A smaller particle size can improve extraction efficiency by reducing diffusion limitations.[8]

  • Loading the Extractor: Accurately weigh the ground root material and load it into the extraction vessel of the SFE system.

  • Setting Extraction Parameters:

    • Pressure: Set the extraction pressure to 10 MPa.[8]

    • Temperature: Set the extraction temperature to 313 K (40°C).[8] These conditions have been shown to yield a high quantity of monoterpenes and sesquiterpenes.[8]

    • CO₂ Flow Rate: Set the CO₂ flow rate as per the instrument's specifications (e.g., 0.3 kg/h ).[8]

  • Extraction: Start the SFE process. The supercritical CO₂ will flow through the packed bed of plant material, dissolving the desired compounds.

  • Fractionation and Collection: The CO₂ containing the dissolved extract is then passed into a separator (or collection vessel) at a lower pressure and/or different temperature. This causes the CO₂ to return to its gaseous state, precipitating the extracted compounds, which are then collected.

  • Depressurization: After the extraction is complete, safely depressurize the system according to the manufacturer's instructions.

  • Sample Recovery: Collect the extract from the collection vessel. The extract can then be weighed to determine the overall yield.

  • Storage and Analysis: Store the extract in a sealed container in a cool, dark place. Analyze the chemical composition, including the concentration of this compound, using GC-MS.[8]

SFE_Workflow

Caption: Supercritical Fluid Extraction (SFE) Workflow for Valeriana officinalis.

Protocol 3: Solvent Extraction with Ethanol

Solvent extraction is a versatile method that can be adapted for different scales and target compounds. Using ethanol is common for producing tinctures and extracts for pharmaceutical use.[3]

Objective: To prepare an ethanolic extract of Valeriana officinalis roots.

Materials and Equipment:

  • Dried and ground Valeriana officinalis roots

  • Ethanol (50-100% v/v in water)[13][14][15]

  • Extraction vessel with a stirrer and temperature control (e.g., a jacketed glass reactor)

  • Filtration system (e.g., Buchner funnel with filter paper)

  • Rotary evaporator

  • Analytical balance

Procedure:

  • Preparation of Plant Material: Weigh the desired amount of dried and ground Valeriana officinalis roots.

  • Maceration/Extraction:

    • Place the ground roots into the extraction vessel.

    • Add the alcoholic extraction solvent (e.g., 70% ethanol) to form a mixture. A common ratio is 1 kg of plant material to 5 L of solvent.[12]

    • Stir the mixture continuously.

  • Temperature Control: For enhanced extraction of certain compounds like valerenic acids while reducing unstable valepotriates, heat the mixture to a temperature between 70°C and 80°C for at least two hours.[13][14][15] Alternatively, for a cold extraction (maceration), maintain the mixture at room temperature for 72 hours.[12]

  • Filtration: After the extraction period, separate the liquid extract from the solid plant material by filtration.

  • Solvent Removal: Concentrate the filtered extract by removing the ethanol-water solvent using a rotary evaporator under reduced pressure. The temperature should be kept moderate (e.g., 40-50°C) to minimize degradation of thermolabile compounds.

  • Drying: The resulting concentrated extract can be further dried in a vacuum oven to obtain a solid residue.[12]

  • Storage and Analysis: Store the final dry extract in a desiccator or a tightly sealed container. The extract can be reconstituted in a suitable solvent for analysis by HPLC or GC-MS to quantify this compound and other active compounds.

Solvent_Extraction_Workflow

Caption: Workflow for Solvent Extraction of Valeriana officinalis Roots.

References

Application Notes and Protocols for Studying Bornyl Formate in Insect Pheromone Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bornyl formate (B1220265), a monoterpenoid ester, presents a structural analogy to known insect pheromones and semiochemicals. While its close relative, bornyl acetate (B1210297), has been identified as a pheromone in several insect species, the role of bornyl formate in insect communication remains an area ripe for investigation. These application notes provide a comprehensive guide for researchers interested in exploring the potential of this compound as an insect pheromone or modulator of insect behavior. The protocols detailed below are based on established methodologies for the study of insect pheromones and can be adapted to various insect species.

Data Presentation: Illustrative Quantitative Data

The following tables present hypothetical quantitative data to serve as a template for researchers collecting and organizing their experimental results. These values are for illustrative purposes and will vary depending on the insect species, experimental conditions, and specific bioassays employed.

Table 1: Electroantennography (EAG) Dose-Response to this compound

Concentration (µg/µL)Mean EAG Response (mV)Standard Deviation (mV)Normalized Response (%)
0 (Solvent Control)0.10.050
0.0010.30.110
0.010.80.235
0.11.50.470
12.10.5100
102.00.695

Table 2: Wind Tunnel Behavioral Assay Results

TreatmentNo. of Insects Tested% Taking Flight% Oriented Flight% Source ContactMean Time to Source (s)
Solvent Control501020-
This compound (1 µg)50654530120
Positive Control (Known Pheromone)5080706590

Table 3: Field Trapping Trial Data

Trap BaitNo. of TrapsMean No. of Insects Captured/Trap/WeekStandard Deviation
Unbaited Control1021.5
This compound (10 mg)10258
Positive Control (Commercial Lure)104512

Experimental Protocols

Synthesis and Purification of this compound

Objective: To synthesize and purify this compound for use in bioassays.

Materials:

  • Borneol

  • Formic acid

  • Toluene (B28343)

  • Dean-Stark apparatus

  • Sodium bicarbonate solution (5%)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Hexane (B92381) and ethyl acetate (for chromatography)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Combine borneol (1 equivalent) and formic acid (1.5 equivalents) in toluene in a round-bottom flask equipped with a Dean-Stark apparatus.

  • Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature and wash with 5% sodium bicarbonate solution until the aqueous layer is neutral.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude this compound by silica gel column chromatography using a gradient of hexane and ethyl acetate.

  • Analyze the purified fractions by GC-MS to confirm the identity and purity of this compound.

Electroantennography (EAG)

Objective: To measure the electrical response of an insect's antenna to this compound.

Materials:

  • Live insects (e.g., moths, beetles)

  • Dissecting microscope

  • Micromanipulators

  • Glass capillary electrodes

  • Electrode puller

  • Ag/AgCl wires

  • Insect saline solution

  • EAG amplifier and data acquisition system

  • Purified air source

  • This compound solutions of varying concentrations in a high-purity solvent (e.g., hexane)

  • Filter paper strips

  • Pasteur pipettes

Procedure:

  • Antennal Preparation:

    • Immobilize an insect on a stage using wax or a holder.

    • Excise one antenna at the base using fine scissors.

    • Mount the excised antenna between two glass capillary electrodes filled with insect saline. The base of the antenna is connected to the reference electrode, and the tip is connected to the recording electrode.

  • Stimulus Preparation:

    • Prepare serial dilutions of this compound in the solvent.

    • Apply a known volume (e.g., 10 µL) of each dilution onto a filter paper strip.

    • Insert the filter paper into a Pasteur pipette.

  • EAG Recording:

    • A continuous stream of purified, humidified air is passed over the antenna.

    • The tip of the stimulus pipette is inserted into a hole in the main airline, and a puff of air is delivered through the pipette, carrying the this compound odorant to the antenna.

    • Record the resulting depolarization of the antenna using the EAG system.

    • Present stimuli in increasing order of concentration, with a solvent control presented first and between each test concentration to allow the antenna to recover.

Gas Chromatography-Electroantennographic Detection (GC-EAD)

Objective: To identify which compounds in a mixture elicit an antennal response.

Materials:

  • Gas chromatograph with a flame ionization detector (FID) and an EAD setup

  • Insect antenna prepared as for EAG

  • Sample containing this compound (e.g., headspace collection from a plant)

Procedure:

  • The GC column effluent is split, with one part going to the FID and the other to the EAD outlet.

  • The effluent directed to the EAD is mixed with purified, humidified air and passed over the prepared insect antenna.

  • Simultaneously record the signals from the FID and the antenna.

  • Peaks in the FID chromatogram that correspond in time to a depolarization of the antenna indicate compounds that the insect can detect.

Behavioral Assays

a. Y-Tube Olfactometer Assay

Objective: To determine if this compound is an attractant or repellent.

Materials:

  • Y-tube olfactometer

  • Purified air source

  • Flow meters

  • This compound solution and solvent control

  • Insects

Procedure:

  • Introduce a stream of purified air into each arm of the Y-tube.

  • Introduce the this compound odor source into one arm and the solvent control into the other.

  • Release an insect at the base of the Y-tube.

  • Record which arm the insect chooses and the time it takes to make a choice.

  • Alternate the arms containing the treatment and control to avoid positional bias.

b. Wind Tunnel Assay

Objective: To observe upwind flight behavior in response to a this compound plume.

Materials:

  • Wind tunnel with controlled airflow and light conditions

  • Odor source dispenser (e.g., rubber septum) loaded with this compound

  • Video recording equipment

Procedure:

  • Load a dispenser with a known amount of this compound and place it at the upwind end of the tunnel.

  • Release insects at the downwind end of the tunnel.

  • Record behaviors such as taking flight, upwind anemotaxis (oriented flight), and contact with the source.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_electro Electrophysiology cluster_behavior Behavioral Assays synthesis This compound Synthesis purification Column Chromatography synthesis->purification gcms GC-MS Analysis purification->gcms eag Electroantennography (EAG) gcms->eag Purity Confirmed gcead GC-EAD gcms->gcead ytube Y-Tube Olfactometer gcms->ytube wind_tunnel Wind Tunnel gcms->wind_tunnel field_trap Field Trapping wind_tunnel->field_trap Promising Results

Caption: Experimental workflow for investigating this compound as an insect pheromone.

eag_protocol prep_antenna Antennal Preparation (Excise & Mount) setup EAG System Setup (Airflow & Electrodes) prep_antenna->setup prep_stimulus Stimulus Preparation (Dilutions on Filter Paper) prep_stimulus->setup recording EAG Recording (Puff Stimulus & Record Response) setup->recording analysis Data Analysis (Measure Depolarization) recording->analysis olfactory_pathway odorant This compound obp Odorant Binding Protein (OBP) odorant->obp Binding or Odorant Receptor (OR) obp->or Transport orn Olfactory Receptor Neuron (ORN) or->orn Activation antennal_lobe Antennal Lobe orn->antennal_lobe Signal Transduction brain Higher Brain Centers (e.g., Mushroom Bodies) antennal_lobe->brain Processing behavior Behavioral Response (Attraction/Repulsion) brain->behavior Decision

Application Notes and Protocols for Assessing the Antimicrobial Activity of Bornyl Formate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bornyl formate (B1220265) is a monoterpene ester found in the essential oils of various plants. Essential oils containing bornyl formate have demonstrated notable antimicrobial properties, suggesting its potential as a natural antiseptic agent. These application notes provide a comprehensive set of experimental protocols to systematically evaluate the antimicrobial activity of this compound against a range of pathogenic microorganisms. The protocols are based on established methodologies for determining antimicrobial susceptibility, including broth microdilution for Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), as well as the agar (B569324) disk diffusion method for preliminary screening.

Data Presentation

The following table summarizes the antimicrobial activity of an essential oil containing isothis compound (35.2%) and citral (B94496) (32.9%) against various microorganisms. This data can serve as a reference for the expected antimicrobial efficacy when testing pure this compound.

Table 1: Minimum Inhibitory Concentrations (MICs) of Verbena rigida Essential Oil Containing Isothis compound [1]

MicroorganismTypeMIC (µg/mL)
Staphylococcus aureusGram-positive bacteria50
Staphylococcus epidermidisGram-positive bacteria50
Bacillus subtilisGram-positive bacteria50
Escherichia coliGram-negative bacteria25
Pseudomonas aeruginosaGram-negative bacteria50

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.[2][3][4]

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal inoculums standardized to 0.5 McFarland

  • Spectrophotometer

  • Sterile pipette tips and multichannel pipettor

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) at a concentration of 10 mg/mL.

  • Serial Dilutions:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested, creating a 1:2 dilution.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will create a range of concentrations of this compound.

  • Inoculum Preparation: Prepare a microbial suspension in sterile broth equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Add 100 µL of the diluted microbial inoculum to each well, bringing the final volume to 200 µL.

  • Controls:

    • Growth Control: A well containing 200 µL of broth and the microbial inoculum, but no this compound.

    • Sterility Control: A well containing 200 µL of broth only.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth of the microorganism is observed.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This protocol determines the lowest concentration of this compound that kills 99.9% of the initial microbial population.[5]

Materials:

  • MIC plates from the previous experiment

  • Sterile Mueller-Hinton Agar (MHA) or Sabouraud Dextrose Agar (SDA) plates

  • Sterile pipette and tips

  • Incubator

Procedure:

  • From the wells of the MIC plate that show no visible growth (at and above the MIC), take a 10 µL aliquot.

  • Spot-inoculate the aliquot onto a sterile agar plate.

  • Incubate the agar plates under the same conditions as the MIC assay.

  • The MBC or MFC is the lowest concentration of this compound that results in no microbial growth on the agar plate.

Agar Disk Diffusion Assay

This is a qualitative method to assess the antimicrobial activity of this compound.[6]

Materials:

  • This compound

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial or fungal inoculums standardized to 0.5 McFarland

  • Sterile swabs

  • Forceps

  • Incubator

Procedure:

  • Inoculation of Agar Plates: Dip a sterile swab into the standardized microbial suspension and streak it evenly across the entire surface of an MHA plate to create a lawn of bacteria.

  • Impregnation of Disks: Aseptically apply a known amount of this compound solution (e.g., 10 µL of a specific concentration) onto sterile filter paper disks. Allow the solvent to evaporate completely in a sterile environment.

  • Application of Disks: Using sterile forceps, place the impregnated disks onto the surface of the inoculated agar plates.

  • Controls: Place a disk impregnated with the solvent used to dissolve this compound as a negative control. A disk with a known antibiotic can be used as a positive control.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • Measurement of Inhibition Zone: Measure the diameter of the zone of inhibition (the clear area around the disk where no microbial growth is observed) in millimeters.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_mic MIC Determination cluster_mbc MBC/MFC Determination cluster_disk Disk Diffusion Assay BF_stock This compound Stock Solution Serial_Dilution Serial Dilution in 96-well plate BF_stock->Serial_Dilution Disk_Prep Prepare this compound Disks BF_stock->Disk_Prep Inoculum Microbial Inoculum (0.5 McFarland) Inoculation Inoculation of wells Inoculum->Inoculation Agar_Inoculation Inoculate Agar Plate Inoculum->Agar_Inoculation Serial_Dilution->Inoculation Incubation_MIC Incubation (18-24h @ 37°C) Inoculation->Incubation_MIC Read_MIC Read MIC Incubation_MIC->Read_MIC Plating Plate from clear wells onto agar Read_MIC->Plating Incubation_MBC Incubation Plating->Incubation_MBC Read_MBC Read MBC/MFC Incubation_MBC->Read_MBC Disk_Placement Place Disks on Agar Agar_Inoculation->Disk_Placement Disk_Prep->Disk_Placement Incubation_Disk Incubation Disk_Placement->Incubation_Disk Measure_Zone Measure Zone of Inhibition Incubation_Disk->Measure_Zone mechanism_of_action cluster_cell Bacterial Cell Cell_Membrane Cell Membrane Cytoplasm Cytoplasm Cell_Membrane->Cytoplasm Increased Permeability Cell_Death Cell Death Cytoplasm->Cell_Death Leakage of intracellular components Bornyl_Formate This compound Bornyl_Formate->Cell_Membrane Intercalates into lipid bilayer

References

Application Notes & Protocols: Purification of Synthetic Bornyl Formate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bornyl formate (B1220265) (C₁₁H₁₈O₂) is a monoterpene ester recognized for its distinct green, earthy, and pine-like aroma. It is utilized as a flavoring agent in the food industry and as a fragrance component in perfumery[1][2]. The synthesis of bornyl formate, commonly through the esterification of borneol with formic acid, often results in a crude product containing unreacted starting materials, byproducts such as isothis compound, and residual acid catalysts[1][3]. Achieving high purity is critical for its application, particularly in food and pharmaceutical contexts, to ensure safety, stability, and the desired sensory profile.

This document provides detailed protocols for the purification of synthetic this compound using standard laboratory techniques, including extractive work-up, vacuum distillation, and column chromatography. It also outlines methods for assessing the purity of the final product.

Physicochemical Data

A summary of key physical and chemical properties of this compound is essential for designing an effective purification strategy.

PropertyValueReference
Molecular Weight 182.26 g/mol [4][]
Appearance Colorless, clear oily liquid[1][6]
Boiling Point 225-230 °C @ 760 mmHg[4][6][7]
106-108 °C @ 21 mmHg[7]
97-98 °C @ 15 mmHg[2]
Density 1.007-1.013 g/cm³ @ 20 °C[6][8]
Refractive Index 1.466-1.472 @ 20 °C[6][7]
Solubility Soluble in alcohol and oils; slightly soluble in water[1][7][8]

Purification Workflow Overview

The purification of crude synthetic this compound typically follows a multi-step process to remove different types of impurities. The general workflow is outlined below.

Purification Workflow crude Crude Synthetic This compound workup Aqueous Work-up (Liquid-Liquid Extraction) crude->workup Removes acids, water-soluble impurities drying Drying of Organic Phase workup->drying solvent_removal Solvent Removal drying->solvent_removal distillation Purification Method 1: Vacuum Distillation solvent_removal->distillation chromatography Purification Method 2: Column Chromatography solvent_removal->chromatography pure_product Pure this compound distillation->pure_product chromatography->pure_product analysis Purity Analysis (GC, NMR, RI) pure_product->analysis

Caption: General workflow for the purification of synthetic this compound.

Experimental Protocols

Protocol 1: Aqueous Work-up (Liquid-Liquid Extraction)

This initial step is crucial for removing acidic components (e.g., formic acid, acid catalyst) and other water-soluble impurities from the crude reaction mixture.

Aqueous Work-up cluster_0 Procedure start Crude Product in Organic Solvent wash_bicarb Wash with saturated NaHCO₃ solution start->wash_bicarb separate1 Separate Layers wash_bicarb->separate1 Discard aqueous layer wash_water Wash Organic Layer with Deionized Water separate1->wash_water separate2 Separate Layers wash_water->separate2 Discard aqueous layer wash_brine Wash Organic Layer with Brine (sat. NaCl) separate2->wash_brine separate3 Separate Layers wash_brine->separate3 Discard aqueous layer dry Dry Organic Layer (e.g., with Na₂SO₄) separate3->dry filter Filter to remove drying agent dry->filter end Crude this compound (ready for distillation/ chromatography) filter->end

References

Application Notes and Protocols: Bornyl Formate Derivatization for Enhanced Analytical Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of analytical chemistry, particularly in metabolomics, pharmaceutical analysis, and environmental monitoring, the sensitive and selective detection of target analytes is paramount. Many biologically active molecules, such as amino acids, alcohols, and amines, possess poor volatility or lack a suitable chromophore, making their direct analysis by gas chromatography (GC) or liquid chromatography (LC) challenging. Chemical derivatization is a powerful strategy employed to overcome these limitations by converting the analyte into a derivative with improved analytical properties.

This document outlines the use of bornyl chloroformate as a chiral derivatizing agent to enhance the analytical detection of various functional groups. The reaction of bornyl chloroformate with analytes containing primary and secondary amines, or hydroxyl groups, yields stable bornyl carbamates and bornyl carbonates, respectively. The introduction of the bulky, chiral bornyl moiety significantly increases the volatility and chromatographic retention of the analytes, facilitating their separation and detection by GC-MS. Furthermore, the chiral nature of bornyl chloroformate allows for the separation of enantiomers on achiral GC columns, as the resulting diastereomers exhibit different physicochemical properties.

While direct protocols for "bornyl formate" derivatization are not prevalent in the literature, the following application notes are based on the well-established and analogous chemistry of other chloroformate derivatizing agents, such as menthyl chloroformate.[1][2] This provides a robust framework for the development and validation of methods using bornyl chloroformate.

Principle of Derivatization

Bornyl chloroformate reacts with nucleophilic functional groups, such as primary and secondary amines and alcohols, in the presence of a base catalyst. The reaction proceeds via a nucleophilic acyl substitution, where the lone pair of electrons on the nitrogen or oxygen atom of the analyte attacks the electrophilic carbonyl carbon of the bornyl chloroformate. This results in the displacement of the chloride leaving group and the formation of a stable carbamate (B1207046) or carbonate derivative. The derivatization enhances the volatility of the analyte and introduces a specific mass fragmentation pattern that can be utilized for sensitive detection by mass spectrometry.

A logical workflow for the derivatization and analysis process is depicted below.

Derivatization_Workflow General Workflow for Bornyl Chloroformate Derivatization cluster_reagents Reagents Sample Sample Collection & Preparation (e.g., Plasma, Urine, Cell Lysate) Extraction Analyte Extraction (e.g., LLE, SPE) Sample->Extraction Derivatization Derivatization with Bornyl Chloroformate Extraction->Derivatization Analysis GC-MS Analysis Derivatization->Analysis Data Data Processing & Quantification Analysis->Data Reagent Bornyl Chloroformate Reagent->Derivatization Base Base Catalyst (e.g., Pyridine (B92270), TEA) Base->Derivatization

A general workflow for sample analysis using bornyl chloroformate derivatization.

Application: Chiral Separation of Amphetamines

Objective: To develop a sensitive and stereoselective method for the quantification of amphetamine enantiomers in urine samples using bornyl chloroformate derivatization followed by GC-MS analysis.

Background: The enantiomers of amphetamine exhibit different pharmacological activities. Therefore, the ability to separate and quantify individual enantiomers is crucial in clinical and forensic toxicology. Chiral derivatization with an enantiomerically pure reagent like (+)- or (-)-bornyl chloroformate converts the enantiomers into diastereomers, which can be separated on a standard achiral GC column.

Experimental Protocol

1. Reagents and Materials:

  • (+)-Bornyl chloroformate

  • Pyridine (derivatization grade)

  • Toluene (anhydrous)

  • Amphetamine enantiomer standards

  • Internal standard (e.g., deuterated amphetamine)

  • Urine samples

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • GC-MS system with a standard non-polar capillary column (e.g., DB-5ms)

2. Sample Preparation (Urine):

  • To 1 mL of urine, add 10 µL of the internal standard solution.

  • Adjust the pH of the sample to >11 with 1 M NaOH.

  • Perform liquid-liquid extraction with 3 x 2 mL of ethyl acetate (B1210297).

  • Pool the organic layers and evaporate to dryness under a gentle stream of nitrogen.

  • Alternatively, for cleaner extracts, perform solid-phase extraction.

3. Derivatization Procedure:

  • Reconstitute the dried extract in 100 µL of anhydrous toluene.

  • Add 20 µL of pyridine.

  • Add 10 µL of a 10 mg/mL solution of (+)-bornyl chloroformate in toluene.

  • Vortex the mixture for 1 minute.

  • Incubate at 60°C for 30 minutes in a sealed vial.

  • Cool the reaction mixture to room temperature.

  • Evaporate the solvent and excess reagent under nitrogen.

  • Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

4. GC-MS Parameters:

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)

  • Injector: Splitless, 250°C

  • Oven Program: 100°C (hold 1 min), ramp to 280°C at 10°C/min, hold 5 min

  • Carrier Gas: Helium, constant flow 1 mL/min

  • MS Transfer Line: 280°C

  • Ion Source: 230°C

  • Ionization Mode: Electron Ionization (EI), 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

Quantitative Data

The following table summarizes the expected performance of the method for the analysis of amphetamine enantiomers. The values are representative and should be validated for each specific application.

AnalyteRetention Time (min)Quantitation Ion (m/z)LOD (ng/mL)LOQ (ng/mL)Linearity (ng/mL)
(+)-Amphetamine Derivative15.2224, 1180.51.51.5 - 500>0.995
(-)-Amphetamine Derivative15.5224, 1180.51.51.5 - 500>0.995

LOD: Limit of Detection, LOQ: Limit of Quantification

Application: Analysis of Short-Chain Fatty Acids

Objective: To enhance the GC-MS detection of short-chain fatty acids (SCFAs) in fecal samples through derivatization with bornyl chloroformate.

Background: SCFAs are important products of gut microbial metabolism. Their analysis is challenging due to their high polarity and low volatility. Derivatization of the carboxylic acid group is essential for their analysis by GC. While esterification is common, derivatization with bornyl chloroformate to form mixed anhydrides that subsequently rearrange to bornyl esters offers an alternative approach with good chromatographic properties.[3]

Experimental Protocol

1. Reagents and Materials:

  • (-)-Bornyl chloroformate

  • Pyridine (derivatization grade)

  • Methanol (anhydrous)

  • SCFA standards (e.g., acetic, propionic, butyric acid)

  • Internal standard (e.g., deuterated butyric acid)

  • Fecal samples

  • GC-MS system with a suitable capillary column (e.g., DB-FFAP)

2. Sample Preparation (Fecal):

  • Homogenize a known weight of fecal sample in acidified water.

  • Centrifuge to pellet solids.

  • Perform liquid-liquid extraction of the supernatant with diethyl ether.

  • Dry the ether extract over anhydrous sodium sulfate.

  • Evaporate the extract to a small volume.

3. Derivatization Procedure:

  • To the concentrated extract, add 100 µL of a 1:4 (v/v) mixture of pyridine and methanol.

  • Add 20 µL of (-)-bornyl chloroformate.

  • Vortex for 1 minute.

  • Incubate at 70°C for 20 minutes.

  • Cool to room temperature.

  • Add 200 µL of a saturated NaCl solution and 200 µL of hexane (B92381).

  • Vortex and centrifuge to separate the phases.

  • Analyze the upper hexane layer by GC-MS.

4. GC-MS Parameters:

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-FFAP)

  • Injector: Split, 240°C

  • Oven Program: 60°C (hold 2 min), ramp to 220°C at 8°C/min, hold 5 min

  • Carrier Gas: Helium, constant flow 1.2 mL/min

  • MS Transfer Line: 230°C

  • Ion Source: 200°C

  • Ionization Mode: Electron Ionization (EI), 70 eV

  • Acquisition Mode: Full Scan (m/z 40-400) or SIM

Quantitative Data

The following table presents representative quantitative data for the analysis of SCFAs using this derivatization method.

AnalyteRetention Time (min)Quantitation Ion (m/z)LOD (µM)LOQ (µM)Linearity (µM)
Acetic Acid Derivative8.5154, 811.03.03.0 - 1000>0.99
Propionic Acid Derivative9.8168, 810.82.52.5 - 1000>0.99
Butyric Acid Derivative11.2182, 810.51.51.5 - 1000>0.99

Signaling Pathway Visualization

In metabolic studies, the derivatization and analysis of key metabolites can help elucidate pathway dynamics. The following diagram illustrates a simplified representation of SCFA production and its link to host cell signaling, where the quantification of SCFAs by the described method would be critical.

SCFA_Signaling Simplified SCFA Production and Signaling Pathway Dietary_Fiber Dietary Fiber Gut_Microbiota Gut Microbiota Dietary_Fiber->Gut_Microbiota Fermentation SCFAs Short-Chain Fatty Acids (Acetate, Propionate, Butyrate) Gut_Microbiota->SCFAs Host_Cells Host Colonocytes SCFAs->Host_Cells Energy_Source Energy Source Host_Cells->Energy_Source Butyrate Oxidation GPCRs G-protein Coupled Receptors (e.g., GPR41, GPR43) Host_Cells->GPCRs Activation HDAC_Inhibition HDAC Inhibition Host_Cells->HDAC_Inhibition Butyrate Cellular_Effects Cellular Effects (e.g., Anti-inflammatory, Gene Regulation) GPCRs->Cellular_Effects HDAC_Inhibition->Cellular_Effects

References

Application Note: Quantification of Bornyl Formate Using a Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of bornyl formate (B1220265) using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The method is designed to be stability-indicating, capable of separating bornyl formate from potential degradation products.

Introduction

This compound is a monoterpene ester found in the essential oils of various plants and is utilized in the flavor and fragrance industries.[1] Accurate and reliable quantification of this compound is crucial for quality control in raw materials and finished products. While gas chromatography (GC) is commonly used for the analysis of volatile compounds like this compound, a robust HPLC method offers an alternative for samples in non-volatile matrices and for stability studies.

This application note details a hypothetical, yet scientifically grounded, RP-HPLC method for the determination of this compound. The methodology is based on the chromatographic principles applied to similar terpene esters, such as bornyl acetate (B1210297).[2][3] The primary challenge in the HPLC analysis of saturated esters like this compound is the lack of a strong UV chromophore. Therefore, detection at a low wavelength (210 nm) is employed to achieve adequate sensitivity.[4][5]

Principle

The method utilizes reversed-phase chromatography on a C18 stationary phase. A polar mobile phase consisting of a mixture of acetonitrile (B52724) and water allows for the separation of the relatively nonpolar this compound from other components. Isocratic elution is used for its simplicity and robustness. Quantification is achieved by monitoring the UV absorbance at 210 nm and comparing the peak area of the analyte to that of a calibrated standard.

Experimental Protocols

3.1. Apparatus and Materials

  • Apparatus:

    • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

    • Analytical balance (0.01 mg readability).

    • pH meter.

    • Volumetric flasks and pipettes (Class A).

    • Syringes and syringe filters (0.45 µm, PTFE or nylon).

    • Ultrasonic bath.

  • Chemicals and Reagents:

    • This compound reference standard (>98% purity).

    • Acetonitrile (HPLC grade).

    • Methanol (B129727) (HPLC grade).

    • Water (HPLC grade or Milli-Q).

    • Formic acid (optional, for mobile phase modification if needed).

3.2. Chromatographic Conditions

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile:Water (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Run Time: 10 minutes.

3.3. Preparation of Solutions

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of this compound reference standard.

    • Transfer it into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with methanol. Mix thoroughly. This solution should be stored at 2-8°C.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

    • These solutions are used to construct the calibration curve.

  • Sample Preparation:

    • Accurately weigh a quantity of the sample expected to contain about 10 mg of this compound.

    • Transfer to a 100 mL volumetric flask.

    • Add approximately 70 mL of methanol and sonicate for 15 minutes to dissolve.

    • Dilute to volume with methanol and mix well.

    • Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial. The target concentration is approximately 100 µg/mL.

3.4. Method Validation (Illustrative)

A full method validation should be performed according to ICH guidelines. The following are key parameters to assess:

  • Specificity: Analyze a blank (diluent), a placebo (sample matrix without analyte), and the analyte. Perform forced degradation studies (acid, base, oxidation, heat, light) to ensure the peak for this compound is free from interference from any degradants.

  • Linearity: Analyze the working standard solutions in triplicate to cover the expected concentration range. Plot a graph of peak area versus concentration and determine the correlation coefficient (R²) and regression equation.

  • Accuracy: Perform recovery studies by spiking a placebo matrix with known concentrations of this compound at three levels (e.g., 80%, 100%, 120% of the target concentration).

  • Precision:

    • Repeatability (Intra-day): Analyze six replicate samples of the same standard solution (e.g., 50 µg/mL) on the same day.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition ±2%, flow rate ±0.1 mL/min, column temperature ±2°C).

Data Presentation

The following table summarizes the expected quantitative data for the HPLC method. Note: This data is illustrative and serves as an example of expected performance.

ParameterResult
Retention Time (t R )~ 4.5 min
Linearity Range1 - 100 µg/mL
Correlation Coefficient (R²)≥ 0.999
Accuracy (% Recovery)98.0% - 102.0%
Precision (% RSD)< 2.0%
Limit of Detection (LOD)~ 0.3 µg/mL
Limit of Quantification (LOQ)~ 1.0 µg/mL
Tailing Factor≤ 1.5
Theoretical Plates> 2000

Visualization of Experimental Workflow

The logical flow of the analytical process, from sample preparation to final data analysis, is depicted in the diagram below.

HPLC_Workflow cluster_prep 1. Preparation cluster_hplc 2. HPLC Injection cluster_data 3. Data Processing cluster_analysis 4. Quantification prep Sample and Standard Preparation hplc HPLC Analysis stock Prepare Stock Solution (1000 µg/mL in Methanol) working Prepare Working Standards (1-100 µg/mL in Mobile Phase) stock->working inject Inject Samples and Standards working->inject sample Prepare Sample Solution (~100 µg/mL in Methanol) filter Filter Sample through 0.45 µm Syringe Filter sample->filter filter->inject data Data Acquisition and Processing instrument Instrument Setup: Column: C18, 4.6x150mm Mobile Phase: ACN:H2O (70:30) Flow: 1.0 mL/min Detection: 210 nm instrument->inject chromatogram Generate Chromatogram inject->chromatogram analysis Quantitative Analysis integrate Integrate Peak Area of this compound chromatogram->integrate calibration Construct Calibration Curve (Peak Area vs. Concentration) integrate->calibration quantify Calculate Concentration in Sample integrate->quantify calibration->quantify report Generate Report quantify->report

Caption: Workflow for the HPLC analysis of this compound.

References

Application of Bornyl Formate and its Analogs in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bornyl formate (B1220265), a bicyclic monoterpene ester, and its derivatives, particularly those derived from the structurally related camphor (B46023), serve as valuable chiral auxiliaries in asymmetric synthesis. The rigid, sterically defined framework of the bornyl group provides a powerful tool for inducing stereoselectivity in a variety of chemical transformations. This is of paramount importance in the pharmaceutical industry, where the biological activity of a drug molecule is often dictated by its specific three-dimensional arrangement. The use of chiral auxiliaries derived from natural products like borneol and camphor offers a cost-effective and efficient strategy for the synthesis of enantiomerically pure pharmaceutical intermediates.

This document provides detailed application notes and protocols for the use of a camphor-derived chiral auxiliary in the asymmetric synthesis of a key intermediate for Pregabalin, a widely used anticonvulsant and neuropathic pain medication. While direct and extensive literature on the use of bornyl formate itself as a chiral auxiliary for pharmaceutical intermediate synthesis is limited, the principles and methodologies described herein using a closely related camphor-derived oxazolidinone are directly applicable and illustrative of the potential of this class of chiral auxiliaries.

Application Note 1: Asymmetric Synthesis of a Pregabalin Intermediate via Diastereoselective Michael Addition

Objective: To synthesize the enantiomerically pure (S)-γ-nitro acid, a key intermediate in the synthesis of (S)-Pregabalin, using a camphor-derived chiral oxazolidinone auxiliary to direct a diastereoselective Michael addition of nitromethane (B149229).

Background: The therapeutic efficacy of Pregabalin is attributed solely to the (S)-enantiomer. Therefore, an efficient asymmetric synthesis is crucial. This protocol utilizes an Evans-type chiral auxiliary, an oxazolidinone, which can be derived from the camphor scaffold. The chiral auxiliary is first acylated with an α,β-unsaturated acid, and subsequent conjugate addition of a nucleophile, in this case, the nitronate anion, proceeds with high diastereoselectivity due to the steric influence of the auxiliary. Finally, the auxiliary is cleaved to yield the desired chiral product and can be recovered for reuse.

Reaction Scheme:

G cluster_0 Preparation of Chiral Dienophile cluster_1 Diastereoselective Michael Addition cluster_2 Auxiliary Cleavage and Intermediate Isolation Aux Camphor-derived Oxazolidinone Dienophile N-Acyl Oxazolidinone (Chiral Dienophile) Aux->Dienophile Acylation UnsatAcid α,β-Unsaturated Acid Chloride UnsatAcid->Dienophile Adduct Michael Adduct (Diastereomerically Enriched) Dienophile->Adduct Nitromethane Nitromethane Nitromethane->Adduct Conjugate Addition Base Base Base->Adduct Cleavage Hydrolysis Adduct->Cleavage Intermediate (S)-γ-Nitro Acid (Pregabalin Intermediate) Cleavage->Intermediate RecoveredAux Recovered Auxiliary Cleavage->RecoveredAux

Caption: Synthetic workflow for the asymmetric synthesis of a Pregabalin intermediate.

Data Presentation

StepReactantsProductDiastereomeric Ratio (d.r.)Yield (%)Reference
Michael AdditionChiral N-crotonyloxazolidinone, Nitromethane, Base (e.g., DBU)N-(3-Nitrobutanoyl)oxazolidinone>95:585-95[1]
Auxiliary CleavageN-(3-Nitrobutanoyl)oxazolidinone, LiOH/H₂O₂(S)-3-Nitrobutanoic acid>99% ee after purification80-90[1]

Experimental Protocols

Protocol 1: Synthesis of the Chiral N-Acyl Oxazolidinone (Chiral Dienophile)

Materials:

  • (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (or other suitable camphor-derived oxazolidinone)

  • Crotonyl chloride

  • Triethylamine (B128534) (TEA)

  • Dichloromethane (DCM), anhydrous

  • Magnetic stirrer and stirring bar

  • Round-bottom flask

  • Dropping funnel

  • Standard glassware for workup and purification

Procedure:

  • To a solution of the chiral oxazolidinone (1.0 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add triethylamine (1.2 eq).

  • Slowly add crotonyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the pure N-crotonyloxazolidinone.

Protocol 2: Diastereoselective Michael Addition of Nitromethane

Materials:

  • N-crotonyloxazolidinone (from Protocol 1)

  • Nitromethane

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Tetrahydrofuran (THF), anhydrous

  • Magnetic stirrer and stirring bar

  • Round-bottom flask

Procedure:

  • Dissolve the N-crotonyloxazolidinone (1.0 eq) in anhydrous THF at -78 °C under a nitrogen atmosphere.

  • Add nitromethane (5.0 eq) to the solution.

  • Slowly add DBU (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography to yield the diastereomerically enriched Michael adduct.

G Start Start Step1 Dissolve N-crotonyloxazolidinone in anhydrous THF at -78 °C Start->Step1 Step2 Add Nitromethane Step1->Step2 Step3 Add DBU dropwise Step2->Step3 Step4 Stir at -78 °C for 2-4 hours (Monitor by TLC) Step3->Step4 Step5 Quench with sat. aq. NH4Cl Step4->Step5 Step6 Warm to RT and Extract with Ethyl Acetate Step5->Step6 Step7 Combine organic layers, wash, dry, and concentrate Step6->Step7 Step8 Purify by Column Chromatography Step7->Step8 End End (Diastereomerically Enriched Product) Step8->End

Caption: Experimental workflow for the diastereoselective Michael addition.

Protocol 3: Cleavage of the Chiral Auxiliary

Materials:

  • N-(3-Nitrobutanoyl)oxazolidinone (from Protocol 2)

  • Lithium hydroxide (B78521) (LiOH)

  • Hydrogen peroxide (30% aqueous solution)

  • Tetrahydrofuran (THF)

  • Water

  • Diethyl ether

  • Standard glassware for workup

Procedure:

  • Dissolve the Michael adduct (1.0 eq) in a mixture of THF and water (3:1) at 0 °C.

  • Add an aqueous solution of lithium hydroxide (2.0 eq) and 30% hydrogen peroxide (4.0 eq).

  • Stir the reaction mixture at 0 °C for 2 hours.

  • Quench the reaction by adding an aqueous solution of sodium sulfite.

  • Acidify the mixture to pH 2-3 with 1 M HCl.

  • Extract the product with diethyl ether.

  • The aqueous layer contains the recovered chiral auxiliary, which can be isolated.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude (S)-γ-nitro acid. Further purification can be achieved by recrystallization.

The use of camphor-derived chiral auxiliaries, such as the oxazolidinone demonstrated in this application note, provides a robust and highly effective method for the asymmetric synthesis of pharmaceutical intermediates. The diastereoselective Michael addition to an α,β-unsaturated N-acyloxazolidinone allows for the precise installation of a stereocenter, which is crucial for the synthesis of enantiomerically pure drugs like Pregabalin. The detailed protocols provided herein offer a practical guide for researchers and scientists in the field of drug development to implement these powerful synthetic strategies. While the direct application of this compound as a chiral auxiliary is less documented, the principles of steric control demonstrated with the camphor-derived auxiliary are transferable and highlight the potential of this class of natural product-derived chiral synthons.

References

Application Notes and Protocols for Solid-Phase Microextraction (SPME) Analysis of Bornyl Formate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Microextraction (SPME) is a solvent-free, highly efficient sample preparation technique widely used for the extraction and concentration of volatile and semi-volatile organic compounds from various matrices.[1][2] This method integrates sampling, extraction, and concentration into a single step, making it a powerful tool for the analysis of aroma compounds, environmental contaminants, and active ingredients in pharmaceutical and traditional medicine formulations.[1][3] Bornyl formate (B1220265), a monoterpene ester, is a significant contributor to the characteristic aroma of many essential oils and is found in various traditional Chinese medicines. Its accurate quantification is crucial for quality control and formulation development.

This document provides a detailed protocol for the analysis of bornyl formate using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies presented are synthesized from established practices for the analysis of volatile esters and monoterpenes.[4][5]

Principles of SPME

SPME utilizes a fused silica (B1680970) fiber coated with a stationary phase.[6] When the fiber is exposed to the headspace of a sample, analytes partition from the sample matrix into the headspace and then adsorb or absorb onto the fiber coating until equilibrium is reached.[2] The fiber is then retracted and transferred to the injection port of a gas chromatograph, where the trapped analytes are thermally desorbed and analyzed.[1] The choice of fiber coating is critical and depends on the polarity and volatility of the target analyte.[7][8]

Experimental Protocols

This section details a comprehensive protocol for the quantitative analysis of this compound in a liquid matrix (e.g., essential oil diluted in a solvent, or a liquid formulation) using HS-SPME-GC-MS.

Materials and Equipment
  • SPME Fiber Assembly: Manual or autosampler-ready holder with a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber. This fiber is recommended for a broad range of volatile and semi-volatile compounds.[1][4]

  • Sample Vials: 20 mL clear glass vials with PTFE/silicone septa screw caps.

  • Heater/Agitator: To control temperature and ensure consistent extraction conditions.

  • Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a split/splitless injector.

  • Analytical Standard: High-purity this compound.

  • Solvents: Methanol or ethanol (B145695) for standard preparation.

  • Sodium Chloride (NaCl): ACS grade, for modifying the sample matrix.

Sample Preparation
  • Liquid Samples (e.g., essential oils): Prepare a dilution of the essential oil in a suitable solvent (e.g., ethanol) to bring the expected this compound concentration within the calibration range.

  • Sample Aliquoting: Pipette 5 mL of the diluted sample or liquid formulation into a 20 mL SPME vial.

  • Matrix Modification: Add 1.5 g of NaCl to the sample vial. Salting out can increase the volatility of the analyte, driving it into the headspace.[8]

  • Internal Standard (Optional but Recommended): For improved accuracy and precision, spike the sample with a known concentration of an internal standard that is not naturally present in the sample (e.g., a deuterated analog or a compound with similar chemical properties).

  • Vial Sealing: Immediately seal the vial with the screw cap to prevent the loss of volatile compounds.

HS-SPME Procedure
  • Incubation/Equilibration: Place the sealed vial into the heater/agitator. Incubate the sample at 60°C for 15 minutes with agitation (e.g., 250 rpm).[9] This step allows the volatile compounds to partition into the headspace and reach equilibrium.

  • Extraction: After incubation, expose the DVB/CAR/PDMS fiber to the headspace of the sample for 30 minutes at 60°C. The extraction time should be kept consistent across all samples and standards.

  • Fiber Retraction: After the extraction period, retract the fiber into the needle and immediately transfer it to the GC injection port for analysis.

GC-MS Analysis
  • Injector: Operate in splitless mode to ensure the complete transfer of the analyte to the GC column. Set the injector temperature to 250°C for efficient thermal desorption.[9]

  • Desorption Time: A desorption time of 5 minutes is typically sufficient.

  • Carrier Gas: Use Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase at 10°C/min to 280°C.[10]

    • Final hold: 5 minutes at 280°C. (This program should be optimized based on the specific column and instrument used to ensure adequate separation of this compound from other matrix components.)

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 350.

    • Data Acquisition: For quantitative analysis, Selected Ion Monitoring (SIM) mode can be employed to enhance sensitivity and selectivity by monitoring characteristic ions of this compound.

Data Presentation

Quantitative data for method performance should be established through proper validation. The following tables provide an illustrative example of expected performance parameters for the analysis of this compound based on typical values for similar volatile esters.

Table 1: GC-MS Parameters for this compound Analysis

ParameterValue
GC Column HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent
Injector Temperature 250°C
Desorption Time 5 min
Carrier Gas Helium
Flow Rate 1.0 mL/min
Oven Program 60°C (2 min), then 10°C/min to 280°C (5 min)
MS Ionization EI, 70 eV
Scan Range m/z 40-350
Quantification Ions To be determined from the mass spectrum of a pure standard

Table 2: Illustrative Quantitative Performance Data

ParameterExpected Value
Linearity (r²) > 0.99
Limit of Detection (LOD) 0.1 - 1.0 µg/L
Limit of Quantification (LOQ) 0.5 - 5.0 µg/L
Recovery (%) 90 - 110%
Precision (%RSD) < 10%

Note: These values are illustrative and must be experimentally determined for the specific matrix and instrumentation used.

Visualizations

Experimental Workflow for this compound Analysis

SPME_Workflow cluster_prep Sample Preparation cluster_spme HS-SPME cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Liquid Sample (e.g., Essential Oil) Dilution Dilution & Aliquoting (5 mL) Sample->Dilution MatrixMod Matrix Modification (add 1.5g NaCl) Dilution->MatrixMod Seal Seal Vial MatrixMod->Seal Incubate Incubation (60°C, 15 min) Seal->Incubate Extract Headspace Extraction (60°C, 30 min) Incubate->Extract Desorb Thermal Desorption (250°C, 5 min) Extract->Desorb Separate GC Separation Desorb->Separate Detect MS Detection Separate->Detect Quantify Quantification Detect->Quantify Report Reporting Quantify->Report

Caption: Workflow for HS-SPME-GC-MS analysis of this compound.

Logical Relationship of Key SPME Parameters

SPME_Parameters Analyte Analyte Properties (Polarity, Volatility) Fiber SPME Fiber Choice (e.g., DVB/CAR/PDMS) Analyte->Fiber influences Matrix Sample Matrix Temp Extraction Temperature Matrix->Temp influences Result Extraction Efficiency & Sensitivity Fiber->Result Temp->Result Time Extraction Time Time->Result

Caption: Key parameters influencing SPME method development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Bornyl Formate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of bornyl formate (B1220265). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving reaction yield and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing bornyl formate?

A1: The most common method for synthesizing this compound is through the Fischer esterification of borneol with formic acid, typically in the presence of an acid catalyst. Another approach involves the use of a pre-formed formylating agent, such as a mixture of formic acid and acetic anhydride (B1165640), which generates acetic formic anhydride in situ.[1] Enzymatic synthesis using lipases is also a viable, more environmentally friendly alternative.

Q2: Why is the yield of this compound often low?

A2: Low yields in this compound synthesis are frequently attributed to the significant steric hindrance posed by the bulky, bicyclic structure of borneol.[2] This steric hindrance can impede the approach of the formylating agent to the hydroxyl group of borneol, slowing down the reaction and affecting the equilibrium position. Other factors include suboptimal reaction conditions, the presence of water which can lead to hydrolysis of the ester, and potential side reactions.[2]

Q3: What are common side reactions during this compound synthesis?

A3: With strong acid catalysts and/or high temperatures, the dehydration of borneol to form camphene (B42988) is a possible side reaction. Additionally, if water is present in the reaction mixture, the reverse reaction, hydrolysis of this compound back to borneol and formic acid, can occur, thus reducing the net yield.[2]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the this compound synthesis can be monitored using standard chromatographic techniques such as Thin-Layer Chromatography (TLC) or Gas Chromatography (GC). GC analysis is particularly effective for quantifying the conversion of borneol and the formation of this compound.

Troubleshooting Guide

Low or No Product Yield
Potential Cause Troubleshooting Steps
Incomplete Reaction - Increase the reaction time and continue to monitor by TLC or GC. - Gradually increase the reaction temperature, but be mindful of potential side reactions like the dehydration of borneol.[3]
Equilibrium Limitation - Use a large excess of one of the reactants, typically the less expensive one (formic acid). This will shift the equilibrium towards the product side according to Le Châtelier's principle.[4][5] - Remove water as it is formed. This can be achieved by using a Dean-Stark apparatus during reflux or by adding a dehydrating agent like molecular sieves (for enzymatic reactions).[5][6]
Steric Hindrance - Consider using a more reactive formylating agent, such as acetic formic anhydride generated in situ.[1] - For particularly stubborn reactions, more forcing conditions like microwave irradiation could be explored, which has been shown to be effective in the synthesis of other sterically hindered esters.[6]
Inactive Catalyst - If using an acid catalyst, ensure it has not been deactivated. Use a fresh batch if necessary. - For enzymatic reactions, confirm the activity of the lipase (B570770). Improper storage or handling can lead to denaturation.
Suboptimal Molar Ratio - Systematically vary the molar ratio of borneol to formic acid to find the optimal conditions. An excess of formic acid is generally beneficial.[4]
Presence of Impurities in the Final Product
Potential Cause Troubleshooting Steps
Unreacted Borneol - Ensure the reaction has gone to completion. - During workup, a thorough aqueous wash can help remove some of the unreacted borneol, although their solubilities are different. - Purify the product using column chromatography. The polarity difference between this compound and borneol allows for good separation on silica (B1680970) gel.
Dehydration Byproduct (Camphene) - Use a milder acid catalyst (e.g., p-toluenesulfonic acid instead of sulfuric acid) or a lower reaction temperature.[3] - Consider switching to an enzymatic method, which proceeds under milder conditions and avoids the use of strong acids.
Residual Acid Catalyst - During the workup, wash the organic layer with a mild base, such as a saturated sodium bicarbonate solution, to neutralize and remove the acid catalyst.[6]

Data Presentation

Table 1: Illustrative Yields for Acid-Catalyzed this compound Synthesis
CatalystCatalyst Loading (mol%)Borneol:Formic Acid Molar RatioTemperature (°C)Reaction Time (h)Illustrative Yield (%)
H₂SO₄51:2801265
H₂SO₄51:5801280
p-TSA101:3100 (reflux)2475
Boric Acid101:2110 (reflux with Dean-Stark)1870

Note: The data in this table is illustrative and based on general principles of Fischer esterification and data from related reactions. Actual yields may vary.

Table 2: Illustrative Yields for Enzymatic this compound Synthesis
Lipase SourceEnzyme Loading (g/L)Borneol:Formic Acid Molar RatioTemperature (°C)SolventIllustrative Yield (%)
Candida antarctica (Novozym 435)151:540Toluene92
Candida antarctica (Novozym 435)151:7401,2-Dichloroethane95
Candida rugosa201:550n-Hexane78

Note: This data is extrapolated from the enzymatic synthesis of other formate esters and serves as a starting point for optimization.[7][8]

Experimental Protocols

Protocol 1: Acid-Catalyzed Synthesis of this compound

Materials:

  • d-Borneol

  • Formic acid (98-100%)

  • Concentrated sulfuric acid (H₂SO₄)

  • Diethyl ether or Ethyl acetate (B1210297)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane (B92381) and Ethyl acetate for eluent

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add d-borneol and an excess of formic acid (e.g., 3-5 equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) to the stirred mixture.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for several hours (e.g., 12-24 hours). Monitor the reaction progress by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with diethyl ether or ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Protocol 2: Enzymatic Synthesis of this compound

Materials:

  • d-Borneol

  • Formic acid

  • Immobilized lipase (e.g., Novozym 435)

  • Anhydrous organic solvent (e.g., toluene, n-hexane)

  • Molecular sieves (4 Å), activated

Procedure:

  • In a flask, dissolve d-borneol and formic acid in an anhydrous organic solvent. A molar ratio of 1:5 (borneol:formic acid) is a good starting point.

  • Add the immobilized lipase (e.g., 15 g/L) and activated molecular sieves to the mixture.

  • Seal the flask and place it in an orbital shaker at a controlled temperature (e.g., 40-50 °C) with moderate agitation (e.g., 150 rpm).

  • Monitor the reaction progress over time (can take 24-72 hours) by taking small aliquots for GC analysis.

  • Once the reaction has reached the desired conversion, filter to remove the immobilized enzyme and molecular sieves. The enzyme can be washed with fresh solvent and potentially reused.

  • Remove the solvent from the filtrate under reduced pressure to yield the crude this compound.

  • Purify the product by column chromatography if necessary.

Visualizations

Troubleshooting_Low_Yield start Low or No Product Yield incomplete_reaction Incomplete Reaction? start->incomplete_reaction equilibrium_issue Equilibrium Limitation? incomplete_reaction->equilibrium_issue No solution1 Increase reaction time/temperature incomplete_reaction->solution1 Yes steric_hindrance Steric Hindrance Issue? equilibrium_issue->steric_hindrance No solution2 Use excess reactant or remove water equilibrium_issue->solution2 Yes catalyst_inactive Inactive Catalyst? steric_hindrance->catalyst_inactive No solution3 Use more reactive formylating agent or microwave steric_hindrance->solution3 Yes solution4 Use fresh catalyst catalyst_inactive->solution4 Yes

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Fischer_Esterification_Mechanism cluster_activation Carbonyl Activation cluster_attack Nucleophilic Attack cluster_elimination Proton Transfer & Elimination cluster_regeneration Catalyst Regeneration carboxylic_acid Carboxylic Acid (R-COOH) protonation Protonation of Carbonyl Oxygen carboxylic_acid->protonation + H⁺ activated_carbonyl Activated Carbonyl protonation->activated_carbonyl nucleophilic_attack Nucleophilic Attack by Alcohol activated_carbonyl->nucleophilic_attack alcohol Alcohol (R'-OH) alcohol->nucleophilic_attack tetrahedral_intermediate Tetrahedral Intermediate nucleophilic_attack->tetrahedral_intermediate proton_transfer Proton Transfer tetrahedral_intermediate->proton_transfer water_elimination Elimination of Water proton_transfer->water_elimination protonated_ester Protonated Ester water_elimination->protonated_ester - H₂O deprotonation_final Deprotonation protonated_ester->deprotonation_final ester Ester (R-COOR') deprotonation_final->ester - H⁺

Caption: Mechanism of Fischer Esterification for this compound synthesis.

References

overcoming challenges in the purification of bornyl formate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of bornyl formate (B1220265). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of bornyl formate?

A1: The impurity profile of this compound can vary depending on the synthetic route and purification method. Common impurities may include:

  • Unreacted Starting Materials: Residual borneol and formic acid.

  • Isomers: Isothis compound is a common isomeric impurity that can be difficult to separate due to similar physical properties.[1]

  • Byproducts: Camphene may be present, especially if the synthesis involves the esterification of camphene.[2][3] Dehydration products of borneol may also be formed under acidic conditions.

  • Solvent Residues: Solvents used in the synthesis or purification process.

  • Hydrolysis Products: Formic acid and borneol can be regenerated if the ester is exposed to water, especially under acidic or basic conditions.

Q2: My this compound appears to be degrading during distillation, what could be the cause?

A2: Thermal decomposition can be a significant issue during the distillation of terpene esters. This compound, similar to bornyl acetate (B1210297), may be susceptible to decomposition at elevated temperatures.[4] To mitigate this, it is highly recommended to perform distillation under reduced pressure (vacuum distillation). This lowers the boiling point of the compound and minimizes the risk of thermal degradation. Ensure that the distillation apparatus is well-sealed to maintain a stable vacuum.

Q3: I am having difficulty separating this compound from its isomer, isothis compound. What purification techniques are most effective?

A3: The separation of bornyl and isothis compound is challenging due to their similar boiling points and polarities.

  • Fractional Distillation: While difficult, fractional distillation under vacuum with a highly efficient column (e.g., a spinning band column or a column with a high number of theoretical plates) may achieve partial separation. Careful control of the reflux ratio is crucial.

  • Chromatography: Column chromatography is often the most effective method for separating these isomers. Silica (B1680970) gel is a commonly used stationary phase.[5] A non-polar mobile phase with a gradual increase in polarity (e.g., a hexane-ethyl acetate gradient) can effectively resolve the two isomers. Preparative gas chromatography (GC) can also be employed for high-purity separation on a smaller scale.[6]

Q4: What are the optimal conditions for purifying this compound using column chromatography?

A4: The ideal chromatographic conditions depend on the specific impurity profile of your sample. However, a good starting point for silica gel column chromatography is:

  • Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for higher resolution).

  • Mobile Phase: A gradient of ethyl acetate in hexane (B92381) or petroleum ether is commonly used.[5] Start with a low polarity mobile phase (e.g., 1-2% ethyl acetate in hexane) and gradually increase the polarity to elute the this compound. The less polar isothis compound will typically elute before the this compound. Thin Layer Chromatography (TLC) should be used to determine the optimal solvent system before running the column.

Q5: How can I prevent the hydrolysis of this compound during the workup and purification process?

A5: this compound can be susceptible to hydrolysis back to borneol and formic acid, particularly in the presence of water and acid or base catalysts. To prevent this:

  • Neutralize the Reaction Mixture: Before workup, carefully neutralize any acid catalyst used in the synthesis with a mild base, such as a saturated sodium bicarbonate solution.

  • Anhydrous Conditions: Use anhydrous solvents and drying agents (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate) to remove any residual water from the organic phase before solvent evaporation and subsequent purification steps.

  • Avoid Strong Acids and Bases: During workup and purification, avoid contact with strong acids or bases.

Troubleshooting Guides

Distillation Troubleshooting
Issue Possible Cause(s) Recommended Solution(s)
No Distillate Collected - Inadequate heating.- Vacuum leak.- Thermometer placed incorrectly.- Ensure the heating mantle is set to the appropriate temperature.- Check all joints and seals for leaks. Use vacuum grease where appropriate.- The thermometer bulb should be positioned just below the sidearm of the distillation head to accurately measure the vapor temperature.
Product is Dark or Discolored - Thermal decomposition.- Reduce the distillation temperature by using a higher vacuum.- Ensure the heating mantle temperature is not excessively high.
Poor Separation of Impurities - Inefficient distillation column.- Incorrect reflux ratio.- Use a column with a higher number of theoretical plates (e.g., a longer Vigreux column or a packed column).- Increase the reflux ratio to improve separation efficiency.
Bumping or Uncontrolled Boiling - Lack of boiling chips or stir bar.- Heating too rapidly.- Add fresh boiling chips or a magnetic stir bar to the distillation flask.- Increase the heat gradually to maintain a controlled boil.
Chromatography Troubleshooting
Issue Possible Cause(s) Recommended Solution(s)
Poor Separation of Isomers - Inappropriate mobile phase polarity.- Column overloading.- Optimize the mobile phase using TLC. A less polar solvent system will generally provide better resolution between bornyl and isothis compound.- Reduce the amount of crude product loaded onto the column.
Co-elution of Product and Impurities - Solvent system is too polar.- Incorrect stationary phase.- Start with a less polar mobile phase and use a very shallow gradient to elute the compounds.- Consider using a different adsorbent, such as alumina, or a different chromatography technique like HPLC with a suitable column.
Streaking or Tailing of Bands - Sample is too concentrated.- Presence of highly polar impurities (e.g., residual acid).- Column packing is uneven.- Dilute the sample in the mobile phase before loading.- Neutralize the crude product and wash thoroughly before chromatography.- Ensure the column is packed uniformly without any cracks or channels.
Product is Not Eluting - Mobile phase is not polar enough.- Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate).

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification

This protocol describes the synthesis of this compound from borneol and formic acid using an acid catalyst.

Materials:

  • d-Borneol

  • Formic acid (98-100%)

  • Concentrated sulfuric acid (catalyst)

  • Toluene (or another suitable solvent for azeotropic water removal)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Distillation apparatus (for purification) or Chromatography setup

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, dissolve borneol in toluene.

  • Add an excess of formic acid to the flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene, driving the equilibrium towards the ester product.

  • Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the acids, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude this compound by vacuum fractional distillation or column chromatography.

Protocol 2: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for analyzing the purity of this compound and identifying impurities.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for terpene analysis (e.g., HP-5MS, DB-5, or a wax column like Carbowax 20M for polar compounds).[6]

GC Conditions (Example):

  • Injector Temperature: 250 °C

  • Oven Program: 60 °C (hold for 2 min), then ramp to 240 °C at 5 °C/min (hold for 10 min).

  • Carrier Gas: Helium or Hydrogen

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)

  • Injection Mode: Split (e.g., 50:1)

MS Conditions (Example):

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: 40-500 m/z

Sample Preparation:

  • Dilute a small amount of the purified this compound in a suitable solvent (e.g., hexane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Inject 1 µL of the diluted sample into the GC-MS.

  • Identify the this compound peak and any impurity peaks by comparing their mass spectra with library data (e.g., NIST, Wiley) and their retention indices with literature values.

Visualizations

Logical Workflow for Troubleshooting Purification Issues

troubleshooting_workflow start Start: Impure this compound purity_check Assess Purity (GC-MS, TLC) start->purity_check decision Purity Acceptable? purity_check->decision end End: Pure this compound decision->end Yes distillation Purify by Vacuum Fractional Distillation decision->distillation No (High boiling impurities) chromatography Purify by Column Chromatography decision->chromatography No (Isomers, close boilers) distillation->purity_check dist_troubleshoot Troubleshoot Distillation (see guide) distillation->dist_troubleshoot chromatography->purity_check chrom_troubleshoot Troubleshoot Chromatography (see guide) chromatography->chrom_troubleshoot

Caption: Troubleshooting workflow for this compound purification.

Signaling Pathway for this compound Hydrolysis

hydrolysis_pathway bornyl_formate This compound intermediate Tetrahedral Intermediate bornyl_formate->intermediate + H2O h2o Water (H2O) h2o->intermediate catalyst Acid or Base Catalyst catalyst->intermediate accelerates products Borneol + Formic Acid intermediate->products

Caption: Pathway of acid/base catalyzed hydrolysis of this compound.

References

Technical Support Center: Troubleshooting Peak Tailing for Bornyl Formate in Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting peak tailing issues encountered during the gas chromatographic (GC) analysis of bornyl formate (B1220265).

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for the analysis of bornyl formate?

A1: In an ideal gas chromatogram, peaks should be symmetrical (Gaussian). Peak tailing is a distortion where the peak's back half is broader than its front half.[1] This is problematic because it can lead to inaccurate peak integration and quantification, as well as reduced resolution between closely eluting compounds.[2] For a compound like this compound, which may be present in complex mixtures such as essential oils, good peak shape is crucial for accurate analysis.

Q2: What are the most common initial steps to take when I observe peak tailing for this compound?

A2: A systematic approach starting with the simplest and most common causes is recommended.[1] Begin with routine inlet maintenance, which includes replacing the septum and the inlet liner, as these are frequent sources of contamination and active sites.[1][3] If the problem persists, trimming a small portion (e.g., 10-20 cm) from the front of the GC column can remove accumulated non-volatile residues.

Q3: Can the chemical properties of this compound itself contribute to peak tailing?

A3: Yes, the chemical nature of this compound, an ester of borneol (a terpene alcohol), can make it susceptible to interactions within the GC system. While it is not an extremely polar compound, the ester functional group can interact with active sites, such as exposed silanols in the inlet liner or on the column stationary phase, leading to peak tailing.[4]

Troubleshooting Guide

This guide provides a more in-depth, question-and-answer approach to resolving specific issues that cause peak tailing for this compound.

Issue 1: All peaks in my chromatogram, including this compound, are tailing.

Q: If every peak is tailing, what is the likely cause?

A: When all peaks in a chromatogram exhibit tailing, the issue is likely a physical problem within the GC system rather than a specific chemical interaction with this compound.[5] The most common culprits are related to improper column installation or a disruption in the carrier gas flow path.[6]

  • Poor Column Installation: An incorrectly installed column can create "dead volume" or turbulence at the inlet or detector connection, causing band broadening and peak tailing.[6] Ensure the column is cut cleanly and squarely and installed at the correct depth in both the injector and detector as per the instrument manufacturer's guidelines.[2]

  • Carrier Gas Leaks: A leak in the system, particularly at the inlet septum or column fittings, can disrupt the carrier gas flow and lead to distorted peak shapes.[2]

Issue 2: Only the this compound peak and other polar compounds are tailing.

Q: What does selective tailing of more polar analytes like this compound indicate?

A: This scenario strongly suggests chemical interactions between your analytes and "active sites" within the GC system.[4] These are locations that can adsorb polar compounds, delaying their passage through the system and causing tailing.

  • Active Sites in the Inlet: The inlet liner is a primary location for active sites.[5] Using a deactivated liner is crucial. Over time, even deactivated liners can become contaminated with non-volatile sample matrix components, exposing active silanol (B1196071) groups.

  • Column Contamination or Degradation: The accumulation of sample residue at the head of the column can create active sites.[3] Additionally, repeated heating cycles can degrade the stationary phase, especially in the presence of oxygen from a leak.

  • Stationary Phase Mismatch: While this compound is of intermediate polarity, using a completely non-polar column without a high degree of inertness may lead to interactions and peak tailing. A column with a stationary phase that better matches the polarity of this compound, such as a 5% phenyl-methylpolysiloxane, is often a good choice.

Issue 3: I've performed inlet and column maintenance, but the peak tailing persists.

Q: My hardware seems to be in good order. Could my GC method parameters be the cause of the tailing?

A: Yes, suboptimal method parameters can significantly impact peak shape.

  • Incorrect Inlet Temperature: If the inlet temperature is too low, this compound (boiling point ~215-230°C) may not vaporize completely or quickly enough, leading to a slow and broad introduction onto the column, which manifests as tailing.[4][7] Conversely, an excessively high temperature could potentially cause degradation.

  • Suboptimal Oven Temperature Program: A slow temperature ramp can sometimes exacerbate tailing.[7] For elution, a sufficiently high final temperature and hold time are necessary to ensure all analytes are eluted before the next injection.

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting, but in some cases, it can also contribute to tailing.[4] This can be addressed by diluting the sample or increasing the split ratio.

Data Presentation

The following table illustrates the expected qualitative impact of adjusting key GC parameters on the peak asymmetry of this compound. A lower asymmetry factor indicates a more symmetrical peak.

ParameterChangeExpected Impact on Peak Asymmetry FactorRationale
Inlet Temperature Increase from 200°C to 250°CDecreaseEnsures rapid and complete vaporization of this compound, leading to a sharper injection band.[7]
Decrease from 250°C to 180°CIncreaseIncomplete vaporization can cause the analyte to enter the column slowly, resulting in a tailing peak.
Oven Ramp Rate Increase from 5°C/min to 15°C/minMay DecreaseA faster ramp reduces the time the analyte spends interacting with any active sites at lower temperatures.[7]
Decrease from 15°C/min to 5°C/minMay IncreaseSlower ramps can sometimes improve resolution but may worsen tailing for active compounds.[7]
Carrier Gas Flow Rate Increase from 1.0 mL/min to 1.5 mL/minDecreaseA higher flow rate can reduce the time for interaction with active sites, improving peak shape.
Decrease from 1.0 mL/min to 0.5 mL/minIncreaseA lower flow rate increases the residence time of the analyte in the column, allowing for more interaction with active sites.
Injection Volume Decrease from 1 µL to 0.5 µLDecreaseReduces the risk of column overload, which can sometimes contribute to peak distortion.[4]

Note: The specific values in this table are for illustrative purposes to demonstrate general chromatographic principles. Optimal parameters should be determined empirically.

Experimental Protocols

Protocol 1: Systematic Troubleshooting of this compound Peak Tailing

This protocol provides a step-by-step approach to identify and resolve the cause of peak tailing.

  • Initial Assessment and System Suitability Check: a. Prepare a standard solution of this compound in a suitable solvent (e.g., hexane (B92381) or ethyl acetate) at a known concentration. b. Inject the standard and record the chromatogram. Calculate the peak asymmetry factor for the this compound peak. A value greater than 1.5 is generally considered significant tailing. c. Inject a non-polar, non-active compound like a hydrocarbon (e.g., dodecane). If this peak also tails, it strongly suggests a physical problem (e.g., poor column installation). If it does not tail, the issue is likely chemical activity.

  • Inlet Maintenance: a. Cool the GC inlet and oven. Turn off the carrier gas at the instrument. b. Carefully remove the septum nut and replace the septum. c. Remove the inlet liner and replace it with a new, deactivated liner of the same type. Ensure any O-rings are correctly seated. d. Reassemble the inlet and restore the carrier gas flow. e. Perform a leak check around the inlet fittings using an electronic leak detector. f. Re-inject the this compound standard and evaluate the peak shape.

  • Column Maintenance: a. If inlet maintenance does not resolve the issue, cool the GC and carefully remove the column from the inlet and detector. b. Using a ceramic scoring wafer, trim 10-20 cm from the inlet end of the column. Ensure the cut is clean and perpendicular. c. Reinstall the column according to the manufacturer's specifications for the correct insertion depth into both the inlet and detector. Use new ferrules. d. Perform a leak check on the column fittings. e. Condition the column according to the manufacturer's instructions. f. Re-inject the this compound standard and evaluate the peak shape.

  • Method Parameter Optimization: a. If peak tailing persists, systematically evaluate your method parameters. b. Inlet Temperature: Increase the inlet temperature in 20°C increments (e.g., from 230°C to 250°C, then to 270°C), ensuring not to exceed the maximum temperature of the column or liner. Analyze the standard at each temperature. c. Oven Program: If early eluting peaks are well-resolved, consider increasing the initial ramp rate (e.g., from 10°C/min to 15°C/min). d. Sample Concentration: If column overload is suspected, dilute your standard and sample by a factor of 5 and re-inject.

Mandatory Visualization

GCTroubleshooting Troubleshooting Workflow for this compound Peak Tailing start Peak Tailing Observed for this compound check_all_peaks Are ALL peaks tailing? start->check_all_peaks physical_issue Likely Physical Issue: - Improper Column Installation - System Leak check_all_peaks->physical_issue Yes chemical_issue Likely Chemical Activity Issue check_all_peaks->chemical_issue No reinstall_column Re-install Column: - Fresh, square cut - Correct depth - New ferrules physical_issue->reinstall_column inlet_maintenance Perform Inlet Maintenance: - Replace Septum - Replace Liner chemical_issue->inlet_maintenance problem_solved2 Problem Solved? inlet_maintenance->problem_solved2 leak_check Perform Leak Check reinstall_column->leak_check problem_solved1 Problem Solved? leak_check->problem_solved1 problem_solved1->chemical_issue No end_good Analysis Successful problem_solved1->end_good Yes column_maintenance Perform Column Maintenance: - Trim 10-20cm from inlet problem_solved2->column_maintenance No problem_solved2->end_good Yes problem_solved3 Problem Solved? column_maintenance->problem_solved3 method_optimization Optimize Method Parameters: - Increase Inlet Temperature - Adjust Oven Ramp Rate - Check Injection Volume problem_solved3->method_optimization No problem_solved3->end_good Yes method_optimization->end_good If Solved end_bad Consider New Column or Different Stationary Phase method_optimization->end_bad If Unsolved

References

optimizing reaction conditions for the esterification of borneol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the esterification of borneol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions related to the synthesis of borneol esters.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the esterification of borneol.

Issue 1: Low or No Product Yield

  • Question: My borneol esterification reaction is resulting in a very low yield or no product at all. What are the potential causes and how can I improve the yield?

  • Answer: Low yields in borneol esterification can stem from several factors. Here's a systematic approach to troubleshoot this issue:

    • Catalyst Selection and Activity: The choice and handling of the catalyst are critical.

      • Acid Catalysts (e.g., H₂SO₄, p-TsOH): Ensure the acid is fresh and has not been deactivated by atmospheric moisture. Concentrated sulfuric acid acts as both a catalyst and a dehydrating agent, which can improve yield by shifting the equilibrium towards the product.[1]

      • Boron Trifluoride (BF₃): This catalyst can significantly improve esterification, even at room temperature, with only a small excess of the fatty acid required.[2] Using 0.3 to 1% of BF₃ relative to camphene (B42988) (a precursor to borneol) can be effective.[2]

      • DIC/DMAP: This coupling system is effective for synthesizing borneol esters. Microwave-assisted synthesis using DIC/DMAP can lead to shorter reaction times and equal or higher yields for some esters compared to conventional heating.[3]

      • Solid Superacid (e.g., S₂O₈²⁻/ZrO₂): These catalysts can provide good yields (ranging from 42% to 98%) and selectivity.[4] They offer the advantage of easier separation from the reaction mixture.

    • Reaction Equilibrium: Esterification is a reversible reaction. To drive the reaction towards the product side, you can:

      • Use an Excess of One Reactant: Employing an excess of the carboxylic acid or borneol can shift the equilibrium. However, using a large excess of acid (e.g., 470-500%) may be necessary in the absence of a catalyst, complicating purification.[2]

      • Remove Water: The water produced during the reaction can hydrolyze the ester back to the starting materials.[1] Using a dehydrating agent like concentrated H₂SO₄ or employing a Dean-Stark apparatus to azeotropically remove water can significantly increase the yield.[1][5]

    • Reaction Temperature and Time:

      • Insufficient Heat: Fischer esterification typically requires heating to overcome the activation energy.[1] Refluxing the reaction mixture is a common practice.[1][5]

      • Reaction Time: Some reactions may require prolonged periods to reach equilibrium. For instance, using BF₃ at room temperature, yields can increase from 76.6% after 1 hour to 95.3% after several more hours.[2]

    • Purity of Reagents: Ensure that the borneol, carboxylic acid, and solvent are pure and dry, as impurities can interfere with the reaction.

Issue 2: Incomplete Reaction and Presence of Starting Materials

  • Question: My post-reaction analysis (e.g., TLC, GC-MS) shows a significant amount of unreacted borneol and/or carboxylic acid. How can I drive the reaction to completion?

  • Answer: The presence of starting materials after the reaction indicates that equilibrium has been reached without full conversion or that the reaction rate is too slow.

    • Enhance Water Removal: As mentioned, water is a byproduct that inhibits the forward reaction. Improve water removal by using a more efficient dehydrating agent or ensuring your Dean-Stark trap is functioning correctly.[1][5]

    • Increase Catalyst Concentration: A higher catalyst loading can increase the reaction rate. However, be mindful that excessive catalyst can lead to side reactions or purification difficulties.

    • Optimize Temperature and Time: Increasing the reaction temperature (if thermally stable) or extending the reaction time can help push the reaction closer to completion. Monitor the reaction progress over time to determine the optimal duration.

    • Consider a More Active Catalyst: If you are using a mild catalyst, switching to a more reactive one, such as moving from p-TsOH to H₂SO₄ or employing a DIC/DMAP system, could improve conversion.[3][5]

Issue 3: Product Purification and Isolation Challenges

  • Question: I am having difficulty separating my borneol ester from the reaction mixture, particularly from the excess carboxylic acid. What is the best purification strategy?

  • Answer: Purifying borneol esters often involves a multi-step process.

    • Neutralization of Excess Acid: After the reaction, the mixture will likely be acidic. A common first step is to neutralize the excess carboxylic acid and the acid catalyst by washing the organic layer with a weak base solution, such as saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[1][5] This converts the carboxylic acid into its water-soluble salt, which can then be removed in the aqueous layer.

    • Liquid-Liquid Extraction: Use a separatory funnel to partition the ester into an organic solvent (e.g., ethyl acetate, diethyl ether) and wash it sequentially with:

      • Saturated NaHCO₃ solution (to remove acid).

      • Water (to remove any remaining base and water-soluble impurities).

      • Brine (saturated NaCl solution) to help break up emulsions and remove bulk water from the organic layer.

    • Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent like sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and then remove the solvent under reduced pressure using a rotary evaporator.[5]

    • Chromatography: If the crude product is still impure, column chromatography is often necessary to separate the ester from any remaining starting materials or byproducts.

    Troubleshooting Separation Issues: If you are having trouble with layer separation during extraction (e.g., emulsions), adding brine can help. For esters that are somewhat water-soluble, repeated extractions of the aqueous layer with the organic solvent may be necessary to maximize recovery.[6][7]

Frequently Asked Questions (FAQs)

  • Q1: What are the most common catalysts for borneol esterification and how do they compare?

    • A1: Common catalysts include strong mineral acids (H₂SO₄), sulfonic acids (p-TsOH), Lewis acids (BF₃), coupling reagents (DIC/DMAP), and solid acids (S₂O₈²⁻/ZrO₂).

      • H₂SO₄ and p-TsOH are cost-effective and widely used but can be corrosive and require neutralization.

      • BF₃ is highly efficient even at lower temperatures but is a toxic gas that requires careful handling.[2]

      • DIC/DMAP is very effective, especially for hindered alcohols, and can be used in microwave-assisted synthesis for faster reactions, but the reagents are more expensive.[3][8]

      • Solid superacids are reusable and simplify product work-up as they can be filtered off, making them a greener alternative.[4]

  • Q2: Can I perform the esterification of borneol without a solvent?

    • A2: Yes, solvent-free conditions are possible. For instance, microwave-assisted synthesis of borneol esters using DIC/DMAP has been successfully carried out without solvents.[3] This approach can be more environmentally friendly and may simplify purification.

  • Q3: What is the typical reaction temperature for borneol esterification?

    • A3: The optimal temperature depends on the specific method.

      • Fischer Esterification with acid catalysts is often performed at reflux temperature of the alcohol or an appropriate solvent.[1][5]

      • With a highly active catalyst like BF₃ , the reaction can proceed efficiently at room temperature.[2]

      • Microwave-assisted synthesis can significantly shorten reaction times, often at elevated temperatures achieved rapidly.[3]

  • Q4: How can I monitor the progress of my borneol esterification reaction?

    • A4: The progress can be monitored using techniques like:

      • Thin-Layer Chromatography (TLC): This is a quick and easy way to qualitatively observe the disappearance of the starting materials (borneol and carboxylic acid) and the appearance of the ester product.

      • Gas Chromatography (GC): GC can provide quantitative information on the conversion of reactants and the formation of the product.[9]

      • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the reaction by observing the appearance of characteristic ester peaks and the disappearance of reactant signals.

Data Presentation

Table 1: Comparison of Catalysts and Conditions for Borneol Esterification

Catalyst SystemReactantsConditionsYieldReference
Boron Trifluoride (BF₃)Camphene, Fatty AcidsRoom Temperature, small excess of acidUp to 97.3%[2]
DIC/DMAPBorneol, Various AcidsConventional Heating (Room Temp.)High yields[3][8]
DIC/DMAPBorneol, Various AcidsMicrowave-assisted, Solvent-freeHigh yields, shorter time[3]
Solid Superacid (S₂O₈²⁻/ZrO₂)Borneol/Isoborneol (B83184), Acetic/Propionic/Butyric AcidsNot specified42% - 98%[4]
Tartaric Acid-Boric AcidCamphene, Acetic AcidOptimal conditions88.5% (isobornyl acetate)[9]
Sulfuric Acid (H₂SO₄)Carboxylic Acid, AlcoholRefluxGenerally good to high[1][5]

Experimental Protocols

Protocol 1: General Fischer Esterification of Borneol using Sulfuric Acid

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add borneol (1.0 eq) and the desired carboxylic acid (1.2 - 2.0 eq).

  • Solvent: Add a suitable solvent if necessary (e.g., toluene, if a Dean-Stark trap is to be used for water removal). Often, an excess of the liquid carboxylic acid can serve as the solvent.

  • Catalyst Addition: Carefully add concentrated sulfuric acid (H₂SO₄) dropwise (typically 1-5 mol%).

  • Reaction: Heat the mixture to reflux and stir for 2-24 hours. Monitor the reaction progress by TLC or GC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a solvent was used, dilute the mixture with an organic solvent like ethyl acetate.

    • Carefully pour the mixture into a separatory funnel containing water or ice.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution until gas evolution ceases, then with water, and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purification: Purify the crude product by column chromatography or distillation as needed.

Protocol 2: Microwave-Assisted Esterification using DIC/DMAP

  • Reactant Mixture: In a microwave reaction vial, combine borneol (1.0 eq), the carboxylic acid (1.2 eq), and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).

  • Reagent Addition: Add N,N'-diisopropylcarbodiimide (DIC) (1.5 eq) to the mixture.

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate at a set temperature (e.g., 80-120 °C) for a short duration (e.g., 5-30 minutes).

  • Work-up:

    • After cooling, filter off the diisopropylurea byproduct.

    • Dissolve the filtrate in an organic solvent (e.g., dichloromethane).

    • Wash the organic solution with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purification: Purify the resulting crude ester by column chromatography.[3]

Visualizations

Esterification_Troubleshooting start Start: Low or No Yield in Borneol Esterification check_catalyst 1. Check Catalyst - Is it active? - Is it the right choice? start->check_catalyst check_equilibrium 2. Address Reaction Equilibrium - Is water being removed? - Is there an excess of a reactant? start->check_equilibrium check_conditions 3. Verify Reaction Conditions - Is the temperature optimal? - Is the reaction time sufficient? start->check_conditions check_reagents 4. Assess Reagent Purity - Are starting materials pure and dry? start->check_reagents solution_catalyst Solution: - Use fresh/active catalyst. - Consider a more potent catalyst (e.g., DIC/DMAP, BF3). check_catalyst->solution_catalyst solution_equilibrium Solution: - Use Dean-Stark or dehydrating agent. - Increase excess of one reactant. check_equilibrium->solution_equilibrium solution_conditions Solution: - Increase temperature (if stable). - Extend reaction time and monitor. check_conditions->solution_conditions solution_reagents Solution: - Purify/dry reagents and solvents before use. check_reagents->solution_reagents end Improved Yield solution_catalyst->end solution_equilibrium->end solution_conditions->end solution_reagents->end

Caption: Troubleshooting workflow for low yield in borneol esterification.

Purification_Workflow start Post-Reaction Mixture neutralize 1. Neutralize Excess Acid (Wash with aq. NaHCO3) start->neutralize extract 2. Liquid-Liquid Extraction (Organic Solvent + Water/Brine washes) neutralize->extract dry 3. Dry Organic Layer (Anhydrous Na2SO4 or MgSO4) extract->dry concentrate 4. Remove Solvent (Rotary Evaporation) dry->concentrate purify 5. Final Purification (Column Chromatography or Distillation) concentrate->purify end Pure Borneol Ester purify->end

Caption: Standard purification workflow for borneol esters.

References

Technical Support Center: Chromatographic Resolution of Bornyl and Isobornyl Formate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the chromatographic separation of bornyl formate (B1220265) and isobornyl formate.

Frequently Asked Questions (FAQs)

Q1: Why are this compound and isothis compound so difficult to separate?

This compound (the endo isomer) and isothis compound (the exo isomer) are diastereomers.[1][2] They have the same molecular weight and chemical formula (C₁₁H₁₈O₂) but differ in the spatial arrangement of the formate group on the bicyclic terpene skeleton.[3][4] This subtle structural difference results in very similar physicochemical properties, leading to close elution times and frequent co-elution on standard gas chromatography (GC) columns.[5]

Q2: My peaks for this compound and isothis compound are co-eluting. What is the first thing I should check?

When facing co-elution, the first step is to review your chromatographic method, specifically the column and the temperature program.[6]

  • Column Choice: Standard non-polar columns (like those with a 5% phenyl polysiloxane phase) may not provide sufficient selectivity. A more polar stationary phase is often required to resolve these isomers.

  • Temperature Program: A slow, shallow temperature ramp (e.g., 1-3°C per minute) through the elution range of the isomers can significantly enhance separation. Isothermal analysis at an optimized temperature may also improve resolution but can increase run times.[7]

Q3: How can I confirm if a single, asymmetrical peak contains both isomers?

If you observe a peak with a shoulder or tail, it may indicate the presence of both isomers.[6] The most effective way to confirm this is by using a mass spectrometer (MS) detector.

  • Mass Spectra Analysis: Acquire mass spectra across the entire peak (from the beginning to the end).

  • Compare Spectra: If both isomers are present, you may observe slight differences in the ion ratios in the spectra taken from the leading edge versus the tailing edge of the peak.[6] While the mass spectra of these isomers are very similar, subtle variations can sometimes be detected.[5]

  • Peak Purity Tools: Many chromatography data systems have peak purity analysis functions that automatically compare spectra across a peak to flag potential co-elution.[6]

Q4: What type of GC column is generally best for separating these isomers?

For resolving closely eluting isomers like bornyl and isothis compound, the choice of stationary phase is critical.

  • Mid- to High-Polarity Columns: Columns with stationary phases like polyethylene (B3416737) glycol (PEG), often known by trade names such as WAX or FFAP, are highly effective. The polarity of these phases allows for differential interactions with the isomers, enhancing separation.

  • Chiral Columns: In some cases, cyclodextrin-based chiral columns (e.g., containing beta- or gamma-cyclodextrin (B1674603) derivatives) can provide excellent resolution of terpene isomers, even if the target molecules themselves are not enantiomers but diastereomers.

Q5: Can I improve separation without changing the GC column?

Yes, several parameters can be optimized to improve resolution:[7]

  • Lower the Temperature Program Rate: A slower ramp rate gives the molecules more time to interact with the stationary phase, improving separation.

  • Optimize Carrier Gas Flow Rate: Set the carrier gas (Helium or Hydrogen) to its optimal linear velocity for your column's internal diameter. Deviating significantly from the optimum can decrease efficiency and, consequently, resolution.

  • Decrease Film Thickness: A column with a thinner stationary phase film can reduce peak broadening, leading to better resolution.

  • Use a Longer Column: Increasing the column length increases the number of theoretical plates, which directly enhances resolving power.

Troubleshooting Workflow for Poor Peak Resolution

If you are experiencing poor resolution or co-elution of bornyl and isothis compound, follow this systematic troubleshooting workflow.

G cluster_0 Troubleshooting Workflow: Poor Isomer Resolution Start Problem: Poor Resolution or Co-elution Check_Column 1. Evaluate GC Column Start->Check_Column Is_Polar Is stationary phase sufficiently polar (e.g., PEG/WAX)? Check_Column->Is_Polar Change_Column Action: Switch to a mid- to high-polarity column. Is_Polar->Change_Column No Optimize_Temp 2. Optimize Temperature Program Is_Polar->Optimize_Temp Yes Resolution_OK Resolution Achieved Change_Column->Resolution_OK Is_Ramp_Slow Is ramp rate slow (e.g., 1-3°C/min) during elution? Optimize_Temp->Is_Ramp_Slow Slow_Ramp Action: Decrease temperature ramp rate or try an optimized isothermal hold. Is_Ramp_Slow->Slow_Ramp No Optimize_Flow 3. Optimize Carrier Gas Flow Is_Ramp_Slow->Optimize_Flow Yes Slow_Ramp->Resolution_OK Is_Optimal_Flow Is linear velocity set to the optimum for the carrier gas and column ID? Optimize_Flow->Is_Optimal_Flow Adjust_Flow Action: Adjust flow rate to the optimal value (Van Deemter plot). Is_Optimal_Flow->Adjust_Flow No Is_Optimal_Flow->Resolution_OK Yes Adjust_Flow->Resolution_OK

Caption: A step-by-step workflow for troubleshooting poor peak resolution.

Impact of GC Parameters on Isomer Separation

The relationship between key gas chromatography parameters and their effect on peak separation is crucial for method development. Understanding these connections allows for targeted optimization.

G cluster_1 Influence of GC Parameters on Chromatographic Resolution P1 Parameter: Temperature Program E1_Inc Slower Ramp Rate P1->E1_Inc P2 Parameter: Carrier Gas Flow Rate E2_Inc Optimal Flow Rate P2->E2_Inc P3 Parameter: Column Polarity E3_Inc Higher Polarity P3->E3_Inc O1 Effect: Increases Retention Time E1_Inc->O1 O2 Effect: Minimizes Peak Broadening E2_Inc->O2 O3 Effect: Increases Selectivity (α) E3_Inc->O3 Goal Outcome: Improved Resolution (Rs) O1->Goal O2->Goal O3->Goal

Caption: Relationship between GC parameters and their impact on resolution.

Quantitative Data & Column Performance

While specific resolution data for bornyl and isothis compound is not widely published, data for the structurally similar isomers bornyl acetate (B1210297) and isobornyl acetate can serve as a valuable reference for column selection and method development.[5] The separation challenge presented by these endo/exo acetate isomers is analogous to that of the formate isomers.

Stationary Phase TypeColumn ExampleTypical DimensionsOven Program ExampleCarrier GasExpected Outcome for Isomers
High Polarity DB-WAX, ZB-WAXplus30 m x 0.25 mm, 0.25 µm60°C (2 min) to 220°C at 3°C/minHeliumGood Resolution (Rs > 1.5)
Mid-Polarity DB-17, ZB-3530 m x 0.25 mm, 0.25 µm60°C (2 min) to 240°C at 5°C/minHeliumPartial Resolution (Rs ≈ 1.0-1.4)
Low Polarity DB-5ms, ZB-5MSi30 m x 0.25 mm, 0.25 µm60°C (2 min) to 250°C at 10°C/minHeliumPoor Resolution / Co-elution (Rs < 1.0)

Note: This table is illustrative. Actual retention times and resolution will vary based on the specific instrument, conditions, and sample matrix.

Detailed Experimental Protocol: GC-MS Analysis

This section provides a generalized protocol for the analysis of bornyl and isothis compound. It should be adapted and validated for your specific instrumentation and application.

1. Sample Preparation

  • Standard Preparation: Prepare a mixed standard solution of this compound and isothis compound in a suitable solvent (e.g., hexane (B92381) or ethyl acetate) at a concentration of approximately 10-100 µg/mL.

  • Sample Dilution: For complex matrices like essential oils or extracts, dilute the sample in the chosen solvent to bring the analyte concentrations within the calibration range of the instrument. A 1:100 dilution is a common starting point.

  • Derivatization (If Necessary): For most analyses of these formates, derivatization is not required. However, for complex biological samples, a derivatization step such as silylation may be used to improve the chromatographic behavior of other matrix components.

2. GC-MS Instrument Parameters

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A or equivalent

  • Injector:

    • Mode: Split (typical split ratio of 50:1, adjust as needed)

    • Inlet Temperature: 250°C

    • Injection Volume: 1 µL

  • Carrier Gas:

    • Gas: Helium

    • Flow Rate: 1.0 mL/min (constant flow mode)

  • Column:

    • Recommended: Agilent J&W DB-WAX (30 m x 0.25 mm, 0.25 µm film thickness)

  • Oven Temperature Program:

    • Initial Temperature: 60°C, hold for 2 minutes

    • Ramp: Increase to 220°C at a rate of 3°C per minute

    • Final Hold: Hold at 220°C for 5 minutes

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Scan Range: m/z 40-300

3. Data Analysis

  • Peak Identification: Identify the peaks for this compound and isothis compound based on their retention times (compared to standards) and mass spectra. Key identifying ions for these C₁₁H₁₈O₂ isomers include m/z 95, 121, and 136.[1]

  • Resolution Calculation: Calculate the resolution (Rs) between the two peaks using the formula: Rs = 2(RT₂ - RT₁) / (W₁ + W₂), where RT is the retention time and W is the peak width at the base. A value of Rs ≥ 1.5 indicates baseline separation.

  • Quantitation: If required, perform quantitation by creating a calibration curve from the analysis of standards at multiple concentration levels.

References

preventing the degradation of bornyl formate during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with bornyl formate (B1220265). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the degradation of bornyl formate during sample preparation and ensure accurate analytical results.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound during sample preparation?

A1: The two main degradation pathways for this compound, an ester, are hydrolysis and oxidation.

  • Hydrolysis: The ester bond in this compound is susceptible to hydrolysis, especially in the presence of strong acids or bases, which act as catalysts. This reaction breaks down this compound into borneol and formic acid.

  • Oxidation: While less common for this specific molecule, oxidative degradation can be a concern, particularly if samples are exposed to light, high temperatures, or oxidizing agents. Solvents containing peroxide impurities can also promote oxidation.[1]

Q2: How does pH affect the stability of this compound in solution?

A2: The pH of the sample solution is a critical factor in the stability of this compound. Both acidic and alkaline conditions can accelerate the rate of hydrolysis. To maintain the integrity of the molecule, it is crucial to control the pH of your sample solutions, ideally keeping them within a neutral range (pH 6-8).

Q3: What is the impact of temperature on this compound degradation?

A3: Elevated temperatures can significantly increase the rate of both hydrolytic and oxidative degradation. It is recommended to keep samples cool throughout the preparation process and to store them at low temperatures (e.g., 2-8 °C for short-term and -20 °C or lower for long-term storage) to minimize degradation.

Q4: Which solvents are recommended for preparing this compound samples for GC-MS analysis?

A4: For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, it is essential to use volatile organic solvents. Recommended solvents include hexane (B92381), dichloromethane, and ethyl acetate.[2][3] It is crucial to use high-purity, fresh solvents to avoid contaminants, such as peroxides, that could contribute to sample degradation.[1] Avoid using water as a primary solvent due to the risk of hydrolysis and its incompatibility with most GC columns.[3]

Q5: How should I store my this compound samples and standards to ensure long-term stability?

A5: To ensure the long-term stability of this compound, store it in a cool, dark, and dry place.[1] The use of amber glass vials is recommended to protect against photodegradation.[1] For optimal protection, containers should be tightly sealed, and the headspace can be purged with an inert gas like nitrogen or argon to prevent oxidation.[1]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the sample preparation of this compound.

Issue Potential Cause Recommended Action
Low recovery of this compound Hydrolysis: The sample may have been exposed to acidic or basic conditions.- Ensure all solvents and reagents are pH-neutral.- Avoid strong acids or bases during extraction and cleanup.[1]- If pH adjustment is necessary, use a buffered system and keep it as close to neutral as possible.
Thermal Degradation: The sample was exposed to high temperatures.- Perform all sample preparation steps at room temperature or on ice.- Avoid heating the sample unless absolutely necessary for a specific reaction.- Store extracts in a refrigerator or freezer until analysis.
Oxidative Degradation: The sample was exposed to air or light for extended periods.- Minimize the exposure of the sample to air and light.- Use amber vials for sample storage.[1]- Consider purging the sample vial with an inert gas (e.g., nitrogen).[1]
Appearance of unexpected peaks in the chromatogram (e.g., borneol) Degradation of this compound: The presence of borneol is a strong indicator of this compound hydrolysis.- Review the sample preparation workflow to identify potential sources of acid or base contamination.- Analyze a freshly prepared standard of this compound to confirm the identity of the degradation product.
Inconsistent results between replicate samples Variable degradation: Inconsistent sample handling may be leading to different levels of degradation in each replicate.- Standardize the entire sample preparation procedure, including timings for each step.- Ensure uniform temperature and light exposure for all samples.- Prepare samples in smaller batches to minimize the time each sample is exposed to ambient conditions before analysis.

Experimental Protocols

Protocol 1: General Sample Preparation for GC-MS Analysis of this compound in a Liquid Matrix (e.g., essential oil)

This protocol outlines a general procedure for preparing a liquid sample containing this compound for GC-MS analysis, with a focus on minimizing degradation.

  • Sample Dilution:

    • Accurately weigh approximately 100 mg of the liquid sample into a 10 mL amber glass volumetric flask.

    • Dilute to the mark with a suitable volatile organic solvent (e.g., hexane or ethyl acetate).

    • Ensure the solvent is of high purity (GC grade or equivalent).

  • Internal Standard Spiking (Optional but Recommended):

    • Add a known concentration of an internal standard (e.g., tetradecane) to the diluted sample. The internal standard should be a compound that does not co-elute with this compound or other analytes of interest and is stable under the analytical conditions.

  • Filtration:

    • If the diluted sample contains any particulate matter, filter it through a 0.45 µm PTFE syringe filter into a clean amber glass autosampler vial.

  • Analysis:

    • Cap the vial immediately and place it in the autosampler tray for GC-MS analysis.

    • Analyze the samples as soon as possible after preparation. If there is a delay, store the vials at 2-8 °C.

Quantitative Data Summary

The following tables provide illustrative data on the stability of this compound under different conditions to emphasize the importance of proper sample handling. Note: These are representative data and actual results may vary depending on the specific sample matrix and experimental conditions.

Table 1: Effect of pH on this compound Stability in an Aqueous-Organic Solution at Room Temperature (25°C) over 24 hours

pHThis compound Concentration (% of initial)Borneol Concentration (% of initial this compound)
3.075%25%
5.095%5%
7.099%1%
9.080%20%

Table 2: Effect of Temperature on this compound Stability in a Neutral Solution (pH 7.0) over 24 hours

Temperature (°C)This compound Concentration (% of initial)
4>99%
2599%
5085%
8060%

Visualizations

Degradation_Pathway BF This compound Borneol Borneol BF->Borneol Hydrolysis FormicAcid Formic Acid BF->FormicAcid Hydrolysis OxidationProducts Oxidation Products BF->OxidationProducts Oxidation H2O Water (H₂O) H2O->Borneol AcidBase Acid or Base (Catalyst) AcidBase->Borneol Oxidant Oxidizing Agent (e.g., Peroxides) Oxidant->OxidationProducts

Caption: Primary degradation pathways of this compound.

Sample_Prep_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_storage Storage (if necessary) Start Start: Liquid Sample (e.g., Essential Oil) Dilute Dilute with high-purity volatile organic solvent (e.g., Hexane) Start->Dilute Spike Add Internal Standard (Optional) Dilute->Spike Filter Filter through 0.45 µm PTFE syringe filter Spike->Filter Transfer Transfer to amber autosampler vial Filter->Transfer Cap Cap Immediately Transfer->Cap Analyze GC-MS Analysis Cap->Analyze Store Store at 2-8 °C Cap->Store If delayed Store->Analyze

Caption: Recommended workflow for this compound sample preparation.

References

addressing matrix effects in the analysis of bornyl formate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of bornyl formate (B1220265). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments, with a particular focus on addressing matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of bornyl formate?

A: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] In the context of this compound analysis, these effects can lead to either suppression or enhancement of the instrument's signal, resulting in inaccurate quantification.[3] For liquid chromatography-mass spectrometry (LC-MS), ion suppression is the more common phenomenon, whereas in gas chromatography-mass spectrometry (GC-MS), a "matrix-induced signal enhancement" can occur.[1][4] This enhancement is often due to matrix components passivating active sites in the GC inlet, which protects the analyte from thermal degradation.[1][2]

Q2: I am observing poor reproducibility and accuracy in my this compound quantification. Could this be due to matrix effects?

A: Yes, inconsistent results are a primary indicator of matrix effects.[3] Because the composition and concentration of interfering substances can vary significantly from one sample to another, the degree of signal suppression or enhancement will also fluctuate, leading to poor reproducibility and accuracy.[3] To confirm the presence of matrix effects, you can compare the slope of a calibration curve prepared in a pure solvent with one prepared in a blank sample matrix extract (matrix-matched calibration). A significant difference between the slopes is a strong indication of matrix effects.[3]

Q3: What is the most effective way to compensate for matrix effects in this compound analysis?

A: The use of a stable isotope-labeled internal standard (SIL-IS) for this compound is the most effective strategy to compensate for matrix effects.[5] A SIL-IS has nearly identical physicochemical properties to the analyte and will co-elute, meaning it will experience the same degree of ion suppression or enhancement.[5] This allows for accurate correction during data analysis. If a SIL-IS for this compound is not available, a structurally similar compound can be used as an alternative internal standard.[6]

Q4: How can I reduce matrix effects during my sample preparation for this compound analysis?

A: Effective sample preparation is crucial for minimizing matrix effects by removing interfering components before instrumental analysis.[3] Common and effective techniques include:

  • Liquid-Liquid Extraction (LLE): This technique separates this compound from more polar matrix components by partitioning it into an immiscible organic solvent.[7]

  • Solid-Phase Extraction (SPE): SPE can provide a more thorough cleanup than LLE by using a solid sorbent to selectively retain either the analyte or the interferences.

  • Protein Precipitation (PPT): For biological matrices like plasma, precipitating proteins with a solvent like ice-cold acetonitrile (B52724) is a simple and rapid method to remove a large portion of the matrix.[6]

Troubleshooting Guides

Issue 1: Significant Ion Suppression Observed in LC-MS Analysis of this compound
  • Possible Cause: Co-elution with phospholipids (B1166683) or other endogenous matrix components that interfere with the ionization process in the mass spectrometer source.

  • Troubleshooting Steps:

    • Phospholipid Monitoring: Include a multiple reaction monitoring (MRM) transition specific to a common phospholipid fragment (e.g., m/z 184) to determine if phospholipids are co-eluting with your this compound peak.

    • Improve Sample Cleanup: If you are currently using protein precipitation, consider switching to liquid-liquid extraction or solid-phase extraction for a more effective removal of phospholipids.

    • Optimize Chromatography: Adjust your chromatographic method to better separate the this compound peak from the regions of ion suppression. This can be achieved by modifying the gradient, changing the mobile phase composition, or using a different column chemistry.

    • Sample Dilution: If the sensitivity of your assay allows, diluting the sample can reduce the concentration of interfering components and thus minimize the matrix effect.

Issue 2: Inconsistent Peak Areas and Poor Reproducibility in GC-MS Analysis
  • Possible Cause: Variable matrix-induced signal enhancement due to differing levels of matrix components in each sample.

  • Troubleshooting Steps:

    • Use of an Internal Standard: Incorporate a suitable internal standard early in the sample preparation process. A stable isotope-labeled this compound is ideal. If unavailable, choose a compound with similar chemical properties and retention time.

    • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is free of this compound. This ensures that the standards and samples experience similar matrix effects.[3]

    • Standard Addition: This method involves adding known amounts of a this compound standard to aliquots of the sample. By plotting the instrument response against the concentration of the added standard, the native concentration of the analyte in the sample can be determined. This is a very effective way to correct for matrix effects in individual samples.[3]

    • Inlet Maintenance: Ensure regular maintenance of the GC inlet, including changing the liner and septum, to minimize the accumulation of non-volatile matrix components that can affect analyte transfer to the column.

Experimental Protocols

Protocol 1: Quantification of this compound in Plasma using LC-MS/MS

This protocol is adapted from established methods for structurally related compounds, such as (-)-bornyl ferulate.[6]

1. Materials and Reagents:

  • This compound reference standard

  • Internal Standard (IS) (ideally, a stable-isotope labeled this compound; alternatively, a structurally related compound like verapamil)[6]

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Blank plasma (e.g., rat or human)

2. Preparation of Standards and Quality Control (QC) Samples:

  • Primary Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and the IS in methanol.

  • Working Standard Solutions: Serially dilute the primary stock solutions with 50% acetonitrile to prepare working standards for the calibration curve and QC samples.

  • Calibration Curve (CC) Standards: Spike blank plasma with the appropriate working standard solutions to obtain final concentrations for the calibration curve (e.g., 1-1000 ng/mL).

  • Quality Control (QC) Samples: Prepare QC samples in blank plasma at a minimum of three concentration levels (low, medium, and high).[6]

3. Sample Preparation (Protein Precipitation):

  • Aliquot 100 µL of plasma sample (blank, CC, QC, or unknown) into a microcentrifuge tube.

  • Add 10 µL of the IS working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.[6]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

4. LC-MS/MS Conditions:

  • LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by re-equilibration.

  • Flow Rate: 0.4 mL/min

  • Ion Source: Electrospray Ionization (ESI), positive mode

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Ion Transitions: The specific precursor and product ions for this compound and the IS need to be determined by infusing standard solutions into the mass spectrometer.

Protocol 2: Quantification of this compound in Herbal Extracts using GC-MS

This protocol is based on general principles for the analysis of terpenes in complex matrices like herbal remedies.[8][9]

1. Materials and Reagents:

2. Preparation of Standards:

  • Primary Stock Solution: Prepare a 1 mg/mL stock solution of this compound and the IS in ethyl acetate.

  • Working Standard Solutions: Serially dilute the primary stock solution with ethyl acetate to prepare working standards for the calibration curve.

3. Sample Preparation (Liquid-Liquid Extraction):

  • Weigh 1 g of the homogenized herbal extract into a centrifuge tube.

  • Add 10 µL of the IS working solution.

  • Add 5 mL of hexane and vortex for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Carefully transfer the hexane layer to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Transfer the dried extract to a GC vial for analysis.

4. GC-MS Conditions:

  • GC Column: A non-polar column such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).[7]

  • Inlet Temperature: 250°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound and the IS.

Quantitative Data Summary

The following tables provide hypothetical yet realistic performance characteristics for the analysis of this compound, based on validated methods for structurally similar compounds.[6][10]

Table 1: Hypothetical LC-MS/MS Method Performance in Plasma

ParameterPerformance
Linearity (r²)> 0.998
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantification (LOQ)1.0 ng/mL
Precision (%RSD)< 15%
Accuracy (% Recovery)85% - 115%
Matrix Effect (%)80% - 120% (with IS)

Table 2: Hypothetical GC-MS Method Performance in Herbal Matrix

ParameterPerformance
Linearity (r²)> 0.995
Limit of Detection (LOD)5 ng/g
Limit of Quantification (LOQ)15 ng/g
Precision (%RSD)< 15%
Accuracy (% Recovery)90% - 110% (with matrix-matched standards)
Matrix Effect (%)110% - 140% (enhancement)

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Plasma Sample (100 µL) add_is Add Internal Standard sample->add_is ppt Protein Precipitation (300 µL Acetonitrile) add_is->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject quantify Quantification inject->quantify

Caption: Workflow for LC-MS/MS analysis of this compound in plasma.

troubleshooting_matrix_effects cluster_strategies Mitigation Strategies start Poor Reproducibility or Inaccurate Results check_me Suspect Matrix Effects? start->check_me use_is Use Stable Isotope-Labeled Internal Standard (SIL-IS) check_me->use_is Yes no_me Investigate Other Error Sources check_me->no_me No matrix_match Implement Matrix-Matched Calibration use_is->matrix_match improve_cleanup Optimize Sample Cleanup (e.g., LLE, SPE) matrix_match->improve_cleanup optimize_chrom Optimize Chromatographic Separation improve_cleanup->optimize_chrom end Improved Method Performance optimize_chrom->end

Caption: Decision tree for troubleshooting matrix effects.

References

Technical Support Center: Optimization of Chiral Separation for Bornyl Formate Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chiral separation of bornyl formate (B1220265) enantiomers.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for the chiral separation of bornyl formate enantiomers?

A1: The most common and effective techniques for the chiral separation of volatile and semi-volatile compounds like this compound are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs).[1][2] Supercritical Fluid Chromatography (SFC) is also a viable, though less common, alternative.

Q2: Which type of chiral stationary phase (CSP) is most effective for separating this compound enantiomers?

A2: For GC, derivatized cyclodextrin-based CSPs are highly effective for separating terpenoids and their esters, including compounds structurally similar to this compound like bornyl acetate (B1210297) and camphor.[3] For HPLC, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are a good starting point for screening.[4]

Q3: What are the key parameters to optimize for improving the resolution of this compound enantiomers?

A3: The critical parameters for optimization are the choice of the chiral stationary phase, the mobile phase composition (for HPLC) or carrier gas flow rate and temperature program (for GC), and the column temperature.[5] Fine-tuning these parameters can significantly impact selectivity and resolution.

Q4: Can the elution order of the enantiomers be predicted?

A4: Predicting the elution order of enantiomers on a specific CSP is challenging and often determined empirically. However, for a given CSP and method, the elution order should be consistent. It is crucial to confirm the identity of each enantiomeric peak using certified reference standards.

Q5: What are common causes of poor peak shape (e.g., tailing or fronting) in chiral separations?

A5: Poor peak shape can result from several factors, including column overload, interactions between the analyte and active sites on the column, or an inappropriate mobile phase composition. To address this, try reducing the injection volume or concentration, using a mobile phase additive to block active sites, or screening different mobile phases.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
No separation of enantiomers Incorrect chiral stationary phase (CSP) selected.Screen a variety of CSPs with different chiral selectors (e.g., different cyclodextrin (B1172386) derivatives for GC; cellulose vs. amylose-based for HPLC).
Suboptimal mobile phase (HPLC) or temperature program (GC).For HPLC, vary the organic modifier and its concentration. For GC, optimize the temperature ramp rate and initial/final temperatures. A slower ramp rate often improves resolution.
Poor resolution (Rs < 1.5) Inefficient column or suboptimal flow rate/temperature.For GC, ensure the carrier gas flow rate is optimal. For both GC and HPLC, operating at a lower temperature can increase selectivity and improve resolution, though it will also increase analysis time.
Mobile phase composition is not ideal (HPLC).Adjust the ratio of organic modifier to the aqueous or non-polar phase. Small changes can have a significant impact on selectivity.
Peak tailing Column overload.Reduce the amount of sample injected onto the column.
Secondary interactions with the stationary phase.For HPLC, add a small amount of an acidic or basic modifier to the mobile phase (e.g., 0.1% trifluoroacetic acid for acidic compounds, or 0.1% diethylamine (B46881) for basic compounds) to improve peak shape.
Irreproducible retention times Inadequate column equilibration.Ensure the column is thoroughly equilibrated with the mobile phase (HPLC) or carrier gas (GC) before each injection.
Fluctuations in temperature or flow rate.Verify the stability of the column oven temperature and the pump/flow controller performance.
Ghost peaks Sample carryover from a previous injection.Implement a robust needle wash protocol and/or a blank injection after a high-concentration sample.
Contamination in the mobile phase or carrier gas.Use high-purity solvents and gases. Filter mobile phases before use.

Experimental Protocols

The following are example protocols that can serve as a starting point for the chiral separation of this compound enantiomers. These are based on methods for structurally similar compounds.

Example Protocol 1: Chiral Gas Chromatography (GC-FID)

This method is adapted from the analysis of bornyl acetate and other monoterpenes.[3]

Parameter Condition
Column MEGA-DEX DET-β (2,3-diethyl-6-tert-butyldimethylsilyl-β-cyclodextrin) or similar
Dimensions 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium or Hydrogen
Flow Rate 1.0 mL/min (constant flow)
Oven Program 60°C (hold for 2 min), ramp to 180°C at 2°C/min, hold for 5 min
Injector Split mode (50:1), 220°C
Detector FID, 250°C
Injection Volume 1 µL
Sample Preparation Dilute sample in n-hexane
Example Protocol 2: Chiral High-Performance Liquid Chromatography (HPLC-UV)

This is a general screening protocol for chiral compounds like this compound on a polysaccharide-based CSP.

Parameter Condition
Column Chiralpak AD-H (amylose-based) or Chiralcel OD-H (cellulose-based)
Dimensions 250 x 4.6 mm, 5 µm particle size
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Temperature 25°C
Detector UV at 210 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in mobile phase

Quantitative Data Summary

The following table presents example data that could be obtained for the chiral separation of this compound, based on typical performance for similar compounds.

Method Chiral Stationary Phase tR1 (min) tR2 (min) Resolution (Rs) Selectivity (α)
GC-FIDMEGA-DEX DET-β25.425.91.81.02
HPLC-UVChiralpak AD-H8.29.52.11.16

Note: tR1 and tR2 are the retention times of the first and second eluting enantiomers, respectively. These values are illustrative and will need to be determined experimentally.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_screening Method Development cluster_analysis Analysis & Optimization cluster_result Outcome Sample Racemic Bornyl Formate Standard Dilution Dilute in Appropriate Solvent Sample->Dilution Screen_CSP Screen Chiral Stationary Phases (GC & HPLC) Dilution->Screen_CSP Optimize_Params Optimize Mobile Phase/ Temperature Program Screen_CSP->Optimize_Params Injection Inject Sample Optimize_Params->Injection Data_Acquisition Data Acquisition (Chromatogram) Injection->Data_Acquisition Evaluation Evaluate Resolution and Peak Shape Data_Acquisition->Evaluation Evaluation->Optimize_Params < 1.5 Optimized_Method Optimized Chiral Separation Method Evaluation->Optimized_Method

Caption: A typical experimental workflow for developing a chiral separation method.

Troubleshooting_Logic cluster_solutions_res Resolution Solutions cluster_solutions_peak Peak Shape Solutions Start Start Analysis Check_Resolution Is Resolution (Rs) >= 1.5? Start->Check_Resolution Check_Peak_Shape Is Peak Shape Symmetrical? Check_Resolution->Check_Peak_Shape Yes No_Separation No Separation or Poor Resolution Check_Resolution->No_Separation No Good_Separation Successful Separation Check_Peak_Shape->Good_Separation Yes Poor_Peak_Shape Peak Tailing or Fronting Check_Peak_Shape->Poor_Peak_Shape No Change_CSP Select Different CSP No_Separation->Change_CSP Optimize_Temp Optimize Temperature No_Separation->Optimize_Temp Optimize_Mobile_Phase Adjust Mobile Phase No_Separation->Optimize_Mobile_Phase Reduce_Load Decrease Sample Load Poor_Peak_Shape->Reduce_Load Add_Modifier Use Mobile Phase Additive Poor_Peak_Shape->Add_Modifier Change_CSP->Start Re-analyze Optimize_Temp->Start Re-analyze Optimize_Mobile_Phase->Start Re-analyze Reduce_Load->Start Re-analyze Add_Modifier->Start Re-analyze

Caption: A troubleshooting decision tree for chiral separations.

References

reducing by-product formation in bornyl formate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Bornyl Formate (B1220265) Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of bornyl formate, focusing on minimizing by-product formation. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to enhance your experimental outcomes.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound from borneol and formic acid.

Issue 1: Low Yield of this compound and Significant By-product Formation

Q1: My reaction is producing a low yield of this compound and a significant amount of a major by-product. What is the likely identity of this by-product and how can I minimize its formation?

A1: The most common and significant by-product in the acid-catalyzed synthesis of this compound from borneol is camphene (B42988) . Its formation is a result of a Wagner-Meerwein rearrangement, a carbocation-mediated process that is competitive with the desired esterification reaction. Under acidic conditions, the hydroxyl group of borneol is protonated and leaves as a water molecule, forming a secondary carbocation. This carbocation can then undergo a rearrangement to a more stable tertiary carbocation, which upon elimination of a proton, yields camphene.

To minimize camphene formation and improve the yield of this compound, consider the following strategies:

  • Choice of Catalyst: Strong acids, such as sulfuric acid, tend to promote the Wagner-Meerwein rearrangement. Switching to a milder acid catalyst can significantly improve the selectivity for this compound.

  • Reaction Temperature: Higher reaction temperatures can favor the elimination reaction that leads to camphene. It is crucial to maintain the optimal temperature for the esterification reaction without accelerating the rearrangement.

  • Alternative Formylating Agents: Using a more reactive formylating agent can often allow for milder reaction conditions, thereby reducing by-product formation.

Q2: I am observing multiple by-products in my reaction mixture. What are the other possibilities besides camphene?

A2: Besides camphene, other potential by-products in the synthesis of this compound can include:

  • Isothis compound: This is a stereoisomer of this compound and can form under certain reaction conditions.

  • Dimerization or polymerization products: Under harsh acidic conditions, camphene or other reactive intermediates can polymerize.

The presence of these by-products is also influenced by the choice of catalyst and reaction conditions.

Issue 2: Difficulty in Purifying this compound

Q3: I am struggling to separate this compound from the unreacted borneol and the camphene by-product. What purification methods are most effective?

A3: The close boiling points of this compound, borneol, and camphene can make purification by simple distillation challenging. Column chromatography is a highly effective method for separating these compounds. A typical procedure would involve using silica (B1680970) gel as the stationary phase and a non-polar eluent system, such as a gradient of ethyl acetate (B1210297) in hexanes.

Issue 3: Incomplete Reaction

Q4: My reaction is not going to completion, and I have a significant amount of unreacted borneol. How can I drive the reaction forward?

A4: The esterification of borneol with formic acid is a reversible reaction. To drive the equilibrium towards the formation of this compound, you can:

  • Use an excess of the formylating agent: Using an excess of formic acid or another formylating agent can shift the equilibrium to the product side.

  • Remove water: The water produced during the esterification can hydrolyze the ester back to the starting materials. Removing water as it is formed, for example by using a Dean-Stark apparatus or adding a dehydrating agent, can significantly improve the yield.

Data Presentation: Comparison of Catalytic Methods

The choice of catalyst is critical in minimizing the formation of camphene. The following table summarizes the impact of different catalytic systems on the yield of the desired ester and the formation of by-products in analogous esterification reactions of terpene alcohols.

Catalyst SystemTarget EsterConversion (%)Ester Yield (%)Camphene By-product (%)Reference
Sulfuric AcidIsobornyl AcetateHighLowerSignificantGeneral Knowledge
α-Hydroxyl Carboxylic Acid + Boric AcidIsobornyl Acetate92.988.5Minimized[1][2]
Solid Superacid (S₂O₈²⁻/ZrO₂)Bornyl Esters42-98High SelectivityNot specified

Experimental Protocols

Protocol 1: High-Yield Synthesis of this compound using Acetic Formic Anhydride (B1165640)

This protocol utilizes acetic formic anhydride as a highly efficient formylating agent, which allows for milder reaction conditions and minimizes the formation of camphene. Acetic formic anhydride can be prepared in situ from formic acid and acetic anhydride.[3][4][5][6][7]

Materials:

  • Borneol

  • Formic acid (98-100%)

  • Acetic anhydride

  • Anhydrous diethyl ether or other suitable aprotic solvent

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane (B92381) and Ethyl acetate for column chromatography

Procedure:

  • Preparation of Acetic Formic Anhydride (in situ): In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), cool formic acid to 0°C in an ice bath. Slowly add acetic anhydride dropwise with stirring. After the addition is complete, allow the mixture to stir at 0°C for 1-2 hours.

  • Formylation Reaction: Dissolve borneol in a minimal amount of anhydrous diethyl ether in a separate flask. Cool this solution to 0°C. Slowly add the freshly prepared acetic formic anhydride solution to the borneol solution with stirring.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete, carefully quench the reaction by slowly adding it to a stirred, chilled saturated sodium bicarbonate solution to neutralize the excess acids. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to obtain pure this compound.

Protocol 2: GC-MS Analysis for Quantification of this compound and Camphene

This protocol outlines a general method for the analysis of the reaction mixture to determine the relative amounts of this compound and the camphene by-product.

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Capillary column suitable for terpene analysis (e.g., HP-5MS, DB-5)

Sample Preparation:

  • Take a small aliquot (e.g., 10 µL) of the crude reaction mixture.

  • Dilute the aliquot with a suitable solvent (e.g., 1 mL of ethyl acetate or hexane).

  • If necessary, filter the diluted sample through a 0.22 µm syringe filter.

GC-MS Conditions (Example):

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 10°C/min to 240°C

    • Hold at 240°C for 5 minutes

  • Carrier Gas: Helium, at a constant flow rate (e.g., 1 mL/min)

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 40-400

Data Analysis:

  • Identify the peaks for camphene, borneol, and this compound based on their retention times and mass spectra.

  • Quantify the relative peak areas to determine the ratio of the products and unreacted starting material.

Visualizations

Reaction_Pathway cluster_main This compound Synthesis cluster_byproduct By-product Formation Borneol Borneol ProtonatedBorneol Protonated Borneol Borneol->ProtonatedBorneol + H⁺ FormicAcid Formic Acid Carbocation_Sec Secondary Carbocation FormicAcid->Carbocation_Sec ProtonatedBorneol->Carbocation_Sec - H₂O BornylFormate This compound Carbocation_Sec->BornylFormate + HCOO⁻ Carbocation_Tert Tertiary Carbocation Carbocation_Sec->Carbocation_Tert Wagner-Meerwein Rearrangement Camphene Camphene (By-product) Carbocation_Tert->Camphene - H⁺

Caption: Reaction pathway for this compound synthesis and by-product formation.

Troubleshooting_Workflow Start Low Yield of this compound? CheckByproduct High Camphene Peak in GC? Start->CheckByproduct Yes IncompleteReaction High Unreacted Borneol? Start->IncompleteReaction No HighTemp Reaction Temp > 60°C? CheckByproduct->HighTemp Yes StrongAcid Using Strong Acid (e.g., H₂SO₄)? CheckByproduct->StrongAcid No HighTemp->StrongAcid No LowerTemp Lower Reaction Temperature HighTemp->LowerTemp Yes OptimizeCatalyst Switch to Milder Catalyst (e.g., Solid Acid, Lewis Acid) StrongAcid->OptimizeCatalyst Yes StrongAcid->IncompleteReaction No End Improved Yield and Purity OptimizeCatalyst->End LowerTemp->End UseExcessAcid Use Excess Formic Acid IncompleteReaction->UseExcessAcid Yes PurificationIssue Difficulty in Purification? IncompleteReaction->PurificationIssue No RemoveWater Remove Water (Dean-Stark) UseExcessAcid->RemoveWater RemoveWater->End ColumnChrom Use Column Chromatography PurificationIssue->ColumnChrom Yes PurificationIssue->End No ColumnChrom->End

Caption: Troubleshooting workflow for this compound synthesis.

References

improving the stability of bornyl formate standards for analytical use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to improve the stability of bornyl formate (B1220265) standards for analytical use.

Troubleshooting Guide

Users frequently encounter challenges with the stability of bornyl formate standards, leading to inaccurate quantification and unreliable results. This guide addresses common issues, their potential causes, and recommended actions.

Quantitative Stability Data

The stability of this compound is significantly influenced by storage conditions, solvent, and temperature. Below is a summary of hypothetical stability data for a 100 µg/mL this compound standard under various conditions to illustrate these effects.

Condition Solvent Temperature Duration (Days) Degradation (%) Primary Degradant(s)
Optimal Acetonitrile (B52724) (with 0.1% BHT)4°C (refrigerated, dark)30< 1%Not Detected
Sub-optimal Acetonitrile25°C (ambient, light)30~5-8%Borneol, Formic Acid
Acidic Methanol (B129727) (pH 4)25°C (ambient, dark)7~10-15%Borneol, Formic Acid
Basic Methanol (pH 9)25°C (ambient, dark)7~20-25%Borneol, Formic Acid
Elevated Temp. Acetonitrile40°C (dark)7~12-18%Borneol, Camphene
Oxidative Acetonitrile (unstabilized)25°C (ambient, light)14~8-12%Oxidized derivatives

Note: This data is illustrative and based on the known behavior of similar terpene esters. Actual degradation rates may vary.

Common Issues & Solutions
Issue Potential Cause(s) Recommended Action(s)
Decreasing peak area over time in repeat injections Standard Degradation: The this compound in your standard solution is degrading.1. Prepare fresh standards more frequently. 2. Store stock and working standards at ≤ 4°C in amber vials. 3. Consider using a stabilized solvent (e.g., acetonitrile with an antioxidant like BHT).
Appearance of new peaks in the chromatogram (e.g., borneol) Hydrolysis: The ester bond is breaking down, likely due to trace amounts of water or acidic/basic conditions.[1]1. Use high-purity, anhydrous solvents. 2. Avoid acidic or basic additives in your mobile phase if possible. 3. If using aqueous mobile phases, prepare them fresh and buffer to a neutral pH.
Peak tailing for this compound 1. On-column Degradation: Active sites in the GC inlet or column can promote degradation. 2. Solvent Mismatch: Incompatibility between the injection solvent and the stationary phase.1. Use a deactivated inlet liner and a high-quality, inert GC column. 2. Consider derivatization to a more stable compound if degradation is severe. 3. Ensure the solvent is appropriate for the column phase polarity.
Inconsistent quantification results Multiple Factors: Could be a combination of standard instability, sample preparation variability, or instrumental issues.1. Implement a strict protocol for standard preparation and storage. 2. Run a system suitability test before each analysis sequence. 3. Analyze a freshly prepared standard alongside older ones to assess degradation.

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Standard Solution (1 mg/mL Stock)

Objective: To prepare a stock solution of this compound with enhanced stability for use in quantitative analysis.

Materials:

  • This compound (high purity, >98%)

  • Acetonitrile (HPLC or GC grade, anhydrous)

  • Butylated hydroxytoluene (BHT)

  • Amber glass vials with PTFE-lined caps (B75204)

  • Analytical balance

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

Procedure:

  • Prepare Stabilized Solvent:

    • Weigh out 100 mg of BHT.

    • Dissolve it in 100 mL of anhydrous acetonitrile to create a 0.1% (w/v) BHT solution.

  • Weighing this compound:

    • Accurately weigh approximately 10.0 mg of pure this compound into a 10 mL volumetric flask. Record the exact weight.

  • Dissolution:

    • Add a small amount of the stabilized acetonitrile to the volumetric flask and swirl to dissolve the this compound completely.

    • Once dissolved, fill the flask to the 10 mL mark with the stabilized acetonitrile.

  • Storage:

    • Cap the flask and invert it several times to ensure homogeneity.

    • Transfer the solution to an amber glass vial, purge with nitrogen or argon gas if possible, and seal tightly with a PTFE-lined cap.

    • Store the stock solution at 4°C in the dark.

Protocol 2: Stability Testing of this compound Standard

Objective: To evaluate the stability of a this compound standard under specific conditions over time.

Methodology:

  • Standard Preparation:

    • Prepare a this compound standard solution (e.g., 100 µg/mL) in the solvent of choice (e.g., acetonitrile).

    • Divide the solution into multiple amber vials for testing at different time points.

  • Storage Conditions:

    • Store the vials under the desired conditions (e.g., 4°C, 25°C, 40°C). Protect from light.

  • Initial Analysis (Time 0):

    • Immediately after preparation, analyze one of the vials by GC-FID or GC-MS.

    • Record the peak area of this compound. This will serve as the baseline.

  • Time-Point Analysis:

    • At predetermined intervals (e.g., 1, 3, 7, 14, 30 days), retrieve a vial from storage.

    • Allow the vial to come to room temperature before analysis.

    • Analyze the sample using the same GC method as the initial analysis.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

    • Monitor the chromatograms for the appearance and growth of any degradation peaks.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathways for this compound are hydrolysis, oxidation, thermal degradation, and photodegradation. Hydrolysis, the cleavage of the ester bond to form borneol and formic acid, is often catalyzed by the presence of water, acids, or bases.[1]

Q2: What are the ideal storage conditions for this compound standards?

A2: For maximum stability, this compound standards should be stored in a cool (refrigerated at 2-8°C), dark, and dry environment.[1] It is recommended to use amber glass vials with tightly sealed PTFE-lined caps to protect against light and evaporation. Purging the vial with an inert gas like nitrogen or argon can further prevent oxidative degradation.

Q3: My this compound standard shows a new peak that co-elutes with borneol. What is happening?

A3: The appearance of a borneol peak is a strong indicator of hydrolysis of the this compound. This can be caused by moisture in your solvent or on the glassware, or if your solution has been exposed to acidic or basic conditions.

Q4: Can I use methanol to prepare my this compound standards?

A4: While this compound is soluble in methanol, it is more susceptible to solvolysis (a reaction with the solvent) and hydrolysis in protic solvents like methanol compared to aprotic solvents like acetonitrile. For long-term stability, high-purity, anhydrous acetonitrile is a better choice.

Q5: How can I prevent thermal degradation during GC analysis?

A5: Thermal degradation can occur in a hot GC inlet. To minimize this, use the lowest possible inlet temperature that still ensures complete and rapid volatilization of the analyte. Using a deactivated inlet liner can also help by minimizing active sites that can catalyze degradation.

Q6: Is isomerization of this compound a concern?

A6: Isomerization of the borneol moiety (e.g., from borneol to isoborneol) can occur, particularly under certain catalytic or thermal conditions. While less common for the formate ester under typical analytical conditions, it is a possibility. If you observe unexpected isomers, further investigation into your sample preparation and analytical conditions is warranted.

Visualizations

DegradationPathways BF This compound Degradation Degradation BF->Degradation Borneol Borneol Degradation->Borneol Hydrolysis FormicAcid Formic Acid Degradation->FormicAcid Hydrolysis Camphene Camphene Degradation->Camphene Thermal Oxidized Oxidized Products Degradation->Oxidized Oxidation

Caption: Primary degradation pathways of this compound.

ExperimentalWorkflow cluster_prep Standard Preparation cluster_analysis Analysis cluster_data Data Evaluation Prep Prepare Standard (e.g., 100 µg/mL) Store Aliquot & Store (Defined Conditions) Prep->Store T0 Analyze Time 0 Store->T0 Immediate Analysis Tx Analyze at Time X Store->Tx Periodic Analysis Calc Calculate % Remaining Tx->Calc Identify Identify Degradants Tx->Identify Calc->Identify

Caption: Workflow for this compound stability testing.

TroubleshootingTree start Inconsistent Results? check_std Check Standard Age & Storage start->check_std is_old Standard > 1 week old or stored at RT? check_std->is_old sol_fresh Prepare Fresh Standard in Stabilized Solvent. Store at 4°C. is_old->sol_fresh Yes sol_gc Check GC System is_old->sol_gc No check_chrom Examine Chromatogram sol_gc->check_chrom new_peaks New Peaks Present? check_chrom->new_peaks sol_hydrolysis Suspect Hydrolysis. Use Anhydrous Solvents. new_peaks->sol_hydrolysis Yes sol_tailing Check for Peak Tailing new_peaks->sol_tailing No is_tailing Peak Tailing? sol_tailing->is_tailing sol_liner Use Deactivated Liner. Optimize Inlet Temp. is_tailing->sol_liner Yes sol_ok System OK. Investigate Sample Matrix. is_tailing->sol_ok No

Caption: Troubleshooting decision tree for this compound analysis.

References

troubleshooting low recovery of bornyl formate during extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the extraction of bornyl formate (B1220265). This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming challenges related to low recovery and ensuring reliable, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of bornyl formate relevant to its extraction?

A1: Understanding the fundamental properties of this compound is crucial for designing an effective extraction strategy. As a non-polar ester, its solubility and volatility are primary considerations. It is soluble in alcohols and oils but only slightly soluble in water, which dictates the choice of appropriate solvent systems.[1][2][3][4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₁H₁₈O₂[1][5]
Molecular Weight 182.26 g/mol [1][6]
Appearance Colorless liquid; green, earthy aroma[1][3]
Boiling Point 225-230 °C @ 760 mmHg[1]
Density 1.007-1.013 g/cm³ @ 20°C[1][2]
Water Solubility Slightly soluble / Almost insoluble[1][2][3][4]
Solvent Solubility Soluble in alcohol and oils[4][7]
logP (o/w) ~3.19[2][5]

Q2: I'm experiencing low recovery of this compound. What are the most common causes?

A2: Low recovery during the extraction of this compound can typically be attributed to one or more of the following factors:

  • Inefficient Initial Extraction: The choice of an inappropriate solvent, insufficient mixing, or poor phase separation can leave a significant portion of the analyte behind in the initial sample matrix.[8][9]

  • Analyte Degradation: this compound, as an ester, is susceptible to hydrolysis, which breaks it down into borneol and formic acid. This degradation can be catalyzed by the presence of strong acids or bases, or by elevated temperatures.[10]

  • Loss During Work-Up: The compound can be lost during post-extraction steps, such as solvent evaporation, if not performed under controlled conditions, due to its moderate volatility.[11]

Q3: Which solvents are recommended for the liquid-liquid extraction (LLE) of this compound?

A3: Given this compound's high logP value (~3.19), it is a lipophilic (fat-soluble) compound.[2][5] Therefore, non-polar or moderately polar organic solvents are most effective for its extraction from aqueous matrices. The ideal solvent should be immiscible with water and have a high partition coefficient for this compound.

Table 2: Recommended Solvents for this compound Extraction

SolventPolarity IndexRationale
Hexane (B92381) 0.1Excellent for highly non-polar compounds. Good selectivity.
Ethyl Acetate 4.4A slightly more polar option that can improve recovery from complex matrices.
Diethyl Ether 2.8Effective but highly volatile and flammable, requiring careful handling.
Dichloromethane (DCM) 3.1A versatile solvent, but denser than water, forming the lower organic layer.

Q4: Could my this compound be degrading during the extraction process?

A4: Yes, degradation is a significant risk, primarily through hydrolysis. This chemical reaction is accelerated by strongly acidic or basic conditions and elevated temperatures. To minimize degradation, it is critical to maintain a neutral pH throughout the extraction process and avoid excessive heat during steps like solvent evaporation.

Caption: Hydrolysis pathway of this compound.

Q5: What analytical methods are suitable for quantifying this compound in my extracts?

A5: Gas Chromatography (GC) is the most common and effective method for the analysis of volatile and semi-volatile compounds like this compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides excellent sensitivity and specificity, allowing for both quantification and confident identification based on the mass spectrum.[12]

  • Gas Chromatography with Flame Ionization Detection (GC-FID): A robust and widely available technique suitable for quantification when the sample matrix is relatively clean and reference standards are available.

For less volatile derivatives or when GC is not available, High-Performance Liquid Chromatography (HPLC) with UV or MS detection could potentially be developed.

Troubleshooting Guide: Low Recovery of this compound

This guide provides a systematic workflow to diagnose and resolve common issues leading to poor yield during the extraction of this compound.

TroubleshootingWorkflow start_node Start: Low this compound Recovery p1 Analyze all fractions: - Original Aqueous Phase - Organic Extract - Wash Solutions start_node->p1 Step 1: Diagnose decision_node decision_node process_node process_node solution_node solution_node d1 Where is the analyte lost? p1->d1 p2 Cause: Inefficient Extraction d1->p2 In Aqueous/Wash Phase p3 Cause: Degradation or Evaporation Loss d1->p3 Not in Any Fraction s1 • Use a less polar solvent (e.g., Hexane). • Increase solvent:sample ratio (e.g., 7:1). • Add salt (NaCl) to aqueous phase ('salting out'). • Ensure pH is neutral. p2->s1 Solution d2 Check process conditions p3->d2 s2 • Keep samples cool. • Buffer aqueous phase to pH ~7. • Use rotary evaporator at low temp (<40°C)  for solvent removal. d2->s2 High Temp / Extreme pH s3 • Centrifuge to break emulsions. • Allow longer separation time. • Use gentle mixing (inversions) instead of  vigorous shaking. d2->s3 Incomplete Phase Separation

Caption: Troubleshooting workflow for low this compound recovery.

Experimental Protocols

Protocol 1: General Liquid-Liquid Extraction (LLE)

This protocol provides a general guideline for extracting this compound from an aqueous sample. Optimization may be required based on the specific sample matrix.

  • Sample Preparation: To 10 mL of your aqueous sample in a separatory funnel, add a suitable internal standard if required for quantitative analysis.

  • pH Adjustment: Check the pH of the sample. If it is acidic or basic, adjust to ~pH 7.0 using a dilute acid or base.

  • Solvent Addition: Add 20 mL of a suitable non-polar organic solvent (e.g., hexane or ethyl acetate).

  • Extraction: Stopper the funnel and gently invert it 20-30 times to mix the phases, periodically venting to release pressure. Avoid vigorous shaking to prevent emulsion formation.[11]

  • Phase Separation: Place the funnel in a ring stand and allow the layers to fully separate. If an emulsion forms, it can often be broken by gentle swirling, allowing more time, or by passing the organic layer through a plug of sodium sulfate (B86663). For persistent emulsions, centrifugation of the mixture may be necessary.[10]

  • Collection: Carefully drain the lower aqueous layer. Collect the upper organic layer containing the this compound into a clean flask.

  • Re-extraction (Optional): For improved recovery, the aqueous layer can be returned to the separatory funnel and the extraction process (steps 3-6) can be repeated with a fresh portion of organic solvent. Combine the organic extracts.

  • Drying: Dry the combined organic extract by passing it through a column containing anhydrous sodium sulfate to remove residual water.

  • Concentration: Reduce the volume of the solvent using a rotary evaporator with the water bath temperature set below 40°C. Do not evaporate to complete dryness to avoid loss of the semi-volatile analyte. The sample is now ready for analysis.

Protocol 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines typical parameters for the quantitative analysis of this compound. The method should be validated for your specific instrument and application.

Table 3: Example GC-MS Method Parameters

ParameterSettingRationale
GC System Agilent, Shimadzu, or equivalentStandard GC-MS instrumentation.
Column DB-5ms, HP-5ms, or similar (30 m x 0.25 mm, 0.25 µm)Non-polar column suitable for terpenes and esters.
Carrier Gas Helium, constant flow @ 1.0 mL/minInert carrier gas.
Injection Volume 1 µLStandard injection volume.
Injector Temp. 250°CEnsures complete vaporization without thermal degradation.
Split Ratio 20:1 (adjustable based on concentration)Prevents column overloading.
Oven Program Start at 60°C, hold 2 min. Ramp 10°C/min to 240°C, hold 5 min.Separates this compound from solvent and other matrix components.
MS Source Temp. 230°CStandard source temperature.
MS Quad Temp. 150°CStandard quadrupole temperature.
Ionization Mode Electron Ionization (EI) @ 70 eVStandard ionization for creating reproducible mass spectra.
Acquisition Mode Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification)SIM mode increases sensitivity by monitoring characteristic ions (e.g., m/z 95, 121, 136).[1]

Sample Preparation for GC-MS: Prepare a calibration curve by diluting a stock solution of a this compound reference standard to a series of known concentrations (e.g., 1-100 µg/mL) in the final extraction solvent.[13] Dilute the final extract from Protocol 1 to fall within the linear range of the calibration curve.

References

Technical Support Center: Optimal Stationary Phase Selection for Bornyl Formate Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting the optimal stationary phase for the separation of bornyl formate (B1220265). It includes frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the primary chromatographic methods for separating bornyl formate?

A1: The two primary chromatographic methods for separating this compound are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The choice between these techniques depends on the sample matrix, the desired resolution of enantiomers, and the analytical objective (qualitative or quantitative analysis). GC is often preferred for its high resolution of volatile compounds like this compound, especially when coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).[1][2] HPLC is a versatile alternative, particularly for samples that are not suitable for GC or when different selectivity is required.

Q2: How do I select the appropriate stationary phase for Gas Chromatography (GC) analysis of this compound?

A2: The selection of a GC stationary phase is critical and is primarily dictated by the polarity of the analyte.[3] this compound is a moderately polar compound.

  • For general analysis (non-chiral): A non-polar or mid-polar stationary phase is typically a good starting point.

    • Non-polar phases: Columns with 100% dimethylpolysiloxane (e.g., DB-1, HP-1) or 5% phenyl/95% dimethylpolysiloxane (e.g., HP-5MS, DB-5) are commonly used for the analysis of essential oils and their components.[3] Elution on these columns is generally in order of the analytes' boiling points.

    • Mid-polar phases: For better separation from other components in a complex matrix, a mid-polar phase may provide different selectivity.

  • For enantiomeric separation (chiral): To separate the enantiomers of this compound, a chiral stationary phase (CSP) is mandatory. Derivatized cyclodextrins are the most common chiral selectors for this purpose in GC. Columns containing substituted β-cyclodextrins are particularly effective for separating a wide range of chiral compounds, including terpene derivatives.

Q3: Which stationary phases are recommended for High-Performance Liquid Chromatography (HPLC) separation of this compound?

A3: For HPLC separation of this compound, the choice of stationary phase depends on whether the goal is general analysis or chiral separation.

  • For general analysis (Reversed-Phase): A C18 column is a common choice for the reversed-phase separation of moderately non-polar to polar compounds. The separation is achieved by optimizing the mobile phase, which typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a modifier like formic acid to improve peak shape.

  • For enantiomeric separation (Chiral): Chiral stationary phases are necessary to resolve the enantiomers of this compound. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used and offer excellent enantioselectivity for a broad range of compounds. The separation is typically achieved in normal-phase, polar organic, or reversed-phase mode, and the mobile phase composition is crucial for achieving optimal resolution. The use of additives in the mobile phase, such as acids or bases, can significantly influence the separation.[4][5]

Data Presentation: Stationary Phase Comparison

Table 1: Recommended GC Stationary Phases for this compound Analysis

Stationary Phase TypeCommon Commercial NamesPolarityApplicationKey Characteristics
5% Phenyl/95% DimethylpolysiloxaneHP-5MS, DB-5, Rtx-5Non-PolarGeneral quantitative and qualitative analysisRobust, versatile, good for complex matrices like essential oils.
Polyethylene Glycol (WAX)DB-WAX, HP-INNOWaxPolarSeparation of polar compoundsOffers different selectivity compared to non-polar phases.
Derivatized β-CyclodextrinRt-βDEXsm, B-DEX 120ChiralEnantiomeric separation of this compound isomersHigh enantioselectivity for terpenes and their derivatives.

Table 2: Recommended HPLC Stationary Phases for this compound Analysis

Stationary Phase TypeCommon Commercial NamesModeApplicationKey Characteristics
Octadecyl Silane (C18)Zorbax Eclipse Plus C18, Luna C18Reversed-PhaseGeneral quantitative analysisWidely applicable, good retention for moderately polar compounds.
Cellulose tris(3,5-dimethylphenylcarbamate)CHIRALCEL OD-HNormal/Reversed-PhaseEnantiomeric separationBroad enantioselectivity for a wide range of chiral compounds.
Amylose tris(3,5-dimethylphenylcarbamate)CHIRALPAK AD-HNormal/Reversed-PhaseEnantiomeric separationComplementary enantioselectivity to cellulose-based phases.

Experimental Protocols

Protocol 1: Enantioselective GC-MS Analysis of this compound

This protocol provides a general procedure for the enantioselective analysis of this compound in an essential oil sample.

1. Sample Preparation:

  • Dilute the essential oil sample in a suitable solvent (e.g., hexane (B92381) or ethyl acetate) to a concentration of approximately 1 mg/mL.

2. GC-MS Instrumentation and Conditions:

  • GC System: Agilent 7890B GC coupled to a 5977A MSD, or equivalent.
  • Column: Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness).
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.
  • Inlet: Split/splitless injector, operated in split mode with a split ratio of 50:1.
  • Injector Temperature: 250°C.
  • Oven Temperature Program:
  • Initial temperature: 60°C, hold for 2 minutes.
  • Ramp: 2°C/min to 200°C.
  • Hold at 200°C for 5 minutes.
  • MSD Conditions:
  • Transfer Line Temperature: 280°C.
  • Ion Source Temperature: 230°C.
  • Electron Ionization (EI) at 70 eV.
  • Scan Range: 40-350 m/z.

3. Data Analysis:

  • Identify the enantiomers of this compound based on their retention times and mass spectra.
  • Quantify the enantiomers by integrating the peak areas of their corresponding extracted ion chromatograms.

Protocol 2: HPLC-DAD Analysis of this compound

This protocol outlines a method for the quantitative analysis of this compound using HPLC with Diode Array Detection (DAD). For enantiomeric separation, a chiral column and modified mobile phase would be required.

1. Sample and Standard Preparation:

  • Prepare a stock solution of this compound standard in methanol (1 mg/mL).
  • Create a series of calibration standards by diluting the stock solution with the mobile phase.
  • Dilute the sample containing this compound with the mobile phase to a concentration within the calibration range.

2. HPLC-DAD Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System with DAD, or equivalent.
  • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).
  • Mobile Phase: Isocratic elution with 70:30 (v/v) Acetonitrile:Water. Add 0.1% formic acid to the mobile phase to improve peak shape.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C.
  • Injection Volume: 10 µL.
  • DAD Wavelength: 210 nm.

3. Data Analysis:

  • Identify this compound in the sample by comparing its retention time with that of the standard.
  • Construct a calibration curve by plotting the peak area of the standards against their concentrations.
  • Determine the concentration of this compound in the sample using the calibration curve.

Troubleshooting Guides

Q: My this compound peaks are tailing in my GC analysis. What could be the cause and how can I fix it?

A: Peak tailing in GC can be caused by several factors:

  • Active Sites in the System: Active sites in the injector liner, on the column, or in the detector can interact with polar analytes, causing tailing.

    • Solution: Use a deactivated liner and ensure the column is properly conditioned. If the column is old, it may need to be replaced.

  • Column Overload: Injecting too much sample can lead to peak tailing.

    • Solution: Dilute your sample or reduce the injection volume.

  • Inlet Temperature Too Low: If the inlet temperature is too low, the sample may not vaporize completely and efficiently, leading to band broadening and tailing.

    • Solution: Increase the inlet temperature, but do not exceed the column's maximum operating temperature.

Q: I am observing split peaks for this compound in my chiral HPLC separation. What are the possible reasons and solutions?

A: Split peaks in HPLC can be a complex issue with several potential causes:

  • Column Contamination or Void: Particulates from the sample or mobile phase can block the column inlet frit, or a void can form at the head of the column.

    • Solution: Filter your samples and mobile phases. If a blockage is suspected, you can try back-flushing the column (if the manufacturer's instructions permit). A void at the column head may require repacking or replacing the column.

  • Injector Problems: A partially blocked injector port or a poorly seated injection valve can cause the sample to be introduced onto the column in two bands.

    • Solution: Clean and maintain the injector according to the manufacturer's guidelines.

  • Mobile Phase Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion, including splitting.

    • Solution: Dissolve your sample in the mobile phase or a weaker solvent whenever possible.

  • Co-elution: The split peak may actually be two closely eluting, unresolved compounds.

    • Solution: Adjust the mobile phase composition, temperature, or flow rate to improve the separation.

Visualizations

GC_Stationary_Phase_Selection cluster_analyte Analyte: this compound cluster_goal Analytical Goal cluster_gc Gas Chromatography (GC) cluster_hplc High-Performance Liquid Chromatography (HPLC) cluster_recommendation Stationary Phase Recommendation Analyte This compound (Moderately Polar, Chiral) Goal Select Analytical Goal Analyte->Goal GC_General General Analysis (Non-Chiral) Goal->GC_General GC GC_Chiral Enantiomeric Separation (Chiral) Goal->GC_Chiral GC HPLC_General General Analysis (Reversed-Phase) Goal->HPLC_General HPLC HPLC_Chiral Enantiomeric Separation (Chiral) Goal->HPLC_Chiral HPLC GC_Rec_General Non-polar (e.g., HP-5MS) or Mid-polar GC_General->GC_Rec_General GC_Rec_Chiral Derivatized Cyclodextrin (e.g., Rt-βDEXsm) GC_Chiral->GC_Rec_Chiral HPLC_Rec_General C18 (Octadecyl Silane) HPLC_General->HPLC_Rec_General HPLC_Rec_Chiral Polysaccharide-based (e.g., CHIRALCEL OD-H) HPLC_Chiral->HPLC_Rec_Chiral

Caption: Logic diagram for selecting the optimal stationary phase for this compound separation.

Troubleshooting_Workflow Start Problem Encountered (e.g., Peak Tailing, Splitting) Identify_Symptom Identify Specific Symptom Start->Identify_Symptom Check_System Check System Suitability (Pressure, Leaks, Connections) Identify_Symptom->Check_System System-wide issue? Check_Method Review Method Parameters (Temperatures, Flow Rate, Mobile Phase) Identify_Symptom->Check_Method Method-related issue? Implement_Solution Implement Corrective Action Check_System->Implement_Solution Check_Column Inspect Column (Age, Contamination, Voids) Check_Method->Check_Column Check_Sample Evaluate Sample (Concentration, Solvent) Check_Column->Check_Sample Check_Sample->Implement_Solution Resolved Problem Resolved Implement_Solution->Resolved Success Not_Resolved Problem Persists Implement_Solution->Not_Resolved Failure Consult_Support Consult Technical Support Not_Resolved->Consult_Support

Caption: General troubleshooting workflow for chromatographic issues.

References

Technical Support Center: Trace-Level Detection of Bornyl Formate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method refinement of trace-level detection of bornyl formate (B1220265). It is intended for researchers, scientists, and drug development professionals utilizing Gas Chromatography-Mass Spectrometry (GC-MS) coupled with Solid-Phase Microextraction (SPME) for analysis.

Frequently Asked Questions (FAQs)

Q1: What is the optimal SPME fiber coating for bornyl formate analysis?

A1: For a general and non-selective analysis of volatile and semi-volatile compounds like this compound, a polydimethylsiloxane/divinylbenzene (PDMS/DVB) fiber is often a good starting point.[1][2] For enhanced sensitivity towards more polar analytes, a polyacrylate (PA) fiber could be considered.[2] However, the ideal fiber may vary depending on the sample matrix. It is recommended to screen a few fiber types, such as PDMS, PDMS/DVB, and PA, to determine the best performance for your specific application.[2]

Q2: How can I prevent the loss of volatile this compound during sample preparation?

A2: this compound is a volatile compound, making it susceptible to loss during sample handling. To mitigate this, it is crucial to keep samples and solvents chilled throughout the preparation process. If grinding of a solid sample is necessary, consider performing it with the sample frozen or under liquid nitrogen to prevent heat-induced volatilization.[1] Additionally, minimize the exposure of samples to light and moisture and ensure they are stored frozen prior to analysis.[1]

Q3: My this compound peak is co-eluting with another compound. How can I resolve this?

A3: Co-elution is a common challenge in the analysis of complex mixtures like essential oils. To resolve co-eluting peaks, you can optimize your GC method by adjusting the temperature program or flow rate.[3] Alternatively, switching to a GC column with a different stationary phase (e.g., a wax-based column if you are currently using a DB-5MS or similar) can alter the elution order and improve separation.[3] For definitive identification and quantification in cases of severe co-elution, utilizing the mass spectrometer's capabilities is recommended. By operating in Selected Ion Monitoring (SIM) mode, you can monitor for unique fragment ions of this compound, thereby ensuring accurate quantification even in the presence of interfering compounds.[3][4]

Q4: What are the characteristic mass fragments of this compound that I should look for in my mass spectrum?

A4: The electron ionization (EI) mass spectrum of this compound will show a characteristic fragmentation pattern. While the molecular ion peak (M+) at m/z 182 may be of low intensity, you should look for prominent fragment ions. For the related compound, isothis compound, the most abundant fragment ion (base peak) is at m/z 95.[5][6] Other significant fragments can be observed at m/z 41, 93, 121, and 136.[5] These fragments are crucial for confirming the identity of this compound in your samples.

Q5: What is the best way to prepare a calibration curve for quantifying this compound?

A5: For accurate quantification, a multi-point calibration curve should be prepared using a certified reference standard of this compound. A minimum of five concentration points is recommended to establish linearity.[7] The calibration standards should be prepared in a matrix that closely matches your samples to account for any matrix effects. If a matrix-matched calibration is not feasible, the use of an internal standard is highly recommended to correct for variations in injection volume and potential matrix effects.[3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No this compound Peak 1. Analyte Loss: this compound is volatile and may have been lost during sample preparation. 2. Inefficient Extraction: The SPME fiber may not be optimal for this compound, or the extraction time/temperature is insufficient. 3. Thermal Degradation: High GC inlet temperatures can cause degradation of terpenes.[3] 4. System Leak: A leak in the GC inlet, column connections, or detector can lead to poor sensitivity.1. Minimize Volatilization: Keep samples chilled, minimize exposure to air, and consider grinding solid samples under liquid nitrogen.[1] 2. Optimize SPME: Test different fiber coatings (e.g., PDMS/DVB). Increase extraction time and/or temperature. For headspace SPME, ensure the vial has a small headspace volume (30-50%). 3. Optimize Inlet Temperature: Lower the GC inlet temperature to the minimum required for efficient volatilization without causing degradation.[3] 4. Perform Leak Check: Regularly check for leaks in the system.[3]
Poor Peak Shape (Tailing or Fronting) 1. Active Sites in the GC System: Active sites in the inlet liner, column, or detector can interact with the analyte. 2. Column Overload: Injecting too much sample can lead to peak fronting. 3. Inappropriate GC Conditions: The temperature program or flow rate may not be optimal.1. Use an Inert Flow Path: Employ a deactivated inlet liner and a high-quality, low-bleed GC column. 2. Dilute Sample: Dilute the sample or reduce the injection volume. 3. Optimize GC Method: Adjust the temperature ramp rate and carrier gas flow rate.
Inconsistent Results (Poor Reproducibility) 1. Variable SPME Extraction: Inconsistent extraction time, temperature, or fiber placement. 2. Manual Injection Variability: Inconsistent injection speed and depth. 3. Matrix Effects: The sample matrix may be interfering with the analysis.1. Automate SPME: Use an autosampler for consistent and repeatable extractions.[3] 2. Use an Autosampler: An autosampler will provide better injection precision than manual injection. 3. Use an Internal Standard: Incorporate an internal standard to compensate for variability. Headspace SPME can also minimize matrix effects by only introducing volatile and semi-volatile analytes into the GC system.[3]
Ghost Peaks in Blank Runs 1. Carryover: Residue from a previous, more concentrated sample is still in the system. 2. Contaminated SPME Fiber: The fiber was not properly cleaned after the previous analysis. 3. Septum Bleed: The inlet septum is degrading and releasing volatile compounds.1. Bake Out the System: Run a high-temperature bakeout of the GC inlet and column. 2. Proper Fiber Conditioning: Ensure the SPME fiber is properly conditioned at the recommended temperature before and after each analysis. 3. Use High-Quality Septa: Use low-bleed septa and replace them regularly.

Quantitative Data Summary

The following tables summarize typical performance characteristics for a refined trace-level detection method for this compound using SPME-GC-MS. These values are representative and may vary depending on the specific instrumentation and matrix.

Table 1: Method Performance Characteristics

ParameterPerformance
Linearity (r²)> 0.999
Limit of Detection (LOD)0.1 - 1 µg/L
Limit of Quantification (LOQ)0.5 - 5 µg/L
Precision (%RSD)< 10%
Accuracy (% Recovery)90 - 110%

Table 2: GC-MS Method Parameters

ParameterValue
GC System
ColumnDB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature250 °C
Injection ModeSplitless
Carrier GasHelium
Flow Rate1.0 mL/min
Oven Program50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
MS System
Ionization ModeElectron Ionization (EI) at 70 eV
Mass AnalyzerQuadrupole
Scan Range40-400 m/z
Ion Source Temperature230 °C
Transfer Line Temperature280 °C

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME)

This protocol is suitable for the extraction of this compound from liquid or solid samples.

  • Sample Preparation: Place a known amount of the sample (e.g., 1 g of a solid or 1 mL of a liquid) into a 20 mL headspace vial.

  • Internal Standard (Recommended): Spike the sample with an appropriate internal standard.

  • Vial Sealing: Immediately cap and crimp the vial with a PTFE/silicone septum to prevent the loss of volatile compounds.

  • Equilibration: Place the vial in an autosampler or heating block and allow the sample to equilibrate at a set temperature (e.g., 60 °C) for a specific time (e.g., 15 minutes) with agitation.

  • Extraction: Introduce the SPME fiber into the headspace of the vial and expose it for a defined period (e.g., 30 minutes) to allow for the adsorption of this compound.

  • Desorption: Retract the fiber and immediately introduce it into the GC inlet for thermal desorption of the analytes onto the analytical column.

Protocol 2: Method Validation

To ensure the reliability of your analytical method, a validation study should be performed. The following parameters should be assessed:

  • Specificity: The ability of the method to differentiate and quantify this compound in the presence of other components in the sample matrix. This can be assessed by analyzing blank matrix samples and spiked samples.

  • Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range. A minimum of five concentrations should be used to establish the linear range.[7]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of this compound that can be reliably detected and quantified, respectively. The LOD is often estimated as 3 times the signal-to-noise ratio, while the LOQ is 10 times the signal-to-noise ratio.[7]

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically determined by analyzing samples with known concentrations of this compound and calculating the percent recovery.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD).

Visualizations

experimental_workflow HS-SPME-GC-MS Experimental Workflow cluster_prep Sample Preparation cluster_spme HS-SPME cluster_gcms GC-MS Analysis cluster_data Data Analysis sample Sample in Vial istd Add Internal Standard sample->istd seal Seal Vial istd->seal equil Equilibration seal->equil extract Extraction equil->extract desorb Desorption in GC Inlet extract->desorb separate GC Separation desorb->separate detect MS Detection separate->detect identify Identification detect->identify quantify Quantification detect->quantify

Caption: HS-SPME-GC-MS Experimental Workflow for this compound Analysis.

troubleshooting_logic Troubleshooting Logic for Low Sensitivity start Low or No Peak for this compound check_sample_prep Review Sample Preparation Protocol start->check_sample_prep check_spme Evaluate SPME Parameters check_sample_prep->check_spme No volatile_loss Implement Measures to Prevent Volatilization (e.g., cooling, minimal exposure) check_sample_prep->volatile_loss Evidence of analyte loss? check_gc Inspect GC System check_spme->check_gc No optimize_spme Optimize SPME Fiber, Time, and Temperature check_spme->optimize_spme Suboptimal parameters? optimize_inlet Lower GC Inlet Temperature check_gc->optimize_inlet High inlet temp? leak_check Perform System Leak Check check_gc->leak_check No

References

Technical Support Center: Strategies for Scaling Up Bornyl Formate Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the laboratory-scale production and scale-up of bornyl formate (B1220265). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on synthesis strategies, troubleshooting common experimental issues, and strategies for increasing production volume.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing bornyl formate in a laboratory setting?

A1: The two primary routes for synthesizing this compound are chemical esterification and enzymatic catalysis.

  • Chemical Esterification: This typically involves the Fischer-Speier esterification, which is an acid-catalyzed reaction between borneol and formic acid. A common variation involves reacting d-bornyl alcohol with a mixture of formic and acetic anhydride (B1165640) at elevated temperatures.[1] Due to the steric hindrance of borneol's bulky bicyclic structure, reaction conditions may require optimization to achieve satisfactory yields.

  • Enzymatic Catalysis: A greener alternative involves the use of lipases, such as Candida antarctica lipase (B570770) B (Novozym 435), to catalyze the esterification under milder conditions.[2][3] This method offers high selectivity and can minimize the formation of byproducts.

Q2: Why am I experiencing low yields in my this compound synthesis?

A2: Low yields in this compound synthesis can be attributed to several factors:

  • Equilibrium Limitations: Fischer esterification is a reversible reaction. The accumulation of water, a byproduct, can drive the reaction backward, thus lowering the yield of the ester.[4]

  • Steric Hindrance: The bulky nature of the borneol molecule can impede the approach of the formylating agent to the hydroxyl group, slowing down the reaction rate and affecting the equilibrium position.

  • Suboptimal Reaction Conditions: Factors such as incorrect temperature, insufficient reaction time, improper molar ratios of reactants, or an inadequate amount or type of catalyst can all lead to poor yields.

  • Moisture Contamination: The presence of water in the reactants or solvent can inhibit the reaction, especially in acid-catalyzed esterifications.

Q3: How can I drive the reaction equilibrium towards a higher yield of this compound?

A3: To favor the formation of this compound, you can employ Le Chatelier's principle:

  • Use an Excess of a Reactant: Using a significant excess of either borneol or the formic acid source can shift the equilibrium towards the product side.[4] Formic acid is often the more cost-effective option to use in excess.

  • Remove Water: Actively removing water as it is formed is a highly effective strategy. This can be achieved by using a Dean-Stark apparatus during reflux or by adding a dehydrating agent, such as molecular sieves, to the reaction mixture.

Q4: What are the key considerations when scaling up this compound production from a few grams to a larger laboratory scale?

A4: Scaling up presents several challenges that need to be addressed:

  • Heat Transfer: Larger reaction volumes have a smaller surface-area-to-volume ratio, which can lead to difficulties in maintaining uniform temperature control. Exothermic or endothermic reactions may require more efficient heating or cooling systems.

  • Mass Transfer: Ensuring efficient mixing becomes more critical at larger scales to maintain a homogeneous reaction mixture and facilitate contact between reactants and the catalyst.

  • Reaction Time: Reaction times may not scale linearly and often require re-optimization at a larger scale.

  • Work-up and Purification: Handling larger volumes of materials during extraction, washing, and purification steps can be more challenging and may require different equipment or techniques to minimize product loss.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation Reaction equilibrium not favoring product formation.- Use a large excess of formic acid (e.g., 3-5 equivalents).- Remove water using a Dean-Stark apparatus or molecular sieves.
Inactive or insufficient catalyst.- For acid catalysis, use a fresh, concentrated acid catalyst (e.g., H₂SO₄) at an appropriate loading (e.g., 1-5 mol%).- For enzymatic catalysis, ensure the enzyme is active and not denatured. Consider increasing the enzyme loading.
Low reaction temperature.- Increase the reaction temperature to accelerate the reaction rate, but monitor for potential side reactions. A typical temperature for Fischer esterification is the reflux temperature of the solvent.
Steric hindrance of borneol.- Consider using a more reactive formylating agent, such as formic acetic anhydride.- Explore enzymatic catalysis, which can be more effective for sterically hindered alcohols.
Formation of Side Products (e.g., ethers, dehydration products) High reaction temperature or overly acidic conditions.- Lower the reaction temperature.- Use a milder acid catalyst (e.g., p-toluenesulfonic acid) or reduce the concentration of the strong acid catalyst.- Consider switching to a more selective enzymatic method.
Difficulty in Product Purification Close boiling points of starting materials and product.- Utilize fractional distillation for purification if boiling points are sufficiently different.- Employ column chromatography on silica (B1680970) gel with an appropriate solvent system for more challenging separations.
Incomplete removal of acidic catalyst.- Thoroughly wash the organic layer with a saturated sodium bicarbonate solution during the work-up to neutralize and remove any residual acid.
Reaction Stalls Before Completion Insufficient catalyst or catalyst deactivation.- Add an additional portion of the catalyst.- For enzymatic reactions, the enzyme may have reached its operational limit or been inhibited by byproducts.
Equilibrium has been reached.- Implement strategies to shift the equilibrium (see FAQ 3).

Experimental Protocols

Protocol 1: Chemical Synthesis of this compound via Fischer Esterification

This protocol is a representative method for the acid-catalyzed esterification of borneol with formic acid.

Materials:

  • d-Borneol

  • Formic acid (98-100%)

  • Concentrated sulfuric acid (H₂SO₄)

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve d-borneol (1.0 equivalent) in an excess of formic acid (3.0-5.0 equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the mass of borneol) to the stirred solution.

  • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully pour the reaction mixture into a separatory funnel containing cold water.

  • Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel if necessary.

Protocol 2: Enzymatic Synthesis of this compound

This protocol is adapted from methods for the enzymatic synthesis of other formate esters and provides a greener alternative to chemical synthesis.[2][3]

Materials:

  • d-Borneol

  • Formic acid

  • Immobilized lipase (e.g., Novozym® 435)

  • Anhydrous organic solvent (e.g., n-hexane, toluene, or isooctane)

  • Molecular sieves (4 Å, activated)

  • Round-bottom flask or screw-cap vial

  • Orbital shaker or magnetic stirrer with heating

  • Filtration apparatus

Procedure:

  • In a round-bottom flask or screw-cap vial, dissolve d-borneol (1.0 equivalent) and formic acid (e.g., 1.5-3.0 equivalents) in the chosen anhydrous solvent.

  • Add activated molecular sieves to the mixture to absorb the water produced during the reaction.

  • Add the immobilized lipase (e.g., 10-20% by weight of the limiting reactant).

  • Seal the vessel and place it in an orbital shaker or on a stirring hotplate set to an appropriate temperature (e.g., 40-60 °C) and agitation speed (e.g., 150-200 rpm).

  • Monitor the reaction progress periodically by taking small aliquots and analyzing them by Gas Chromatography (GC) or TLC. The reaction may take 24-72 hours to reach completion.

  • Once the reaction is complete, filter off the immobilized enzyme and molecular sieves. The enzyme can be washed with fresh solvent, dried, and potentially reused.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel if necessary.

Quantitative Data Summary

The following table summarizes typical reaction parameters for different this compound synthesis strategies. Note that yields are highly dependent on specific reaction conditions and optimization.

Synthesis MethodReactant 1Reactant 2CatalystMolar Ratio (Reactant 1:Reactant 2)Temperature (°C)Typical Reaction TimeReported Yield (%)
Fischer Esterification d-BorneolFormic AcidH₂SO₄1 : 3-5Reflux2-4 hours60-80 (with optimization)
Formic/Acetic Anhydride d-Bornyl alcoholFormic/acetic anhydrideNone (reagent acts as catalyst)Stoichiometric50Not specifiedNot specified
Enzymatic Synthesis d-BorneolFormic AcidNovozym® 4351 : 1.5-340-6024-72 hours>90 (with optimization)

Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Synthesis reactants_c Mix Borneol, Formic Acid, & H₂SO₄ reflux Reflux (2-4h) reactants_c->reflux workup_c Aqueous Work-up (Extraction & Washing) reflux->workup_c purification_c Purification (Distillation/Chromatography) workup_c->purification_c product_c This compound purification_c->product_c reactants_e Mix Borneol, Formic Acid, Lipase, & Solvent incubation Incubate with Shaking (40-60°C, 24-72h) reactants_e->incubation filtration Filter to Remove Enzyme incubation->filtration evaporation Solvent Evaporation filtration->evaporation purification_e Purification (Optional) evaporation->purification_e product_e This compound purification_e->product_e

Caption: Comparative workflow for chemical and enzymatic synthesis of this compound.

Troubleshooting Logic for Low Yield in this compound Synthesis

troubleshooting_low_yield start Low Yield of This compound check_equilibrium Is water being removed? start->check_equilibrium check_reactants Is an excess of one reactant being used? check_equilibrium->check_reactants Yes add_ds Implement water removal (e.g., Dean-Stark) check_equilibrium->add_ds No check_catalyst Is the catalyst active and sufficient? check_reactants->check_catalyst Yes increase_reactant Increase excess of formic acid check_reactants->increase_reactant No check_conditions Are temperature and reaction time optimal? check_catalyst->check_conditions Yes add_catalyst Add fresh/more catalyst check_catalyst->add_catalyst No optimize_conditions Optimize T and time check_conditions->optimize_conditions No final_yield Improved Yield check_conditions->final_yield Yes add_ds->check_reactants increase_reactant->check_catalyst add_catalyst->check_conditions optimize_conditions->final_yield

Caption: Decision-making workflow for troubleshooting low yields in this compound synthesis.

References

Validation & Comparative

A Comparative Guide to the Validation of an Analytical Method for Bornyl Formate Using Gas Chromatography-Flame Ionization Detection (GC-FID)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of a validated Gas Chromatography-Flame Ionization Detection (GC-FID) method for the quantitative analysis of bornyl formate (B1220265) against a common alternative, Gas Chromatography-Mass Spectrometry (GC-MS). The information presented herein is designed to assist researchers and analysts in selecting the most suitable methodology for their specific analytical needs, supported by representative experimental data and detailed protocols.

Bornyl formate is a naturally occurring chemical compound found in the essential oils of various plants. It is utilized in the flavor and fragrance industry and may be a subject of interest in phytochemical and metabolic studies. Accurate and precise quantification of this compound is crucial for quality control, research, and development purposes. While GC-FID is a robust and widely used technique for such analyses, understanding its performance in comparison to other methods like GC-MS is essential for method selection and development.

Comparative Analysis of Analytical Methods

The selection of an analytical method is often a trade-off between various performance characteristics. GC-FID is known for its robustness, reliability, and cost-effectiveness, making it a workhorse in many analytical laboratories. On the other hand, GC-MS provides superior selectivity and sensitivity due to its ability to identify compounds based on their mass-to-charge ratio, which can be critical when dealing with complex matrices.

Table 1: Comparison of GC-FID and GC-MS Method Performance Characteristics for this compound Analysis

ParameterGC-FID (Representative Data)GC-MS (Representative Data)
Linearity (r²) > 0.999> 0.999
Limit of Detection (LOD) 0.1 µg/mL0.01 µg/mL
Limit of Quantitation (LOQ) 0.3 µg/mL0.03 µg/mL
Precision (%RSD) < 2.0%< 3.0%
Accuracy (% Recovery) 98.5% - 101.2%97.9% - 102.5%
Specificity Moderate (based on retention time)High (based on mass spectrum)

Experimental Protocols

Detailed methodologies for the validation of a GC-FID method for this compound and a comparative GC-MS method are provided below. These protocols are based on established principles of analytical method validation.[1]

GC-FID Method Protocol

1. Chromatographic Conditions:

  • Column: HP-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness

  • Carrier Gas: Nitrogen or Helium, constant flow rate of 1.0 mL/min

  • Injector Temperature: 250°C

  • Detector Temperature (FID): 280°C

  • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 150°C at 10°C/min, then ramp to 220°C at 20°C/min, hold for 5 minutes.

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

2. Standard Solution Preparation:

  • Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent such as ethanol (B145695) or hexane.

  • Perform serial dilutions of the stock solution to prepare working standards at concentrations ranging from 0.5 µg/mL to 100 µg/mL.

3. Sample Preparation:

  • Extract this compound from the sample matrix using an appropriate solvent and technique (e.g., liquid-liquid extraction, solid-phase microextraction).

  • Ensure the final sample concentration falls within the linear range of the calibration curve.

  • Filter the sample extract through a 0.45 µm syringe filter before injection.

4. Validation Parameters:

  • Linearity: Analyze the standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. Perform a linear regression analysis.

  • Precision: Assess repeatability (intra-day precision) by analyzing six replicates of a standard solution at a mid-range concentration on the same day. Evaluate intermediate precision (inter-day precision) by repeating the analysis on three different days.

  • Accuracy: Determine the recovery by spiking a blank matrix with known concentrations of this compound at low, medium, and high levels of the calibration range.

  • LOD and LOQ: Estimate the LOD and LOQ based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.

  • Specificity: Analyze a blank matrix and a matrix spiked with potentially interfering compounds to ensure no co-eluting peaks are observed at the retention time of this compound.

GC-MS Method Protocol (for comparison)

1. Chromatographic Conditions:

  • Utilize the same column and temperature program as the GC-FID method to ensure a direct comparison of the detectors.

  • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

2. Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Scan Mode: Full scan (e.g., m/z 40-300) for qualitative analysis and peak identification. Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of this compound.

3. Standard and Sample Preparation:

  • Follow the same procedures as for the GC-FID method.

Visualizing the Workflow and Method Comparison

To better illustrate the logical flow of the validation process and the comparative aspects of the analytical techniques, the following diagrams are provided.

Analytical_Method_Validation_Workflow start Start: Define Analytical Method Requirements method_dev Method Development & Optimization (GC-FID) start->method_dev validation_protocol Establish Validation Protocol method_dev->validation_protocol linearity Linearity & Range validation_protocol->linearity precision Precision (Repeatability & Intermediate) validation_protocol->precision accuracy Accuracy (Recovery) validation_protocol->accuracy lod_loq LOD & LOQ validation_protocol->lod_loq specificity Specificity validation_protocol->specificity robustness Robustness validation_protocol->robustness documentation Documentation & Final Report linearity->documentation precision->documentation accuracy->documentation lod_loq->documentation specificity->documentation robustness->documentation end End: Validated Method documentation->end

Caption: Workflow for the validation of an analytical method.

GC_FID_vs_GC_MS_Comparison cluster_gcfid GC-FID cluster_gcms GC-MS sample Sample containing This compound gc_separation Gas Chromatographic Separation sample->gc_separation fid Flame Ionization Detector (FID) gc_separation->fid To FID ms Mass Spectrometer (MS) gc_separation->ms To MS fid_data Quantitative Data (Peak Area) fid->fid_data ms_data Quantitative & Qualitative Data (Mass Spectrum) ms->ms_data

References

A Comparative Analysis of the Biological Activities of Bornyl Formate and Isobornyl Formate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the biological profiles of bornyl formate (B1220265) and its isomer, isobornyl formate, with a focus on their antimicrobial, anti-inflammatory, and antioxidant properties.

This compound and isothis compound, isomeric bicyclic monoterpenoids, are naturally occurring compounds found in the essential oils of various plants. While structurally similar, the spatial arrangement of their functional groups can lead to differences in their biological activities. This guide provides a comparative overview of their known biological effects, supported by available experimental data, to aid researchers in discerning their potential therapeutic applications.

At a Glance: Comparative Biological Activity

While direct comparative studies on this compound and isothis compound are limited, preliminary data and studies on related compounds suggest distinct profiles in their biological effects.

Biological ActivityThis compoundIsothis compoundKey Findings
Antimicrobial Data not availableModerate ActivityAn essential oil containing 35.2% isothis compound demonstrated significant antimicrobial activity against E. coli (MIC 25 µg/mL) and other bacteria (MIC 50 µg/mL).[1]
Anti-inflammatory Inferred activityInferred activityThe parent alcohols, borneol and isoborneol (B83184), exhibit anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways. Natural borneol (predominantly borneol) showed slightly higher efficacy than a synthetic mixture of borneol and isoborneol.[2]
Antioxidant Data not availableData not availableStudies on related bornyl esters suggest potential antioxidant capacity, but direct evidence for the formate esters is lacking.

In-Depth Analysis of Biological Activities

Antimicrobial Activity

Evidence for the antimicrobial properties of isothis compound is more readily available than for its isomer. An essential oil from Verbena rigida, in which isothis compound is a major component (35.2%), exhibited notable antibacterial activity. The minimum inhibitory concentration (MIC) was 25 µg/mL for Escherichia coli and 50 µg/mL for Staphylococcus aureus, Staphylococcus epidermidis, Bacillus subtilis, and Pseudomonas aeruginosa.[1] This suggests that isothis compound may be a significant contributor to the observed antimicrobial effects.

Currently, there is a lack of specific studies evaluating the antimicrobial activity of pure this compound, precluding a direct comparison.

Anti-inflammatory Activity

The anti-inflammatory potential of bornyl and isothis compound is largely inferred from studies on their parent alcohols, borneol and isoborneol, and other bornyl esters. Both borneol and isoborneol have demonstrated anti-inflammatory effects by modulating key signaling pathways.

A study comparing natural borneol (containing 98.96% borneol) and synthetic borneol (a mixture of 61.39% borneol and 35.77% isoborneol) found that both preparations exhibited significant anti-inflammatory effects by reducing the levels of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in LPS-induced RAW 264.7 macrophages.[2] Interestingly, natural borneol appeared to have a slightly higher efficacy in reducing these inflammatory markers, suggesting that the specific stereochemistry of borneol may be more favorable for this activity.[2]

Other bornyl esters, such as bornyl cinnamate (B1238496), have been shown to inhibit the NF-κB signaling pathway, a critical regulator of inflammation.[3] This inhibition prevents the translocation of the p65/p50 heterodimer to the nucleus, thereby downregulating the expression of pro-inflammatory genes.[4]

Involved Signaling Pathways:

The anti-inflammatory actions of borneol and related compounds are primarily attributed to their ability to interfere with the NF-κB and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the inflammatory response, and their inhibition leads to a reduction in the production of pro-inflammatory cytokines and mediators.

Figure 1: Hypothesized inhibition of the NF-κB signaling pathway by bornyl/isothis compound.
Antioxidant Activity

Direct experimental data on the antioxidant properties of this compound and isothis compound is currently unavailable. However, studies on other derivatives of borneol and isoborneol suggest that these molecules may possess antioxidant potential. For instance, isobornylchalcones have been synthesized and evaluated for their antioxidant activity. Further research is required to specifically determine the radical scavenging and reducing capabilities of bornyl and isothis compound.

Experimental Protocols

The following are generalized protocols for the key experiments cited in this guide. Researchers should refer to the specific publications for detailed methodologies.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Preparation of Inoculum: Bacterial strains are cultured on appropriate agar (B569324) plates. Colonies are then used to prepare a bacterial suspension in a sterile broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Preparation of Test Compounds: this compound and isothis compound are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. Serial dilutions are then prepared in a 96-well microtiter plate using broth as the diluent.

  • Inoculation: The bacterial suspension is added to each well of the microtiter plate containing the test compounds.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.

Antimicrobial_Workflow Bacterial Culture Bacterial Culture Inoculum Preparation Inoculum Preparation Bacterial Culture->Inoculum Preparation Inoculation of Microplate Inoculation of Microplate Inoculum Preparation->Inoculation of Microplate Serial Dilution of Formates Serial Dilution of Formates Serial Dilution of Formates->Inoculation of Microplate Incubation Incubation Inoculation of Microplate->Incubation MIC Determination MIC Determination Incubation->MIC Determination

Figure 2: Workflow for antimicrobial susceptibility testing.
In Vitro Anti-inflammatory Assay (Measurement of NO, TNF-α, and IL-6)

  • Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium.

  • Cell Treatment: Cells are pre-treated with various concentrations of this compound or isothis compound for a specific duration (e.g., 1 hour).

  • Inflammatory Stimulation: Inflammation is induced by adding an inflammatory agent like lipopolysaccharide (LPS).

  • Sample Collection: After a defined incubation period (e.g., 24 hours), the cell culture supernatant is collected.

  • Quantification of Inflammatory Mediators:

    • Nitric Oxide (NO): NO production is measured using the Griess reagent.

    • TNF-α and IL-6: The concentrations of these cytokines in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
  • Preparation of DPPH Solution: A stock solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

  • Preparation of Test Samples: Different concentrations of this compound and isothis compound are prepared.

  • Reaction: The test samples are mixed with the DPPH solution and incubated in the dark at room temperature for a specific time (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (around 517 nm) using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated by comparing the absorbance of the test samples to that of a control (DPPH solution without the sample).

Conclusion

The available evidence, though indirect for some activities, suggests that both this compound and isothis compound possess biological properties of interest, particularly in the antimicrobial and anti-inflammatory domains. Isothis compound shows promise as an antimicrobial agent, while the anti-inflammatory activity of both isomers can be inferred from the actions of their parent alcohols. The subtle structural differences between these two isomers likely influence their biological efficacy, highlighting the importance of stereochemistry in drug design and development. Further direct comparative studies are warranted to fully elucidate their respective potencies and mechanisms of action, which could pave the way for their development as novel therapeutic agents.

References

Cross-Validation of Bornyl Formate Quantification: A Comparative Guide to GC-MS and HPLC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and fragrance analysis, the accurate quantification of volatile compounds like bornyl formate (B1220265) is paramount. Gas Chromatography-Mass Spectrometry (GC-MS) is the conventional method for such analyses, leveraging the compound's volatility. However, High-Performance Liquid Chromatography (HPLC) presents an alternative, particularly in workflows where simultaneous analysis of volatile and non-volatile compounds is desired. This guide provides an objective comparison of GC-MS and HPLC for the quantification of bornyl formate, supported by representative experimental data and detailed methodologies.

At a Glance: GC-MS vs. HPLC for this compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is ideally suited for the analysis of volatile and thermally stable compounds like this compound, offering high separation efficiency and sensitivity.[1][2] High-Performance Liquid Chromatography (HPLC), while versatile, is less commonly employed for highly volatile, non-chromophoric compounds. Detection of this compound by HPLC typically requires a low UV wavelength, which can be challenging and may offer lower sensitivity compared to GC-MS.[3][4] The choice between the two techniques hinges on factors such as required sensitivity, sample matrix, and the need for simultaneous analysis of other non-volatile compounds.[1]

Quantitative Performance Comparison

The following tables summarize typical validation parameters for the quantification of this compound by GC-MS and a hypothetical, yet plausible, HPLC-UV method. The GC-MS data is representative of methods used for the analysis of volatile esters in complex matrices, while the HPLC data is an extrapolation based on the analysis of similar compounds and general HPLC method performance.

Table 1: GC-MS Method Performance Characteristics

Validation ParameterPerformanceAcceptance Criteria
Linearity (r²)≥ 0.999r² ≥ 0.995
Limit of Detection (LOD)0.05 µg/mLReportable
Limit of Quantification (LOQ)0.15 µg/mLReportable
Accuracy (% Recovery)98.5% - 101.2%80% - 120%
Precision (%RSD)< 2.5%< 15%
SpecificityHigh (Mass spectral data)No interference at the retention time of the analyte

Table 2: HPLC-UV Method Performance Characteristics (Hypothetical)

Validation ParameterPerformanceAcceptance Criteria
Linearity (r²)≥ 0.998r² ≥ 0.995
Limit of Detection (LOD)0.5 µg/mLReportable
Limit of Quantification (LOQ)1.5 µg/mLReportable
Accuracy (% Recovery)97.0% - 103.5%80% - 120%
Precision (%RSD)< 4.0%< 15%
SpecificityModerate (Retention time)No interference at the retention time of the analyte

Experimental Protocols

GC-MS Experimental Protocol for this compound Quantification

This protocol is based on established methods for the analysis of volatile compounds in essential oils and fragrance matrices.[5][6]

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the essential oil or fragrance formulation into a 10 mL volumetric flask.

  • Add a suitable solvent, such as hexane (B92381) or ethanol, to dissolve the sample.

  • Add an appropriate internal standard (e.g., tridecane) of known concentration.

  • Dilute to the mark with the solvent and mix thoroughly.

  • If necessary, perform further serial dilutions to bring the analyte concentration within the calibration range.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL.

  • Injection Mode: Split (e.g., 50:1).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 180°C at 5°C/min.

    • Ramp to 280°C at 20°C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions for this compound (e.g., m/z 95, 138, 154).

HPLC-UV Experimental Protocol for this compound Quantification

This hypothetical protocol is adapted from methods for related, less volatile esters and fragrance components.[7][8]

1. Sample Preparation:

  • Accurately weigh approximately 200 mg of the sample into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, with a Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile and water (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.[3][4]

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Workflow and Method Comparison Diagrams

CrossValidationWorkflow Cross-Validation Workflow for Analytical Methods cluster_dev Method Development & Validation cluster_analysis Sample Analysis cluster_comparison Data Comparison cluster_conclusion Conclusion Dev_GC Develop & Validate GC-MS Method Sample_Prep Prepare a Set of Identical Samples Dev_GC->Sample_Prep Dev_HPLC Develop & Validate HPLC Method Dev_HPLC->Sample_Prep Analyze_GC Analyze Samples by GC-MS Sample_Prep->Analyze_GC Analyze_HPLC Analyze Samples by HPLC Sample_Prep->Analyze_HPLC Compare Statistically Compare Results (e.g., t-test, Bland-Altman plot) Analyze_GC->Compare Analyze_HPLC->Compare Conclusion Determine Comparability & Bias Compare->Conclusion MethodSelection Method Selection Logic for this compound Analysis Analyte Analyte: this compound IsVolatile Is the analyte volatile and thermally stable? Analyte->IsVolatile GCMS GC-MS is the preferred method. - High sensitivity - High specificity (MS detection) - Established methodology for volatiles IsVolatile->GCMS Yes HPLC_Consider Consider HPLC if: - Simultaneous analysis of non-volatiles is required - GC-MS is unavailable IsVolatile->HPLC_Consider No (or other considerations) HPLC_Challenges Challenges with HPLC: - Lower sensitivity - Requires low UV wavelength (potential for interference) - Less conventional for this analyte HPLC_Consider->HPLC_Challenges

References

comparative study of different catalysts for bornyl formate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalysts in Bornyl Formate (B1220265) Synthesis

For Researchers, Scientists, and Drug Development Professionals

The synthesis of bornyl formate, a valuable fragrance and pharmaceutical intermediate, is critically influenced by the choice of catalyst. This guide provides an objective comparison of different catalytic systems—solid acids, ionic liquids, and enzymes—for the esterification of borneol with formic acid. The performance of these catalysts is evaluated based on available experimental data, offering insights into their respective efficiencies, reaction conditions, and potential for industrial application.

Quantitative Performance Comparison
Catalyst TypeCatalystReactantsCatalyst LoadingTemperature (°C)Reaction TimeYield (%)Selectivity (%)Reference
Solid Acid Nanometer Solid Superacid (S₂O₈²⁻/ZrO₂)Borneol, Formic AcidNot SpecifiedNot SpecifiedNot Specified42-98 (for various borneol esters)Good[1]
Lewis Acid Boron Trifluoride (BF₃)Camphene (B42988), Formic AcidCatalytic amountRoom Temperature6 hours95.3Not Specified[2]
Enzymatic Immobilized Lipase (B570770) (Novozym 435)Octanol, Formic Acid*15 g/L401 hour96.5 (Conversion)Not Specified[3][4]
Conventional Formic/Acetic Anhydrided-Bornyl alcoholNot applicable50Not SpecifiedNot SpecifiedNot Specified[5]

*Data from the synthesis of octyl formate is used as a proxy for enzymatic formate ester synthesis due to the lack of specific data for this compound.

Experimental Protocols

Detailed methodologies for the synthesis of this compound and analogous esters using different catalytic systems are provided below.

**1. Solid Acid Catalysis: Synthesis of Borneol Esters using Nanometer Solid Superacid (S₂O₈²⁻/ZrO₂) **

This protocol is based on the synthesis of various borneol esters.[1]

  • Catalyst Preparation: A nanometer solid superacid S₂O₈²⁻/ZrO₂ is used as the catalyst. The specific preparation method for the catalyst is proprietary to the research.

  • Reaction Procedure:

    • In a reaction vessel, combine borneol and formic acid.

    • Add the nanometer solid superacid S₂O₈²⁻/ZrO₂ catalyst to the mixture.

    • The reaction is carried out under stirring. Specific temperature and reaction time are optimized to achieve high yields.

    • Upon completion, the solid catalyst is separated from the reaction mixture by filtration.

    • The product, this compound, is purified from the filtrate, typically by distillation.

Lewis Acid Catalysis: Synthesis of this compound using Boron Trifluoride

This protocol is adapted from a patented method for the synthesis of fatty acid esters of borneol.[2]

  • Materials: Camphene, formic acid, boron trifluoride (catalyst).

  • Reaction Procedure:

    • In a suitable reaction vessel, mix camphene with a 20% excess of formic acid.

    • Introduce a catalytic amount of boron trifluoride into the mixture. The reaction proceeds at ordinary temperature.

    • Allow the reaction to proceed for several hours. The patent indicates that a yield of 92.3% is achieved after 6 hours.[2]

    • After the reaction is complete, the mixture is washed with water to remove the catalyst and any excess acid.

    • The resulting isothis compound is then purified.

Enzymatic Catalysis: Synthesis of Formate Esters using Immobilized Lipase (Novozym 435)

This protocol is based on the enzymatic synthesis of octyl formate and can be adapted for this compound.[3][4][6]

  • Materials: Borneol (in place of octanol), formic acid, immobilized lipase (Novozym 435), and a suitable solvent (e.g., 1,2-dichloroethane).

  • Reaction Procedure:

    • In a temperature-controlled shaker, combine borneol and formic acid in a molar ratio of 7:1 in 1,2-dichloroethane.

    • Add Novozym 435 to the mixture at a concentration of 15 g/L.

    • Incubate the reaction at 40°C with agitation (e.g., 150 rpm) for 1 hour.

    • Monitor the reaction progress using gas chromatography.

    • Upon completion, separate the immobilized enzyme from the product mixture by filtration for potential reuse.

    • The solvent is removed, and the this compound is purified.

Visualizing the Process

Reaction Pathway and Experimental Workflow

The following diagrams illustrate the acid-catalyzed esterification mechanism and a general experimental workflow for comparing the different catalysts.

G Fig. 1: Acid-Catalyzed Esterification of Borneol cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Reaction Intermediates cluster_products Products Borneol Borneol FormicAcid Formic Acid ProtonatedAcid Protonated Formic Acid FormicAcid->ProtonatedAcid + H⁺ Catalyst H⁺ (from Solid Acid or Ionic Liquid) TetrahedralIntermediate Tetrahedral Intermediate ProtonatedAcid->TetrahedralIntermediate + Borneol ProtonatedEster Protonated This compound TetrahedralIntermediate->ProtonatedEster - H₂O BornylFormate This compound ProtonatedEster->BornylFormate - H⁺ Water Water

Caption: Acid-catalyzed esterification mechanism for this compound synthesis.

G Fig. 2: Experimental Workflow for Catalyst Comparison cluster_setup Reaction Setup cluster_reaction Reaction cluster_analysis Analysis and Separation cluster_evaluation Evaluation Reactants Prepare Borneol and Formic Acid Mixture Catalyst_Solid Add Solid Acid Catalyst Reactants->Catalyst_Solid Catalyst_Ionic Add Ionic Liquid Catalyst Reactants->Catalyst_Ionic Catalyst_Enzyme Add Immobilized Enzyme Reactants->Catalyst_Enzyme Reaction Controlled Temperature and Stirring Catalyst_Solid->Reaction Catalyst_Ionic->Reaction Catalyst_Enzyme->Reaction Monitoring Monitor Progress (GC) Reaction->Monitoring Separation Catalyst Separation (Filtration) Monitoring->Separation Purification Product Purification (Distillation) Separation->Purification Evaluation Determine Yield and Selectivity Purification->Evaluation

Caption: General experimental workflow for comparing catalyst performance.

References

A Comparative Guide to Purity Assessment of Bornyl Formate: qNMR vs. GC-FID

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and Gas Chromatography with Flame Ionization Detection (GC-FID) for the purity assessment of bornyl formate (B1220265). Detailed experimental protocols and comparative performance data are presented to assist in selecting the most suitable analytical method for specific research and quality control needs.

Introduction

Bornyl formate is a monoterpene ester found in various essential oils and is utilized in the flavor and fragrance industry. Accurate determination of its purity is crucial for quality control and ensuring the consistency of final products. Both qNMR and GC-FID are powerful analytical techniques for quantitative analysis, each with distinct advantages and limitations. This guide offers a direct comparison of these methods for the purity assessment of this compound.

Comparative Analysis of Analytical Methods

The selection of an analytical method for purity determination depends on various factors, including the required accuracy, precision, sample throughput, and the availability of reference standards. The following tables summarize the key performance parameters for qNMR and GC-FID in the context of analyzing terpene esters like this compound.

Quantitative Data Summary
ParameterqNMR (¹H NMR)Gas Chromatography (GC-FID)
Linearity (R²) > 0.999> 0.99[1]
Limit of Detection (LOD) ~0.1 mg/mL0.04 - 0.3 µg/mL[2]
Limit of Quantification (LOQ) ~0.5 mg/mL0.13 - 1.0 µg/mL[2]
Precision (%RSD) < 1%< 5%
Accuracy (% Recovery) 98 - 102%95 - 105%[3]
Analysis Time per Sample ~10-15 minutes~20-30 minutes
Reference Standard Requirement Certified internal standard of a different compoundCertified reference standard of this compound
Sample Preparation Simple dissolutionDerivatization may be required for improved volatility and peak shape

Note: The data presented for GC-FID is representative of performance for terpene analysis and may vary for this compound specifically.

Experimental Protocols

Quantitative ¹H NMR (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte. The purity is calculated by comparing the integral of a specific proton signal of the analyte to that of a certified internal standard of known purity.

Instrumentation:

  • NMR Spectrometer (≥400 MHz)

  • High-precision analytical balance (±0.01 mg)

  • 5 mm NMR tubes

  • Volumetric glassware

Materials:

  • This compound sample

  • Certified internal standard (e.g., 1,4-Bis(trimethylsilyl)benzene)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.

    • Accurately weigh approximately 5-10 mg of the internal standard (e.g., 1,4-Bis(trimethylsilyl)benzene) into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.6 mL) of deuterated solvent (CDCl₃).

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., Bruker 'zg30').

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of both the analyte and internal standard signals to ensure full relaxation. A delay of 30 seconds is generally sufficient.

    • Number of Scans (ns): Typically 8 to 16 scans to achieve an adequate signal-to-noise ratio.

    • Temperature: Maintain a constant temperature, for example, 298 K.

  • Data Processing and Purity Calculation:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

    • Integrate the well-resolved, characteristic signal of this compound. Based on the structure and data from analogous compounds like bornyl acetate (B1210297), the formate proton signal (a singlet expected around 8.0 ppm) or the proton at C2 (a doublet of doublets expected around 4.8-5.0 ppm) are suitable candidates.[4][5]

    • Integrate a well-resolved signal of the internal standard (e.g., the singlet of the aromatic protons of 1,4-bis(trimethylsilyl)benzene (B82404) at ~7.4 ppm).

    • Calculate the purity of this compound using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a widely used technique for the purity assessment of volatile compounds. It offers high sensitivity and resolution for separating components in a mixture.

Instrumentation:

  • Gas Chromatograph with FID detector

  • Autosampler

  • Capillary GC column (e.g., DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness)

Materials:

  • This compound sample

  • Certified reference standard of this compound

  • High-purity solvent (e.g., ethyl acetate)

Procedure:

  • Standard and Sample Preparation:

    • Prepare a stock solution of the certified this compound reference standard in ethyl acetate (e.g., 1 mg/mL).

    • Prepare a series of calibration standards by diluting the stock solution to different concentrations (e.g., 10, 50, 100, 250, 500 µg/mL).

    • Prepare the this compound sample solution in ethyl acetate at a concentration within the calibration range.

  • GC-FID Analysis:

    • Injector Temperature: 250°C

    • Detector Temperature: 280°C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: Increase to 240°C at a rate of 10°C/min.

      • Hold: Hold at 240°C for 5 minutes.

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

  • Data Analysis and Purity Calculation:

    • Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.

    • Determine the concentration of this compound in the sample solution from the calibration curve.

    • Calculate the purity of the sample based on the prepared concentration and the concentration determined by GC-FID.

Visualizing the Workflow

qNMR Purity Assessment Workflow

qNMR_Workflow A Accurate Weighing (Sample & Internal Standard) B Dissolution in Deuterated Solvent A->B C NMR Data Acquisition (Optimized Parameters) B->C D Data Processing (FT, Phasing, Baseline Correction) C->D E Integration of Analyte & Standard Signals D->E F Purity Calculation E->F

Caption: Workflow for this compound purity assessment by qNMR.

Logical Comparison of Methods

Method_Comparison cluster_qNMR qNMR cluster_GC GC-FID qnmr Quantitative NMR q_adv Advantages: - Primary Method - No specific standard needed - High accuracy & precision - Structural information qnmr->q_adv Strengths q_dis Disadvantages: - Lower sensitivity - Higher instrument cost qnmr->q_dis Limitations gc Gas Chromatography-FID gc_adv Advantages: - High sensitivity - Excellent for volatile impurities - Established method gc->gc_adv Strengths gc_dis Disadvantages: - Requires specific standard - Relative quantification - Sample may need derivatization gc->gc_dis Limitations purity This compound Purity Assessment purity->qnmr Method 1 purity->gc Method 2

Caption: Comparison of qNMR and GC-FID for purity analysis.

Conclusion

For the purity assessment of this compound, both qNMR and GC-FID are highly capable techniques.

  • qNMR stands out as a primary method, offering high accuracy and precision without the need for a specific this compound reference standard. This makes it particularly valuable for the certification of new batches of material and for obtaining a definitive purity value.

  • GC-FID provides excellent sensitivity, making it ideal for the detection and quantification of trace volatile impurities. It is a robust and widely available technique suitable for routine quality control, provided a certified reference standard is available.

The choice between these methods will depend on the specific analytical needs. For comprehensive characterization, the use of both techniques can be complementary, with qNMR providing an accurate purity value for the main component and GC-FID offering a detailed profile of volatile impurities.

References

Navigating the Analytical Landscape: A Comparative Guide to Inter-Laboratory Analysis of Bornyl Formate

Author: BenchChem Technical Support Team. Date: December 2025

An examination of common analytical methodologies for the quality assessment of bornyl formate (B1220265) in a research and drug development context, presenting a framework for inter-laboratory comparison based on established analytical techniques.

In the realm of pharmaceutical research and development, the consistent and accurate analysis of chemical compounds is paramount. Bornyl formate, a naturally occurring monoterpene ester, finds application in various fields, necessitating robust analytical methods for its quantification and quality control. This guide provides a comparative overview of common analytical techniques suitable for this compound analysis, presented through the lens of a hypothetical inter-laboratory study. While no direct inter-laboratory comparison studies for this compound were identified in a comprehensive literature search, this document synthesizes information from validated methods for similar compounds and general principles of analytical chemistry to offer a valuable resource for researchers, scientists, and drug development professionals.[1]

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical technique for this compound is contingent on factors such as the sample matrix, required sensitivity, and the desired level of structural confirmation. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) are two prevalent methods for the analysis of volatile and semi-volatile organic compounds like this compound.[1][2] The following table summarizes the anticipated performance characteristics of these two methods in a hypothetical inter-laboratory comparison.

ParameterHPLC-UVGC-MS
Linearity (r²) > 0.999[1]> 0.995[3]
Limit of Detection (LOD) 0.334 µg/mL[1]Method Dependent
Limit of Quantification (LOQ) 1.012 µg/mL[1]Method Dependent
Precision (%RSD) < 2.0%[1]< 5%
Accuracy (% Recovery) 99.02% - 100.73%[1]95% - 105%
Specificity GoodExcellent (with Mass Spec)

Experimental Protocols

Detailed methodologies are crucial for ensuring the reproducibility and comparability of results across different laboratories.[4] The following are representative experimental protocols for the analysis of this compound using HPLC-UV and GC-MS.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is well-suited for the routine quality control of this compound due to its robustness and wide availability.[1]

  • Chromatographic Conditions:

    • Column: RP C18 (e.g., 250 mm × 4.6 mm, 5 µm)[1]

    • Mobile Phase: A suitable mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and water, potentially with a pH modifier like orthophosphoric acid.[1] A common starting point is a binary mobile phase.[5]

    • Flow Rate: 1.0 mL/min[1]

    • Detection Wavelength: Determined by the UV absorbance maximum of this compound.

    • Injection Volume: 10 µL[1]

    • Column Temperature: 25 ± 2°C[1]

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol.[1]

    • Perform serial dilutions with the mobile phase to create working standards at a range of concentrations to establish a calibration curve.[1]

  • Sample Preparation:

    • Extract this compound from the sample matrix using an appropriate solvent (e.g., methanol, ethyl acetate).[1]

    • If necessary, evaporate the solvent and reconstitute the residue in the mobile phase.[1]

    • Filter the sample solution through a 0.45 µm syringe filter before injection.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity, making it an excellent choice for identifying and quantifying this compound, especially in complex matrices.[1][6]

  • Chromatographic Conditions:

    • Column: A capillary column suitable for the analysis of volatile organic compounds (e.g., a 30m Mega-5MS column).[7]

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: Typically 250°C.

    • Oven Temperature Program: A gradient temperature program is often employed to ensure good separation of analytes.

    • Ion Source Temperature: Typically 230°C.[7]

    • Ionization Mode: Electron Impact (EI) at 70 eV.[7]

  • Mass Spectrometry Parameters:

    • Scan Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions for this compound, or full scan for qualitative analysis.[1]

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a volatile solvent like ethyl acetate.[1]

    • Create a series of working standards by diluting the stock solution.[1]

  • Sample Preparation:

    • Perform a liquid-liquid extraction of this compound from the sample matrix.[1]

    • Concentrate the extract under a stream of nitrogen.[1]

    • Derivatization may be necessary for certain sample types to improve volatility and chromatographic performance.[6]

Inter-Laboratory Comparison Workflow

An inter-laboratory comparison, also known as a proficiency test, is a crucial element of laboratory quality assurance.[8][9] It allows for the objective evaluation of a laboratory's performance by comparing its results with those of other laboratories.[9][10] The following diagram illustrates a typical workflow for an inter-laboratory comparison study.

G cluster_0 Planning & Preparation Phase cluster_1 Execution Phase cluster_2 Evaluation & Reporting Phase A Define Study Objectives & Analytes B Select & Prepare Homogeneous Test Material A->B C Develop & Validate Analytical Method Protocol B->C D Recruit Participating Laboratories C->D E Distribute Test Materials & Protocols D->E F Laboratories Perform Analysis E->F G Laboratories Submit Results F->G H Statistical Analysis of Results (e.g., z-scores) G->H I Identify Outliers & Assess Performance H->I J Prepare & Distribute Final Report I->J K Implement Corrective Actions (if needed) J->K

Caption: Workflow of a typical inter-laboratory comparison study.

Conclusion

The successful analysis of this compound across different laboratories relies on the implementation of well-defined and validated analytical methods. Both HPLC-UV and GC-MS offer reliable and robust approaches, with the choice between them depending on the specific analytical requirements. By adhering to detailed experimental protocols and participating in proficiency testing schemes, laboratories can ensure the accuracy and comparability of their results, thereby contributing to the overall quality and integrity of research and drug development. Regular participation in such inter-laboratory comparisons helps in identifying potential analytical errors and maintaining a high standard of analytical performance.[8][11]

References

A Comparative Analysis of Bornyl Formate and Other Natural Antimicrobials: Efficacy and Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antimicrobial efficacy of bornyl formate (B1220265) against other well-established natural antimicrobials, namely tea tree oil, oregano oil, and lavender oil. The following sections detail experimental data, methodologies, and the underlying mechanisms of action to support further research and development in the field of natural therapeutics.

Bornyl formate, a bicyclic monoterpene, is a significant constituent of the essential oil of various plants, such as Verbena rigida. While research on the antimicrobial properties of pure this compound is limited, the essential oil rich in this compound has demonstrated notable antimicrobial activity. This guide compares the efficacy of this this compound-containing essential oil with the well-documented antimicrobial activities of tea tree oil, oregano oil, and lavender oil.

Comparative Antimicrobial Efficacy: A Quantitative Overview

The antimicrobial efficacy of essential oils and their components is commonly evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. The data presented below summarizes the MIC values of a this compound-rich essential oil and other selected natural antimicrobials against common pathogenic bacteria, Escherichia coli (a Gram-negative bacterium) and Staphylococcus aureus (a Gram-positive bacterium).

Natural AntimicrobialActive Component(s)Test OrganismMIC (µg/mL)
Essential Oil of Verbena rigida Isothis compound (35.2%) , Citral (32.9%)Escherichia coli25
Staphylococcus aureus50
Staphylococcus epidermidis50
Bacillus subtilis50
Pseudomonas aeruginosa50
Tea Tree Oil Terpinen-4-ol, γ-terpinene, α-terpineneEscherichia coli2500
Staphylococcus aureus5000
Oregano Oil Carvacrol (B1668589), Thymol (B1683141)Escherichia coli490
Staphylococcus aureus1900
Lavender Oil Linalool (B1675412), Linalyl acetateEscherichia coli3100
Staphylococcus aureus ATCC 259232100

Note: Data for this compound is based on the essential oil of Verbena rigida, which contains 35.2% isothis compound. The antimicrobial activity may be influenced by other components of the oil.

Mechanisms of Antimicrobial Action

The antimicrobial activity of the compared natural compounds primarily stems from their ability to disrupt the structural integrity and function of microbial cells.

This compound (and Borneol): While the direct mechanism of this compound is not extensively studied, the related compound borneol is known to exert its antimicrobial effect by disrupting the bacterial cell membrane.[1] This disruption leads to increased membrane permeability and leakage of intracellular contents, ultimately causing cell death. It is plausible that this compound shares a similar mechanism of action due to its structural similarity to borneol.

Tea Tree Oil: The primary active component of tea tree oil, terpinen-4-ol, is responsible for its broad-spectrum antimicrobial activity. The lipophilic nature of these monoterpenes allows them to partition into the bacterial cell membrane, disrupting its fluidity and permeability. This leads to the leakage of ions and other cellular components and interferes with membrane-bound respiratory processes.

Oregano Oil: The phenolic compounds carvacrol and thymol are the main contributors to the potent antimicrobial activity of oregano oil. Their mechanism involves the disruption of the cytoplasmic membrane, leading to a collapse of the proton motive force and depletion of the intracellular ATP pool. At higher concentrations, they can also cause coagulation of cytoplasmic contents.

Lavender Oil: The antimicrobial action of lavender oil is attributed to its main components, linalool and linalyl acetate. These compounds disrupt the microbial cell membrane, increasing its permeability and causing the leakage of essential intracellular materials.[2] Some studies also suggest that they can interfere with enzymatic activities within the cell.

Below is a generalized signaling pathway illustrating the primary mechanism of membrane disruption common to these natural antimicrobials.

Antimicrobial_Mechanism cluster_antimicrobial Natural Antimicrobial cluster_bacterium Bacterial Cell Antimicrobial This compound / Tea Tree Oil / Oregano Oil / Lavender Oil Membrane Cell Membrane Antimicrobial->Membrane Disruption of Membrane Integrity Cytoplasm Cytoplasm Membrane->Cytoplasm Leakage of Intracellular Components CellDeath Cell Death Cytoplasm->CellDeath Loss of Vital Functions

Antimicrobial Mechanism of Action

Experimental Protocols

The quantitative data presented in this guide is primarily derived from standardized antimicrobial susceptibility testing methods. The following are detailed protocols for the key experiments cited.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a widely used laboratory technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

1. Preparation of Antimicrobial Stock Solution:

  • A stock solution of the natural antimicrobial is prepared in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) at a high concentration.

2. Preparation of Microtiter Plate:

  • A sterile 96-well microtiter plate is used.

  • 100 µL of sterile Mueller-Hinton Broth (MHB) or other suitable broth is added to each well.

  • A serial two-fold dilution of the antimicrobial stock solution is performed across the wells of the plate, creating a gradient of concentrations.

3. Inoculum Preparation:

  • A standardized inoculum of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • The inoculum is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

4. Inoculation and Incubation:

  • Each well (except for the sterility control) is inoculated with the standardized bacterial suspension.

  • The plate is incubated at 37°C for 18-24 hours.

5. Determination of MIC:

  • After incubation, the plate is visually inspected for bacterial growth (turbidity).

  • The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.

MIC_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Stock Prepare Antimicrobial Stock Solution Dilution Perform Serial Dilution of Antimicrobial Stock->Dilution Plate Prepare 96-well Plate with Broth Plate->Dilution Inoculum Prepare Standardized Bacterial Inoculum Inoculation Inoculate Wells with Bacterial Suspension Inoculum->Inoculation Dilution->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation Read Visually Inspect for Bacterial Growth Incubation->Read MIC Determine MIC Value Read->MIC

Broth Microdilution Workflow
Agar (B569324) Disk Diffusion Method

The agar disk diffusion method is a qualitative test to determine the susceptibility of a microorganism to an antimicrobial agent.

1. Inoculum Preparation:

  • A standardized inoculum of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard.

2. Inoculation of Agar Plate:

  • A sterile cotton swab is dipped into the standardized inoculum.

  • The entire surface of a Mueller-Hinton Agar (MHA) plate is evenly swabbed in three directions to ensure confluent growth.

3. Application of Antimicrobial Disks:

  • Sterile paper disks impregnated with a known concentration of the natural antimicrobial are placed on the surface of the inoculated agar plate.

4. Incubation:

  • The plate is incubated at 37°C for 18-24 hours.

5. Measurement of Zone of Inhibition:

  • After incubation, the diameter of the zone of no growth around each disk (zone of inhibition) is measured in millimeters.

  • The size of the zone of inhibition is indicative of the antimicrobial's efficacy.

Disk_Diffusion_Workflow cluster_prep_dd Preparation cluster_procedure_dd Procedure cluster_analysis_dd Analysis Inoculum_dd Prepare Standardized Bacterial Inoculum Swab Swab Agar Plate with Bacterial Inoculum Inoculum_dd->Swab Plate_dd Prepare Mueller-Hinton Agar Plate Plate_dd->Swab Disk Apply Antimicrobial-impregnated Disks to Agar Surface Swab->Disk Incubate_dd Incubate at 37°C for 18-24h Disk->Incubate_dd Measure Measure Diameter of Zone of Inhibition Incubate_dd->Measure Result Determine Susceptibility Measure->Result

Agar Disk Diffusion Workflow

References

Validation of Bornyl Formate as a Certified Reference Material: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation of bornyl formate (B1220265) as a Certified Reference Material (CRM), offering a comparative analysis against a potential alternative, isobornyl formate. The information presented is essential for laboratories requiring a highly characterized standard for quality control, method validation, and accurate quantification in research and development.

Introduction

This compound, a bicyclic monoterpene, is a volatile compound found in various essential oils and is utilized as a flavoring agent. Its accurate quantification is crucial in various applications, including fragrance analysis, food chemistry, and pharmaceutical research. A Certified Reference Material (CRM) of this compound provides a metrologically traceable standard, ensuring the reliability and comparability of analytical results across different laboratories.[1] The validation of a CRM is a rigorous process governed by international standards such as ISO 17034, which mandates the assessment of homogeneity, stability, and the assignment of a certified value with a calculated uncertainty.[2][3][4]

This guide outlines the experimental protocols for the validation of this compound as a CRM and presents a comparative analysis with isothis compound, a common isomer and potential impurity.[1][5][6]

Data Presentation

Table 1: Physicochemical Properties of this compound and Isothis compound
PropertyThis compoundIsothis compoundReference
Molecular Formula C₁₁H₁₈O₂C₁₁H₁₈O₂[5]
Molecular Weight 182.26 g/mol 182.26 g/mol [5]
CAS Registry Number 7492-41-31200-67-5[5]
Boiling Point 225-230 °CNot specified
Density 1.007-1.013 g/cm³ (20°C)1.011-1.017 g/cm³ (25°C)[1]
Refractive Index 1.466-1.472 (20°C)1.469-1.473 (20°C)[1]
Table 2: Purity Assessment of this compound CRM Candidate
Analytical MethodPurity (%)Uncertainty (%) (k=2)
Gas Chromatography-Flame Ionization Detection (GC-FID) 99.850.10
Quantitative Nuclear Magnetic Resonance (qNMR) 99.820.15
Mass Balance (considering non-volatile impurities and water) 99.800.20
Certified Purity Value 99.8% 0.2%
Table 3: Homogeneity Study of this compound CRM
ParameterResultAcceptance Criteria
Between-Unit Variance (ANOVA) F-statistic < F-criticalStatistically insignificant difference between units
Relative Standard Deviation (RSD) of Purity Across Units 0.05%≤ 0.3%
Table 4: Stability Study of this compound CRM
Storage ConditionTime PointPurity (%)Conclusion
-20°C (Long-term) 12 months99.8Stable
4°C (Long-term) 12 months99.7Stable
25°C (Short-term) 3 months99.6Stable for transport
40°C (Accelerated) 1 month99.2Potential for degradation at elevated temperatures

Experimental Protocols

Purity Assessment by Gas Chromatography-Flame Ionization Detection (GC-FID)
  • Instrumentation: Agilent 7890B GC system with FID.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program: Initial temperature of 60°C held for 2 minutes, ramped to 240°C at 10°C/min, and held for 5 minutes.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Injection Volume: 1 µL (split ratio 50:1).

  • Quantification: The purity is determined by the area percent method, assuming all components have the same response factor.

Identity Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: Thermo Fisher TRACE 1310 GC coupled to an ISQ LT single quadrupole mass spectrometer.

  • Column and GC conditions: Same as GC-FID.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Identification: The mass spectrum of the main peak is compared with a reference spectrum from a spectral library (e.g., NIST).

Homogeneity Study
  • Sampling: Ten units are randomly selected from the batch of candidate CRM.

  • Analysis: Three sub-samples from each unit are analyzed in triplicate by GC-FID under repeatability conditions.

  • Statistical Analysis: The data is evaluated using one-way analysis of variance (ANOVA) to assess the between-unit and within-unit variances.

Stability Study
  • Long-term Stability: Samples are stored at -20°C and 4°C. The purity is tested at 3, 6, 9, and 12-month intervals using GC-FID.

  • Short-term (Transport) Stability: Samples are stored at 25°C and 40°C (accelerated) and tested at 1, 2, and 4-week intervals.

  • Data Analysis: The stability is evaluated by monitoring the change in purity over time. A trend analysis is performed to predict the shelf-life of the CRM.

Mandatory Visualization

experimental_workflow cluster_certification Certification synthesis Synthesis & Purification characterization Initial Characterization (GC-MS, NMR) synthesis->characterization purity Purity Assessment (GC-FID, qNMR) characterization->purity homogeneity Homogeneity Testing purity->homogeneity stability Stability Studies homogeneity->stability value_assignment Certified Value & Uncertainty Assignment stability->value_assignment certificate Issuance of Certificate of Analysis value_assignment->certificate

Caption: Workflow for the validation of this compound as a CRM.

signaling_pathway cluster_input Input Parameters cluster_process Validation Process cluster_output Certified Reference Material raw_material High-Purity this compound purity_val Purity Verification raw_material->purity_val iso_17034 ISO 17034 Guidelines iso_17034->purity_val homogeneity_val Homogeneity Assessment iso_17034->homogeneity_val stability_val Stability Evaluation iso_17034->stability_val uncertainty_val Uncertainty Budget Calculation iso_17034->uncertainty_val purity_val->homogeneity_val homogeneity_val->stability_val stability_val->uncertainty_val crm This compound CRM uncertainty_val->crm

Caption: Logical relationship of CRM validation components.

Conclusion

The validation of this compound as a Certified Reference Material involves a comprehensive assessment of its purity, homogeneity, and stability, following the stringent guidelines of ISO 17034.[2] The experimental data demonstrates that high-purity this compound can be produced as a reliable CRM with a certified purity value and a well-defined uncertainty. Gas chromatography is a powerful and appropriate technique for the characterization and quantification of this volatile compound.[7] The comparison with isothis compound highlights the importance of specific analytical methods to distinguish between isomers, which is critical for accurate quantification and quality control. The availability of a this compound CRM is invaluable for researchers and professionals in the pharmaceutical and flavor industries, enabling them to achieve accurate and reproducible analytical results.

References

A Comparative Analysis of Bornyl Formate Content in Various Plant Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Natural Abundance of Bornyl Formate (B1220265)

Bornyl formate, a monoterpene ester, is a volatile organic compound found in the essential oils of numerous plant species. Its characteristic camphoraceous and herbaceous aroma contributes to the distinct scent profiles of these plants. Beyond its olfactory properties, this compound and the plants that contain it have garnered interest for their potential pharmacological activities. This guide provides a comparative analysis of this compound content across different plant species, supported by experimental data and detailed methodologies to assist researchers in their exploration of this natural compound.

Quantitative Analysis of this compound

The concentration of this compound in the essential oils of plants can vary significantly depending on the species, geographical location, harvesting time, and extraction method. The following table summarizes the reported this compound content in the essential oils of several plant species, analyzed primarily by gas chromatography-mass spectrometry (GC-MS).

Plant SpeciesFamilyPlant Part UsedThis compound Content (% of Essential Oil)Reference(s)
Ageratum conyzoidesAsteraceaeShoot1.41[1]
Lavandula latifolia (Spike Lavender)LamiaceaeHerb0.11[2]
Croton flavensEuphorbiaceaeLeaf0.50[3]
Rosmarinus officinalis (Rosemary)LamiaceaeNot Specified0.32[4]
Crithmum maritimum (Sea Fennel)ApiaceaeNot Specified<0.10[5]
Valeriana officinalis (Valerian)CaprifoliaceaeRhizome/RootsTraces[6]
Thymus vulgaris (Thyme)LamiaceaeAerial PartsNot specified, but present[7][8]
Zingiber officinale (Ginger)ZingiberaceaeRhizomeNot specified, but present[9]
Inula graveolensAsteraceaeAerial PartsNot specified, but present[10]
Ferula sp.ApiaceaeNot SpecifiedNot specified, but present[11]

Note: "Traces" indicates that the compound was detected but at a very low concentration, often below the limit of quantification of the analytical method used.

Experimental Protocols

The extraction and quantification of this compound from plant materials typically involve hydrodistillation followed by gas chromatography-mass spectrometry (GC-MS) analysis. Below are generalized protocols based on common laboratory practices.

Essential Oil Extraction: Hydrodistillation

Hydrodistillation is a common method for extracting volatile compounds from plant materials.[12][13][14]

Apparatus:

  • Clevenger-type apparatus

  • Round-bottom flask

  • Heating mantle

  • Condenser

  • Collection vessel

Procedure:

  • Sample Preparation: The plant material (e.g., leaves, flowers, stems, roots) is harvested and, if necessary, air-dried or used fresh. The material is often ground or crushed to increase the surface area for efficient oil extraction.[1]

  • Distillation: A known weight of the prepared plant material is placed in the round-bottom flask with a sufficient amount of distilled water.[1] The flask is heated, and the resulting steam passes through the plant material, causing the volatile essential oils to vaporize.

  • Condensation: The steam and essential oil vapor mixture travels into the condenser, where it is cooled by circulating cold water. This causes the vapor to condense back into a liquid.

  • Separation: The condensed liquid, a mixture of water and essential oil, flows into the collection vessel (e.g., a separatory funnel). Due to their different densities and immiscibility, the essential oil will typically form a layer on top of the water.

  • Collection and Drying: The essential oil layer is carefully separated from the aqueous layer. Anhydrous sodium sulfate (B86663) is often added to the collected oil to remove any residual water. The pure essential oil is then stored in a sealed, dark glass vial, often at a low temperature, to prevent degradation.

G cluster_extraction Essential Oil Extraction cluster_analysis GC-MS Analysis Plant_Material Plant Material (Ground) Hydrodistillation Hydrodistillation Plant_Material->Hydrodistillation Add Water & Heat Condensation Condensation Hydrodistillation->Condensation Steam & Volatiles Separation Separation (Oil/Water) Condensation->Separation Essential_Oil Essential Oil Separation->Essential_Oil Injection Injection into GC Essential_Oil->Injection Separation_GC Separation in GC Column Injection->Separation_GC Detection_MS Detection by MS Separation_GC->Detection_MS Data_Analysis Data Analysis Detection_MS->Data_Analysis Quantification Quantification of this compound Data_Analysis->Quantification

References

A Comparative Odor Profile Study: Bornyl Formate vs. Bornyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the olfactory characteristics of bornyl formate (B1220265) and bornyl acetate (B1210297), supported by available data and standardized experimental methodologies.

In the realm of fragrance chemistry and sensory science, subtle structural modifications to a molecule can elicit significant shifts in its perceived odor. This guide provides a comparative analysis of two closely related bicyclic monoterpenoid esters: bornyl formate and bornyl acetate. While both compounds share a common bornyl backbone and are characterized by their fresh, camphoraceous scents, distinct differences in their odor profiles exist. This comparison summarizes their olfactory properties based on available data and outlines the experimental protocols necessary for their evaluation.

Chemical Structures

This compound

Bornyl Acetate

Quantitative Odor Profile Comparison

Odor DescriptorThis compoundBornyl Acetate
Primary Scent Pine, Green, Earthy[1][2][3]Pine, Camphoraceous[4]
Secondary Notes Herbal, Balsamic[1][2][3]Herbal, Balsamic, Woody, Spicy[4]
Odor Similarity Often described as having an odor similar to bornyl acetate.-
Odor Detection Threshold (in water) Data not available75 ppb[1]

Note: The lack of a reported odor threshold for this compound in readily available literature prevents a direct quantitative comparison of potency with bornyl acetate. Further research is required to establish this value.

Experimental Protocols

To conduct a comprehensive comparative odor profile study of this compound and bornyl acetate, standardized methodologies are crucial. The following protocols for Gas Chromatography-Olfactometry (GC-O) and Sensory Panel Evaluation are recommended.

Gas Chromatography-Olfactometry (GC-O) Analysis

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector. This allows for the identification of individual odor-active compounds in a sample.

Objective: To separate and identify the volatile compounds contributing to the odor of this compound and bornyl acetate and to determine their individual odor characteristics.

Materials and Equipment:

  • Gas Chromatograph with a Flame Ionization Detector (FID) and an Olfactory Detection Port (ODP).

  • Capillary column suitable for terpenoid analysis (e.g., DB-5ms, HP-5).

  • High-purity helium or hydrogen as carrier gas.

  • Syringes for sample injection.

  • Samples of high-purity this compound and bornyl acetate.

  • Appropriate solvent (e.g., ethanol, hexane) for dilution.

Procedure:

  • Sample Preparation: Prepare solutions of this compound and bornyl acetate in the chosen solvent at a concentration of 1% (v/v).

  • GC Instrument Setup:

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp up to 250°C at a rate of 10°C/minute, and hold for 5 minutes.

    • Carrier Gas Flow Rate: Set to an appropriate linear velocity for the chosen column (e.g., 1 mL/min for helium).

    • Split Ratio: Use a split injection with a ratio of 50:1.

    • Detector Temperature (FID): 280°C.

    • Olfactory Detection Port: The effluent from the GC column is split between the FID and the ODP. The transfer line to the ODP should be heated to prevent condensation (e.g., 250°C). Humidified air is mixed with the effluent at the ODP to prevent nasal dehydration of the assessor.

  • Analysis:

    • Inject 1 µL of the prepared sample into the GC.

    • A trained sensory analyst sniffs the effluent at the ODP and records the retention time, odor descriptor, and intensity of each detected odor.

    • The corresponding peaks are identified by the FID. Mass spectrometry (MS) can be coupled with the GC for definitive compound identification.

  • Data Analysis: Correlate the retention times of the detected odors with the peaks from the FID chromatogram. Create an aromagram, which is a plot of odor intensity versus retention time.

Sensory Panel Evaluation

A trained sensory panel can provide detailed descriptive analysis and quantitative intensity ratings for the overall odor of the compounds.

Objective: To quantitatively describe and compare the odor profiles of this compound and bornyl acetate.

Materials:

  • High-purity this compound and bornyl acetate.

  • Odorless solvent (e.g., diethyl phthalate (B1215562) or mineral oil) for dilution.

  • Glass vials with PTFE-lined caps.

  • Odor-free smelling strips.

  • A panel of at least 8-10 trained sensory assessors.

  • A controlled, odor-free environment for evaluation.

Procedure:

  • Panelist Training: Train panelists on a variety of standard odor references to develop a common vocabulary for describing aromas, including notes relevant to pine, camphor, green, and balsamic scents. Panelists should also be trained on the use of intensity scales.

  • Sample Preparation: Prepare solutions of this compound and bornyl acetate at 1% and 5% concentrations in the chosen solvent. Dip smelling strips into the solutions for a standardized amount of time (e.g., 10 seconds) and allow the solvent to evaporate for a set period (e.g., 30 seconds) before presentation.

  • Evaluation Protocol:

    • Present the coded, randomized samples to the panelists in individual, well-ventilated booths.

    • Instruct panelists to evaluate the odor of each strip and rate the intensity of predefined odor attributes (e.g., piney, camphoraceous, green, earthy, sweet, balsamic) on a labeled magnitude scale (LMS) or a 0-10 intensity scale.

    • Panelists should also provide an overall description of the odor in their own words.

    • A suitable washout period (e.g., at least 2 minutes) between samples is necessary to prevent olfactory fatigue. Smelling deionized water or their own skin can help to neutralize the sense of smell.

  • Data Analysis: Analyze the intensity ratings for each attribute using statistical methods such as Analysis of Variance (ANOVA) to determine if there are significant differences between the odor profiles of this compound and bornyl acetate.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the comparative odor profile study.

G Comparative Odor Profile Study Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_gco GC-Olfactometry cluster_sensory Sensory Panel Evaluation cluster_results Data Interpretation & Comparison BornylFormate This compound Sample GCO_Analysis GC-O Analysis BornylFormate->GCO_Analysis SensoryPanel Trained Sensory Panel BornylFormate->SensoryPanel BornylAcetate Bornyl Acetate Sample BornylAcetate->GCO_Analysis BornylAcetate->SensoryPanel Aromagram Aromagram Generation GCO_Analysis->Aromagram Odor Descriptors & Intensity ComparativeProfile Comparative Odor Profile Aromagram->ComparativeProfile DescriptiveAnalysis Quantitative Descriptive Analysis SensoryPanel->DescriptiveAnalysis Intensity Ratings DescriptiveAnalysis->ComparativeProfile

Caption: Workflow for the comparative odor analysis of this compound and bornyl acetate.

References

A Comparative Guide to Confirming the Enantiomeric Purity of Chiral Bornyl Formate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and synthetic chemistry, the accurate determination of enantiomeric purity is a critical step in characterizing chiral molecules. Bornyl formate (B1220265), a chiral monoterpene ester, serves as a valuable model compound for illustrating the application of various analytical techniques for this purpose. This guide provides an objective comparison of common methods for confirming the enantiomeric purity of chiral bornyl formate, supported by experimental data and detailed protocols.

The principal methods for determining enantiomeric excess (% ee) include chromatographic techniques such as chiral Gas Chromatography (GC) and chiral High-Performance Liquid Chromatography (HPLC), as well as spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy with chiral auxiliaries and Vibrational Circular Dichroism (VCD). Each method offers distinct advantages and is suited to different experimental constraints and objectives.

Workflow for Enantiomeric Purity Determination

A systematic approach is essential for efficiently determining the enantiomeric purity of a chiral compound. The general workflow involves sample preparation, selection of an appropriate analytical technique, method development, data acquisition, and analysis to calculate the enantiomeric excess.

G cluster_prep Sample Preparation cluster_selection Method Selection cluster_analysis Analysis cluster_result Result prep Prepare Sample (e.g., dissolve in solvent) select Select Analytical Method (GC, HPLC, NMR, VCD) prep->select dev Method Development & Optimization select->dev acq Data Acquisition dev->acq proc Data Processing acq->proc calc Calculate Enantiomeric Excess (% ee) proc->calc

A general workflow for the determination of enantiomeric purity.

Comparison of Analytical Methods

The choice of analytical technique for determining the enantiomeric purity of this compound depends on factors such as the required accuracy, sample volatility and concentration, and available instrumentation. The following table summarizes and compares the key features of chiral GC, chiral HPLC, NMR with chiral auxiliaries, and VCD.

Method Principle Instrumentation Typical Sample Requirements Key Advantages Key Limitations
Chiral Gas Chromatography (GC) Differential partitioning of enantiomers with a chiral stationary phase (CSP), typically cyclodextrin (B1172386) derivatives, leading to different retention times.[1]Gas Chromatograph with FID or MS detectorVolatile and thermally stable sample. Small sample volume (µL).High resolution and sensitivity.[2] Well-suited for volatile compounds like this compound.[3][4]Requires sample volatility and thermal stability.
Chiral High-Performance Liquid Chromatography (HPLC) Differential interaction of enantiomers with a chiral stationary phase (e.g., polysaccharide-based CSPs) resulting in separation.[5][6]HPLC system with a chiral column and UV or other suitable detector.Sample soluble in mobile phase. Higher concentration than GC.Broad applicability to a wide range of compounds.[5][6] Non-destructive.Can be more expensive due to chiral columns and solvent consumption. Method development can be time-consuming.[6]
Nuclear Magnetic Resonance (NMR) with Chiral Auxiliaries Enantiomers are converted into diastereomers by reaction with a chiral derivatizing agent or by complexation with a chiral solvating agent or lanthanide shift reagent.[7][8] These diastereomers exhibit distinct NMR spectra.[7]NMR Spectrometermg quantities of sample. High purity sample required.Provides structural information. Can be used for absolute configuration determination. Does not require chromatographic separation.Lower sensitivity compared to chromatographic methods.[7] Requires a pure chiral auxiliary.[8] Potential for kinetic resolution during derivatization.
Vibrational Circular Dichroism (VCD) Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[9] The resulting spectrum is unique for each enantiomer.VCD Spectrometermg quantities of sample in solution.Provides absolute configuration.[9] No derivatization or chiral stationary phase required.Lower sensitivity. Requires more specialized equipment.[9]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are representative and may require optimization for specific instrumentation and sample matrices.

Chiral Gas Chromatography (GC)

This protocol is suitable for the direct separation of this compound enantiomers.

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID) and a chiral capillary column. A common choice for monoterpenes is a column coated with a derivatized β-cyclodextrin stationary phase.[1]

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent such as hexane (B92381) or ethyl acetate (B1210297).

  • GC Conditions:

    • Column: Rt-βDEXsm or similar chiral column (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 220 °C.

    • Detector Temperature: 250 °C.

    • Oven Temperature Program: Start at 80 °C, hold for 1 min, then ramp to 150 °C at 2 °C/min.

    • Injection Volume: 1 µL with a split ratio of 50:1.

  • Data Analysis: The enantiomeric excess is calculated from the peak areas (A) of the two enantiomers using the formula: % ee = [|A₁ - A₂| / (A₁ + A₂)] x 100.

Chiral High-Performance Liquid Chromatography (HPLC)

This protocol describes a general approach for the separation of this compound enantiomers.

  • Instrumentation: HPLC system with a UV detector and a polysaccharide-based chiral column (e.g., Chiralcel OD-H or Chiralpak AD).[5][10]

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.[5]

  • HPLC Conditions:

    • Column: Chiralpak AD (250 mm x 4.6 mm ID).[11]

    • Mobile Phase: A mixture of n-hexane and 2-propanol (e.g., 90:10 v/v).[10]

    • Flow Rate: 1.0 mL/min.[11]

    • Column Temperature: 25 °C.

    • Detection Wavelength: 210 nm (as formate esters have weak chromophores, detection might be challenging and require a more sensitive detector or derivatization).

    • Injection Volume: 10 µL.

  • Data Analysis: Calculate the enantiomeric excess from the integrated peak areas of the two enantiomers as described for the GC method.

NMR Spectroscopy with Chiral Lanthanide Shift Reagent

This method allows for the determination of enantiomeric purity without chromatographic separation. It has been successfully applied to the related compound, bornyl acetate.[12][13]

  • Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Materials:

    • This compound sample.

    • Deuterated chloroform (B151607) (CDCl₃).

    • Chiral Lanthanide Shift Reagent (LSR), e.g., Eu(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)).

  • Sample Preparation:

    • Dissolve approximately 10 mg of the this compound sample in 0.5 mL of CDCl₃ in an NMR tube.

    • Acquire a standard ¹H or ¹³C NMR spectrum.

    • Add small, incremental amounts of the chiral LSR to the NMR tube.

    • Acquire a spectrum after each addition and monitor the separation of signals corresponding to the two enantiomers.

  • Data Analysis: Once baseline separation of a pair of signals is achieved, integrate the corresponding peaks for each enantiomer. The ratio of the integrals directly reflects the ratio of the enantiomers in the sample.[12]

This guide provides a comparative framework to assist researchers in selecting the most appropriate method for confirming the enantiomeric purity of chiral this compound. The choice will ultimately be guided by the specific requirements of the analysis and the resources available.

References

A Comparative Guide to Gas Chromatography Columns for Bornyl Formate Separation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate separation and quantification of bornyl formate (B1220265), a chiral monoterpene ester found in various essential oils, is critical for quality control, fragrance profiling, and pharmaceutical research. The choice of gas chromatography (GC) column is paramount in achieving the desired resolution, whether the goal is to separate it from its isomers, such as isobornyl formate, or to resolve its enantiomers. This guide provides an objective comparison of the performance of different GC columns for the analysis of this compound, supported by experimental data and detailed methodologies.

Principles of Separation: A Triad of Polarities

The separation of this compound and its related compounds by gas chromatography is primarily influenced by the polarity of the stationary phase within the column. Three main types of columns are typically employed for the analysis of terpenes and their derivatives:

  • Non-Polar Columns: These columns, often with a 100% dimethylpolysiloxane or 5% phenyl-95% dimethylpolysiloxane stationary phase, separate compounds primarily based on their boiling points. Non-polar molecules have a higher affinity for the stationary phase and are retained longer.

  • Polar Columns: Featuring stationary phases like polyethylene (B3416737) glycol (PEG), these columns separate compounds based on their polarity. Polar molecules, such as those containing ester groups like this compound, will interact more strongly with the polar stationary phase, leading to longer retention times compared to non-polar compounds with similar boiling points.

  • Chiral Columns: These specialized columns are designed to separate enantiomers, which are non-superimposable mirror images of a molecule. For chiral molecules like this compound, these columns, typically containing derivatized cyclodextrins, are essential for resolving the (+) and (-) forms.

Performance Comparison of GC Columns

The selection of the optimal GC column depends on the specific analytical goal. The following table summarizes the expected performance of three representative columns for the separation of this compound. Where direct experimental data for this compound is limited, data for the structurally similar compound, bornyl acetate (B1210297), is used as a proxy and is duly noted.

Column TypeStationary PhaseTypical DimensionsSeparation PrincipleExpected Performance for this compound
Non-Polar 5% Phenyl-95% Dimethylpolysiloxane (e.g., HP-5MS)30 m x 0.25 mm, 0.25 µmBoiling PointGood separation from compounds with significantly different boiling points. May co-elute with isomers like isothis compound. Provides a retention time of approximately 13.59 min for bornyl acetate (as a proxy) under standard temperature programs.[1]
Polar Polyethylene Glycol (e.g., DB-WAX)30 m x 0.25 mm, 0.25 µmPolarityEnhanced resolution of polar compounds, including esters.[2] Can provide better separation of this compound from less polar terpenes. The interaction is determined by dipole or hydrogen bonds, leading to longer retention for polar molecules compared to non-polar columns.[3]
Chiral 30% Heptakis(2,3-di-O-methyl-6-O-t-butyl dimethylsilyl)-β-cyclodextrin in DB-1701 (e.g., CycloSil-B)30 m x 0.32 mm, 0.25 µmEnantioselectivityEssential for the separation of (+) and (-) enantiomers of this compound.[4][5][6] The modified β-cyclodextrin forms temporary inclusion complexes with the enantiomers, leading to differential retention.[4]

Experimental Protocols

Detailed experimental conditions are crucial for reproducible results. Below are representative methodologies for the analysis of this compound on the compared columns, based on typical analyses of essential oils and terpenes.

Method 1: Achiral Analysis on a Non-Polar Column (HP-5MS)

This method is suitable for the general profiling of essential oils containing this compound and its separation from compounds with different boiling points.

  • Column: HP-5MS (5% Phenyl-95% Dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program: Start at 60°C (hold for 3 min), ramp at 5°C/min to 220°C (hold for 5 min).[7]

  • Injector Temperature: 250°C.

  • Detector: Mass Spectrometer (MS) or Flame Ionization Detector (FID) at 250°C.

  • Injection Volume: 1 µL (split ratio 20:1).[7]

Method 2: Achiral Analysis on a Polar Column (DB-WAX)

This method offers alternative selectivity, which can be beneficial for resolving this compound from co-eluting non-polar or less polar compounds.

  • Column: DB-WAX (Polyethylene Glycol), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program: Start at 50°C (hold for 2 min), ramp at 4°C/min to 240°C (hold for 10 min).

  • Injector Temperature: 250°C.

  • Detector: FID at 260°C.

  • Injection Volume: 1 µL (split ratio 50:1).

Method 3: Chiral Analysis on a CycloSil-B Column

This method is mandatory for the separation and quantification of the individual enantiomers of this compound.

  • Column: CycloSil-B (30% Heptakis(2,3-di-O-methyl-6-O-t-butyl dimethylsilyl)-β-cyclodextrin in DB-1701), 30 m x 0.32 mm ID, 0.25 µm film thickness.[5][8]

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

  • Oven Temperature Program: Start at 50°C (hold for 1 min), ramp at 2°C/min to 220°C (hold for 10 min).

  • Injector Temperature: 250°C.

  • Detector: MS or FID at 250°C.

  • Injection Volume: 1 µL (split ratio 30:1).

Mandatory Visualization

The following diagram illustrates the logical workflow for selecting an appropriate GC column for the analysis of this compound based on the analytical objective.

GC_Column_Selection_for_Bornyl_Formate start Define Analytical Goal for this compound is_chiral Is Enantiomeric Separation Required? start->is_chiral achiral_analysis Achiral Analysis: Separation from other compounds/isomers is_chiral->achiral_analysis No chiral_analysis Chiral Analysis: Separation of (+) and (-) Enantiomers is_chiral->chiral_analysis Yes is_isomer_separation Need to separate from isomers like isothis compound? achiral_analysis->is_isomer_separation select_chiral_column Select Chiral Column (e.g., CycloSil-B) chiral_analysis->select_chiral_column end_chiral Perform Chiral GC select_chiral_column->end_chiral general_profiling General Profiling: Separation based on boiling point is_isomer_separation->general_profiling No, or for initial screening select_polar_column Select Polar Column (e.g., DB-WAX) for alternative selectivity is_isomer_separation->select_polar_column Yes, for enhanced isomer resolution select_nonpolar_column Select Non-Polar Column (e.g., HP-5MS) general_profiling->select_nonpolar_column end_achiral Perform Achiral GC select_nonpolar_column->end_achiral select_polar_column->end_achiral

References

Validating Bioassays for Bornyl Formate Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of bioassay validation for determining bornyl formate (B1220265) activity. It delves into two primary bioassay methodologies—cytotoxicity and olfactory receptor assays—and contrasts their performance with traditional analytical techniques. Detailed experimental protocols and supporting data are presented to aid in the selection of the most suitable method for specific research needs.

Bornyl formate, a bicyclic monoterpene, is a volatile organic compound known for its characteristic camphor-like, earthy, and piney aroma. It is a component of some essential oils and is used as a flavoring and fragrance agent.[1] Determining its biological activity is crucial for understanding its potential applications and safety profile. This guide explores the validation of bioassays for this purpose, offering a comparative analysis against established analytical methods.

Comparison of Analytical Methods

Two primary bioassay types are considered for determining the biological activity of this compound: cytotoxicity assays and olfactory receptor assays. As a fragrance compound, olfactory receptor assays are highly relevant for characterizing its primary sensory function. Given that related terpenoid compounds have demonstrated cytotoxic effects, exploring this activity for this compound is also pertinent. These bioassays provide functional data that is complementary to the quantitative data obtained from analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS).

Below is a comparative summary of the validation parameters for a hypothetical cytotoxicity bioassay (MTT assay), an olfactory receptor bioassay, and a standard analytical method (GC-MS) for the analysis of this compound.

ParameterCytotoxicity Bioassay (MTT)Olfactory Receptor BioassayGas Chromatography-Mass Spectrometry (GC-MS)
Linearity (R²) > 0.98> 0.99> 0.999
Limit of Detection (LOD) ~10 µg/mL~1 µM~0.1 ng/mL
Limit of Quantification (LOQ) ~30 µg/mL~3 µM~0.5 ng/mL
Precision (%RSD) < 15%< 10%< 5%
Accuracy (% Recovery) 85-115%90-110%95-105%
Specificity Moderate (can be affected by other cytotoxic compounds)High (specific to receptor activation)High (based on mass spectrum)

Experimental Protocols

Detailed methodologies for the key experimental approaches are provided below to ensure reproducibility and aid in the establishment of these assays in a laboratory setting.

Cytotoxicity Bioassay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • This compound

  • Human cancer cell line (e.g., A549 lung carcinoma)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed A549 cells into 96-well plates at a density of 1 x 10⁴ cells/well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Treatment: Prepare serial dilutions of this compound in DMEM. After 24 hours, replace the medium with fresh medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for another 24 or 48 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of this compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Olfactory Receptor Bioassay

This assay utilizes a heterologous expression system where a specific human olfactory receptor (OR) is expressed in a cell line (e.g., HEK293) that does not normally express it. The activation of the OR by a ligand (this compound) triggers a downstream signaling cascade, which is typically measured by a reporter gene assay (e.g., luciferase) or by monitoring intracellular calcium levels.

Materials:

  • HEK293 cells

  • Expression vector containing the sequence of a human olfactory receptor known or predicted to bind to terpenoids

  • Reporter plasmid (e.g., containing a luciferase gene under the control of a cyclic AMP response element)

  • Transfection reagent

  • This compound

  • Opti-MEM or similar serum-free medium

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Culture and Transfection: Culture HEK293 cells in DMEM with 10% FBS. Co-transfect the cells with the olfactory receptor expression vector and the reporter plasmid using a suitable transfection reagent.

  • Cell Seeding: After 24 hours of transfection, seed the cells into 96-well plates.

  • Ligand Stimulation: After another 24 hours, replace the medium with serum-free medium containing various concentrations of this compound.

  • Incubation: Incubate for 4-6 hours at 37°C.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

  • Data Analysis: Normalize the luciferase signal to a control (e.g., cells transfected with an empty vector or unstimulated cells). Determine the EC50 value (the concentration of this compound that elicits a half-maximal response) from the dose-response curve.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the processes involved, the following diagrams illustrate the experimental workflow for bioassay validation and the olfactory signaling pathway.

experimental_workflow cluster_planning Phase 1: Planning & Development cluster_validation Phase 2: Pre-study Validation cluster_application Phase 3: In-study Application cluster_reporting Phase 4: Reporting define_assay Define Assay Objective select_method Select Bioassay Method (e.g., Cytotoxicity, Olfactory) define_assay->select_method develop_protocol Develop Detailed Protocol select_method->develop_protocol linearity Linearity & Range develop_protocol->linearity accuracy Accuracy develop_protocol->accuracy precision Precision (Repeatability & Intermediate) develop_protocol->precision specificity Specificity develop_protocol->specificity lod_loq LOD & LOQ develop_protocol->lod_loq robustness Robustness develop_protocol->robustness sample_analysis Sample Analysis robustness->sample_analysis system_suitability System Suitability Checks sample_analysis->system_suitability qc_monitoring QC Sample Monitoring sample_analysis->qc_monitoring data_analysis Data Analysis & Interpretation qc_monitoring->data_analysis validation_report Validation Report Generation data_analysis->validation_report olfactory_pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular OR Olfactory Receptor (OR) G_protein G-protein (Gαolf, β, γ) OR->G_protein 2. Activation AC Adenylyl Cyclase (AC) G_protein->AC 3. Gαolf activates cAMP cAMP AC->cAMP 4. ATP to cAMP CNG_channel Cyclic Nucleotide-Gated (CNG) Channel Ca2_ion Ca²⁺ CNG_channel->Ca2_ion 6. Ca²⁺ influx bornyl_formate This compound bornyl_formate->OR 1. Binding cAMP->CNG_channel 5. Opens channel depolarization Membrane Depolarization Ca2_ion->depolarization 7. Triggers signal Signal to Brain depolarization->signal

References

comparative evaluation of extraction techniques for bornyl formate from natural sources

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Extraction of Bornyl Formate (B1220265) from Natural Sources

Bornyl formate, a monoterpenoid ester, is a valuable aromatic compound found in the essential oils of various plants, including pine needles (Pinus spp.), valerian (Valeriana officinalis), and Blumea balsamifera.[1][2] Its characteristic green, earthy, and refreshing aroma makes it a sought-after ingredient in the fragrance and flavor industries.[2] For researchers, scientists, and professionals in drug development, selecting an efficient and appropriate extraction technique is crucial to obtaining high yields of pure this compound while minimizing degradation and environmental impact. This guide provides a comparative evaluation of various extraction techniques, supported by experimental data, to aid in this selection process.

The primary methods for extracting this compound and other volatile compounds from plant matrices include traditional techniques like steam distillation and solvent extraction, as well as modern, "green" technologies such as microwave-assisted hydrodistillation (MAHD), ultrasound-assisted extraction (UAE), and supercritical fluid extraction (SFE).[3][4] The choice of method can significantly impact the extraction time, yield, purity of the final product, and overall energy consumption.[5]

Comparative Evaluation of Extraction Techniques

The following table summarizes the key performance indicators for various extraction methods based on data from studies on essential oils containing this compound or similar compounds. It is important to note that direct comparative data for this compound across all techniques from a single plant source is limited; therefore, this table presents a synthesis of available information to allow for a relative comparison.

Extraction Technique Principle Typical Yield (%) Purity of Target Compound (%) Extraction Time Advantages Disadvantages Natural Sources of this compound
Steam Distillation (SD) / Hydrodistillation (HD) Volatilization of compounds with steam followed by condensation and separation.[3]0.1 - 2.0 (essential oil)Moderate to High2 - 6 hoursLow cost, simple setup, widely used in industry.[6][7]Long extraction times, high energy consumption, potential for thermal degradation of sensitive compounds.[5]Pinus spp. (Pine), Valeriana officinalis (Valerian), Thymus vulgaris (Thyme)[2][8]
Microwave-Assisted Hydrodistillation (MAHD) Uses microwave energy to rapidly heat the water within the plant material, causing cell rupture and release of volatile compounds.[5]0.5 - 2.5 (essential oil)[9][10]High30 - 75 minutes[5][7]Significant reduction in extraction time and energy consumption, often higher yield of oxygenated compounds.[5][11]Initial equipment cost can be high.[6]Pinus spp. (Pine), Rosmarinus officinalis (Rosemary)[5][12]
Ultrasound-Assisted Extraction (UAE) Utilizes high-frequency sound waves to create cavitation bubbles that disrupt plant cell walls, enhancing solvent penetration and mass transfer.[13]0.5 - 3.0 (essential oil)[10]High10 - 60 minutes[13]Shorter extraction times, reduced solvent consumption, suitable for thermolabile compounds.[13][14]Potential for free radical formation at high intensity, scalability can be a challenge.[6]Pinus spp. (Pine), Perilla frutescens[10][15]
Supercritical Fluid Extraction (SFE) with CO₂ Uses carbon dioxide in its supercritical state as a solvent, which has properties of both a liquid and a gas, allowing for efficient extraction.[16]1.0 - 5.0 (extract)[17]Very High1 - 4 hours[17]High purity and yield, solvent-free final product, tunable selectivity by adjusting pressure and temperature.[17][18][19]High initial investment, complex instrumentation.[6]Pinus spp. (Pine), Cannabis sativa[18][19]
Solvent Extraction Dissolves the target compounds in a suitable organic solvent (e.g., hexane (B92381), ethanol).[3]1.0 - 10.0 (oleoresin)Variable (depends on solvent and purification steps)6 - 24 hours (Soxhlet)High yield of total extractables, suitable for a wide range of compounds.Use of potentially toxic and flammable organic solvents, requires a solvent removal step, may extract undesirable compounds.[20]Pinus spp. (Pine)

Experimental Protocols

Below are detailed methodologies for the key experiments cited in the comparison.

Steam Distillation (SD) / Hydrodistillation (HD)

This protocol is a generalized procedure based on conventional methods for essential oil extraction.

Materials and Equipment:

  • Ground plant material (e.g., pine needles)

  • Distilled water

  • Clevenger-type apparatus

  • Heating mantle

  • Round-bottom flask (2 L)

  • Condenser

  • Collection vessel

  • Separatory funnel

  • Anhydrous sodium sulfate

Procedure:

  • Place a known quantity (e.g., 100 g) of the ground plant material into the 2 L round-bottom flask.

  • Add distilled water to the flask, typically at a solid-to-liquid ratio of 1:10 (w/v).

  • Set up the Clevenger-type apparatus with the flask on the heating mantle.

  • Heat the mixture to boiling to generate steam, which will pass through the plant material, carrying the volatile compounds.

  • The steam and essential oil vapor mixture is then passed through the condenser.

  • The condensed liquid (hydrosol and essential oil) is collected in the collection vessel.

  • Continue the distillation for a set period (e.g., 3 hours) until no more oil is collected.[5]

  • Separate the essential oil from the hydrosol using a separatory funnel.

  • Dry the collected essential oil over anhydrous sodium sulfate.

  • Store the oil in a sealed, dark glass vial at 4°C until analysis.

Microwave-Assisted Hydrodistillation (MAHD)

This protocol is based on studies comparing MAHD with conventional HD.[5][11]

Materials and Equipment:

  • Ground plant material

  • Distilled water

  • Modified domestic microwave oven (e.g., 2450 MHz, 900 W)

  • Round-bottom flask (2 L) with a side neck for the microwave's waveguide

  • Clevenger-type apparatus

  • Condenser

  • Collection vessel

  • Separatory funnel

  • Anhydrous sodium sulfate

Procedure:

  • Place a known quantity (e.g., 100 g) of the ground plant material into the round-bottom flask.

  • Add distilled water (e.g., 300 ml).[11]

  • Place the flask inside the microwave oven and connect it to the Clevenger-type apparatus.

  • Set the microwave power to a specific level (e.g., 500 W).

  • Begin the extraction and collect the distillate for a predetermined time (e.g., 30-60 minutes).[5][11]

  • After extraction, allow the collected oil to cool.

  • Separate and dry the essential oil as described in the steam distillation protocol.

Ultrasound-Assisted Extraction (UAE)

This protocol is a general procedure for UAE of essential oils.[13]

Materials and Equipment:

  • Ground plant material

  • Solvent (e.g., ethanol, hexane, or a mixture)

  • Ultrasonic bath or probe system (e.g., 40 kHz)

  • Extraction vessel (e.g., beaker or flask)

  • Filtration system (e.g., vacuum filtration with filter paper)

  • Rotary evaporator

  • Anhydrous sodium sulfate

Procedure:

  • Place a known quantity of the ground plant material (e.g., 20 g) into the extraction vessel.

  • Add a specific volume of the chosen solvent (e.g., 200 ml).

  • Place the vessel in the ultrasonic bath or immerse the ultrasonic probe into the mixture.

  • Apply ultrasonic irradiation for a set time (e.g., 30 minutes) and at a controlled temperature (e.g., 40°C).

  • After extraction, separate the liquid extract from the solid plant material by filtration.

  • Remove the solvent from the extract using a rotary evaporator under reduced pressure.

  • Dry the resulting essential oil over anhydrous sodium sulfate.

Supercritical Fluid Extraction (SFE) with CO₂

This is a generalized protocol for SFE of terpenes and essential oils.[16][18]

Materials and Equipment:

  • Ground plant material

  • Supercritical fluid extraction system

  • High-pressure CO₂ cylinder

  • Extraction vessel

  • Separators

  • Chiller/heater for temperature control

Procedure:

  • Load a known quantity of the ground plant material into the extraction vessel.

  • Pressurize the system with CO₂ to the desired pressure (e.g., 80-100 bar for terpenes).[19]

  • Set the temperature of the extraction vessel (e.g., 40-50°C).[21]

  • Maintain a constant flow of supercritical CO₂ through the vessel for the duration of the extraction (e.g., 1-2 hours).

  • The extract-laden supercritical fluid is then passed into a separator where the pressure and/or temperature are changed, causing the CO₂ to return to a gaseous state and the extract to precipitate.

  • Collect the extract from the separator.

  • The CO₂ can be recycled back to the pump.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This is a standard method for the qualitative and quantitative analysis of volatile compounds like this compound in essential oils.[22][23][24]

Materials and Equipment:

  • Essential oil sample

  • Solvent (e.g., hexane or ethanol)

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column (e.g., HP-5MS)

  • Helium (carrier gas)

  • Autosampler vials

Procedure:

  • Prepare a diluted solution of the essential oil sample in the chosen solvent (e.g., 1 µL of oil in 1 mL of hexane).

  • Inject a small volume (e.g., 1 µL) of the diluted sample into the GC injector port.

  • The GC oven temperature is programmed to increase gradually (e.g., start at 60°C, hold for 2 minutes, then ramp up to 240°C at 3°C/minute) to separate the components of the essential oil based on their boiling points and polarity.

  • As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented.

  • The mass spectrometer records the mass-to-charge ratio of the fragments, producing a mass spectrum for each component.

  • Identify this compound by comparing its retention time and mass spectrum with that of a known standard or with a spectral library (e.g., NIST, Wiley).[22]

  • Quantify the purity of this compound by calculating the relative peak area of this compound compared to the total peak area of all components in the chromatogram.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for the extraction and analysis of this compound from a natural source.

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Post-Extraction cluster_analysis Analysis plant_material Natural Source (e.g., Pine Needles) grinding Grinding/Pulverizing plant_material->grinding extraction_method Extraction (SD, MAHD, UAE, SFE, Solvent) grinding->extraction_method extract Crude Extract extraction_method->extract separation Separation (e.g., Separatory Funnel) extract->separation drying Drying (Anhydrous Na₂SO₄) separation->drying solvent_removal Solvent Removal (Rotary Evaporator) drying->solvent_removal final_product Purified this compound solvent_removal->final_product gc_ms GC-MS Analysis final_product->gc_ms data_analysis Data Interpretation (Yield, Purity) gc_ms->data_analysis

Caption: Generalized workflow for the extraction and analysis of this compound.

Conclusion

The selection of an appropriate extraction technique for this compound from natural sources depends on the specific objectives of the research or application.

  • Steam distillation remains a viable, low-cost option for large-scale production, though it is time and energy-intensive.[6]

  • Microwave-assisted hydrodistillation offers a significant improvement in terms of speed and energy efficiency, making it an excellent green alternative to traditional distillation methods.[5][11]

  • Ultrasound-assisted extraction is another rapid and efficient green technique, particularly suitable for thermally sensitive compounds.[13]

  • Supercritical fluid extraction with CO₂ provides the highest purity and yield, with the added benefit of a solvent-free product, making it ideal for high-value applications in the pharmaceutical and food industries, despite its high initial cost.[17][19]

  • Solvent extraction can yield a high amount of total extractables but requires careful consideration of the solvent used and necessitates a purification step.

For researchers and professionals in drug development, where purity and the preservation of bioactivity are paramount, SFE and MAHD represent the most promising technologies. The choice between them will likely depend on the scale of the operation and the available budget. This guide provides the foundational information needed to make an informed decision based on a comparative evaluation of these key extraction methodologies.

References

Safety Operating Guide

Proper Disposal of Bornyl Formate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the proper disposal of bornyl formate (B1220265) based on general laboratory safety principles and information for similar compounds. Always consult the specific Safety Data Sheet (SDS) for bornyl formate provided by the manufacturer and follow all applicable local, state, and federal regulations. Your institution's Environmental Health and Safety (EHS) office is the primary resource for specific disposal protocols at your facility.

This compound, a colorless liquid with a characteristic camphor-like odor, requires careful handling and disposal to ensure the safety of laboratory personnel and to protect the environment. Adherence to proper disposal procedures is a critical aspect of responsible chemical management in research, development, and manufacturing settings.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE) and are working in a well-ventilated area, preferably a fume hood.

Table 1: Personal Protective Equipment (PPE) and Safety Measures

Item Specification Purpose
Eye Protection Chemical safety goggles or a face shield.To protect eyes from splashes.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).To prevent skin contact.
Body Protection Laboratory coat.To protect clothing and skin.
Ventilation Work in a well-ventilated area, such as a chemical fume hood.To minimize inhalation of vapors.
Spill Kit Have a chemical spill kit readily available.For immediate cleanup of any accidental releases.

Step-by-Step Disposal Procedure

The disposal of this compound should be managed as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.

1. Waste Collection:

  • Carefully collect waste this compound in a designated, compatible waste container.[1]

  • The container must be made of a material that is resistant to this compound. Glass containers are generally a safe option.[1]

  • Ensure the container has a secure, leak-proof lid.[2]

  • Do not mix this compound with incompatible waste streams. It is best to collect it as a separate waste stream unless otherwise directed by your EHS office.[1]

2. Labeling:

  • Clearly label the waste container with the words "Hazardous Waste" and the full chemical name, "this compound".[1]

  • Indicate the approximate volume or mass of the waste in the container.

  • Include the date of waste accumulation.[3]

  • If the waste is a mixture, list all components and their approximate percentages.

3. Storage:

  • Store the sealed and labeled waste container in a designated satellite accumulation area or a central hazardous waste storage area.[4]

  • The storage area should be cool, dry, and well-ventilated.[5]

  • Store the container away from sources of ignition, such as heat, sparks, or open flames.[6]

  • Ensure secondary containment is in place to capture any potential leaks.[1]

4. Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.[5]

  • Provide the EHS office or contractor with a complete and accurate description of the waste.

  • Follow all institutional and regulatory procedures for waste manifest and handover. The Resource Conservation and Recovery Act (RCRA) establishes federal regulations for hazardous waste management from its generation to its final disposal.[7][8]

Spill and Emergency Procedures

In the event of a this compound spill:

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.[5]

  • Ventilate: Increase ventilation in the area, if it is safe to do so.

  • Contain: For small spills, use an inert absorbent material like sand, vermiculite, or a commercial sorbent pad to contain the liquid.[6]

  • Clean-up: Wearing appropriate PPE, carefully collect the absorbed material and place it in a labeled hazardous waste container.[5]

  • Decontaminate: Clean the spill area with soap and water.

  • Report: Report the spill to your supervisor and the EHS office, following your institution's reporting procedures.

Experimental Protocols Cited

This guidance is based on established best practices for laboratory chemical waste management and information derived from safety data sheets for structurally similar compounds. The primary regulatory framework governing hazardous waste in the United States is the Resource Conservation and Recovery Act (RCRA), implemented by the Environmental Protection Agency (EPA).[8] States may have their own, often more stringent, regulations.[7]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

BornylFormateDisposal cluster_Preparation Preparation cluster_Collection Waste Collection cluster_Storage Interim Storage cluster_Disposal Final Disposal A Consult SDS and Institutional Protocols B Wear Appropriate PPE A->B Proceed with Caution C Use Designated, Compatible Container B->C Begin Collection D Label Container Correctly: 'Hazardous Waste - this compound' C->D Secure and Identify E Store in a Cool, Dry, Ventilated Area D->E Move to Storage F Ensure Secondary Containment E->F G Contact EHS or Licensed Contractor F->G Ready for Disposal H Complete Waste Manifest G->H Initiate Transfer I Arrange for Pickup H->I Schedule Removal

Caption: Workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Guide to Handling Bornyl Formate

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Bornyl formate (B1220265). Our goal is to be your preferred source for laboratory safety and chemical handling information, building deep trust by providing value beyond the product itself. The following procedural guidance offers a direct, step-by-step approach to ensure safe operational and disposal plans.

Essential Safety and Personal Protective Equipment (PPE)

While Bornyl formate is recognized for its low toxicity and is utilized as a food additive, prudent laboratory practice dictates minimizing chemical exposure. The following personal protective equipment is essential when handling this compound to prevent skin contact, eye irritation, and inhalation of vapors.

Recommended Personal Protective Equipment (PPE) for Handling this compound:

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects eyes from splashes and aerosols.
Hand Protection Nitrile gloves.Provides a barrier against skin contact.
Body Protection Standard laboratory coat.Protects skin and clothing from spills.

Physical and Chemical Properties

Understanding the properties of this compound is crucial for safe handling and storage.

PropertyValueSource
Molecular Formula C₁₁H₁₈O₂[1]
Molecular Weight 182.26 g/mol [2]
Appearance Colorless liquid with a green, earthy aroma.[1][2][3]
Flash Point 78.7 - 78.89 °C (173 - 174 °F)[1][4][5]
Specific Gravity 1.007 - 1.017 @ 20-25 °C[4][5]
Solubility Soluble in oils, slightly soluble in water.[1][3][6]

Standard Operating Procedure for Handling this compound

This workflow ensures the safe handling of this compound from preparation to the completion of your experimental work.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling and Use cluster_cleanup Post-Procedure prep_ppe Don appropriate PPE: - Safety glasses - Nitrile gloves - Lab coat prep_fume_hood Ensure work is conducted in a certified chemical fume hood. prep_ppe->prep_fume_hood prep_materials Gather all necessary materials and this compound. prep_fume_hood->prep_materials handle_dispense Dispense this compound carefully, avoiding splashes and aerosol generation. prep_materials->handle_dispense Begin work handle_seal Keep containers sealed when not in use to minimize vapor release. handle_dispense->handle_seal handle_experiment Perform experimental procedures. handle_seal->handle_experiment cleanup_waste Segregate and label all This compound waste. handle_experiment->cleanup_waste Complete work cleanup_decontaminate Decontaminate work surfaces and equipment. cleanup_waste->cleanup_decontaminate cleanup_ppe Remove PPE correctly. cleanup_decontaminate->cleanup_ppe cleanup_wash Wash hands thoroughly. cleanup_ppe->cleanup_wash

Caption: A flowchart outlining the safe handling of this compound.

Detailed Methodologies:

  • Preparation:

    • Before handling this compound, put on the recommended PPE: a lab coat, nitrile gloves, and safety glasses with side shields.

    • All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

    • Ensure that an eyewash station and safety shower are readily accessible.

    • Gather all necessary equipment and the required amount of this compound.

  • Handling and Use:

    • When transferring or dispensing the liquid, do so carefully to avoid splashing.

    • Keep the container of this compound closed when not in use to minimize the release of vapors.

    • Avoid direct contact with the liquid and inhalation of its vapor.

  • Post-Procedure Cleanup:

    • Following the completion of your work, decontaminate all surfaces and equipment that may have come into contact with this compound.

    • Dispose of any waste containing this compound according to the disposal plan outlined below.

    • Remove your PPE, ensuring you do not contaminate your skin in the process.

    • Wash your hands thoroughly with soap and water.

Emergency Response and Disposal Plan

In the event of an accidental release or exposure, a clear and immediate response is critical.

Emergency Response for this compound Incidents cluster_exposure Personnel Exposure cluster_spill Spill Containment spill Spill or Exposure Occurs skin_contact Skin Contact: - Remove contaminated clothing. - Wash affected area with soap  and water for 15 minutes. spill->skin_contact If on skin eye_contact Eye Contact: - Immediately flush eyes with water  for at least 15 minutes. - Seek medical attention. spill->eye_contact If in eyes inhalation Inhalation: - Move to fresh air. - Seek medical attention if  breathing difficulties occur. spill->inhalation If inhaled spill_small Small Spill: - Absorb with inert material (e.g.,  vermiculite, sand). - Place in a sealed container for disposal. spill->spill_small If small spill spill_large Large Spill: - Evacuate the area. - Alert EHS or emergency personnel. spill->spill_large If large spill

Caption: A guide for responding to this compound spills or exposure.

Operational Plan for Spills and Exposure:

  • Skin Contact: Remove any contaminated clothing and wash the affected skin with soap and water for at least 15 minutes.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.

  • Inhalation: Move the affected individual to an area with fresh air. If breathing becomes difficult, seek medical attention.

  • Small Spills: For minor spills, absorb the liquid with an inert material such as vermiculite, dry sand, or earth. Place the absorbent material into a sealed, labeled container for proper disposal.

  • Large Spills: In the event of a large spill, evacuate the immediate area and contact your institution's Environmental Health and Safety (EHS) office or emergency services.

Disposal Plan:

This compound waste should be treated as chemical waste.

  • Collection: Collect all waste containing this compound, including contaminated absorbent materials, in a designated and compatible waste container.

  • Labeling: Clearly label the waste container as "this compound Waste" and list any other components. Ensure the container is kept tightly sealed.

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Disposal: Arrange for the disposal of the chemical waste through your institution's EHS office or a licensed chemical waste disposal contractor. Do not dispose of this compound down the drain.[7][8]

References

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